GPX4 activator 1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C20H26N6O2S |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
N-[(3,4-dimethoxyphenyl)methyl]-1-[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]pyrrol-2-amine |
InChI |
InChI=1S/C20H26N6O2S/c1-24-9-11-25(12-10-24)19-22-23-20(29-19)26-8-4-5-18(26)21-14-15-6-7-16(27-2)17(13-15)28-3/h4-8,13,21H,9-12,14H2,1-3H3 |
Clave InChI |
HCLVIPWAFHJKOM-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
The Core Mechanism of GPX4 Activator 1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in cellular defense against oxidative damage, uniquely capable of reducing lipid hydroperoxides within biological membranes. This function places GPX4 as a central regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. The activation of GPX4 presents a promising therapeutic strategy for diseases associated with oxidative stress and ferroptosis, including neurodegenerative disorders, ischemia-reperfusion injury, and inflammatory conditions. This technical guide elucidates the mechanism of action of GPX4 activator 1, a key small molecule in the exploration of GPX4-targeted therapeutics.
Core Mechanism of Action: Allosteric Activation
This compound, also identified as Compound A9, functions as an allosteric activator of GPX4.[1][2][3] Unlike orthosteric modulators that bind to the enzyme's active site, allosteric activators bind to a distinct site on the protein, inducing a conformational change that enhances its catalytic activity. This mode of action is significant as it offers a nuanced approach to modulating enzyme function without directly competing with endogenous substrates. The binding of this compound to its allosteric site on GPX4 enhances the enzyme's ability to catalyze the reduction of cytotoxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), utilizing glutathione (GSH) as a cofactor.[4] This heightened enzymatic activity directly counteracts the accumulation of lipid peroxides, the primary driver of ferroptosis.
The downstream consequences of GPX4 activation by this mechanism are twofold: the inhibition of ferroptosis and the suppression of inflammation. By preventing the buildup of intracellular lipid peroxides, this compound protects cells from ferroptotic death.[1][2][3] Furthermore, the reduction of lipid hydroperoxides dampens inflammatory signaling pathways, as these molecules can act as precursors for pro-inflammatory mediators.[5][6] Research has shown that GPX4 activation can suppress the NF-κB pathway, a key regulator of inflammation.[5][7]
Other small molecule allosteric activators of GPX4 have been identified, including compound 102 and PKUMDL-LC-101-D04 (also known as GPX4-Activator-1d4), further validating the therapeutic potential of this mechanistic approach.[7][8][9][10]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and other relevant allosteric activators.
| Compound Name | Parameter | Value | Assay Context |
| This compound (Compound A9) | Kd | 5.86 µM | Binding affinity to GPX4 |
| EC50 | 19.19 µM | GPX4 activation | |
| PKUMDL-LC-101-D04 (GPX4-Activator-1d4) | pEC50 | 4.7 | GPX4 activation |
| Activity | 150% increase | at 20 µM in cell-free assay | |
| Activity | 150% increase | at 61 µM in mouse embryonic fibroblast extracts | |
| Compound 102 | EC50 | 60.8 µM | Inhibition of TNF-induced NF-κB activation |
Signaling Pathways and Experimental Workflows
GPX4 Activation and Anti-Ferroptotic Pathway
The following diagram illustrates the mechanism of action of this compound in preventing ferroptosis.
Experimental Workflow for Assessing GPX4 Activation
A typical workflow to evaluate a potential GPX4 activator is depicted below.
Experimental Protocols
GPX4 Activity Assay (Coupled Enzyme Method)
This assay measures GPX4 activity indirectly by coupling the GPX4-catalyzed reduction of a hydroperoxide substrate to the oxidation of NADPH by glutathione reductase (GR). The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.1% (v/v) Triton X-100.
-
NADPH solution: 0.2 mM in Assay Buffer.
-
Glutathione (GSH) solution: 3 mM in Assay Buffer.
-
Glutathione Reductase (GR) solution: 1 unit/mL in Assay Buffer.
-
Purified recombinant GPX4 protein.
-
Test compound (GPX4 activator) at various concentrations.
-
Substrate: tert-butyl hydroperoxide (25 µM) or cumene (B47948) hydroperoxide.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH solution, GSH solution, and GR solution.
-
In a 96-well plate, add the purified GPX4 enzyme to the reaction mixture.
-
Add the test compound (GPX4 activator) to the wells and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately measure the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes using a microplate reader.
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve. The GPX4 activity is directly proportional to this rate.
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This method utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells. Upon oxidation, the fluorescence emission of the probe shifts from red (~591 nm) to green (~510 nm).
Reagents:
-
Cells (e.g., HT-1080) seeded in a suitable plate.
-
Ferroptosis inducer (e.g., erastin (B1684096) or RSL3).
-
Test compound (GPX4 activator).
-
C11-BODIPY 581/591 stock solution (10 mM in DMSO).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Treat cells with the test compound for a specified period.
-
Induce ferroptosis by adding a ferroptosis inducer and co-incubate with the test compound.
-
After the treatment period, remove the medium and wash the cells with PBS.
-
Incubate the cells with 1-2 µM C11-BODIPY 581/591 in cell culture medium for 30 minutes at 37°C.[11]
-
Wash the cells twice with PBS to remove unincorporated dye.[12]
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Quantify lipid peroxidation by measuring the ratio of green to red fluorescence intensity. A decrease in this ratio in the presence of the test compound indicates inhibition of lipid peroxidation.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Reagents:
-
HEK293T cells.
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Transfection reagent.
-
TNF-α (tumor necrosis factor-alpha) as an NF-κB activator.
-
Test compound (GPX4 activator).
-
Luciferase assay reagent.
Procedure:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10-20 ng/mL) for 6-8 hours to activate the NF-κB pathway.[13]
-
Lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. A dose-dependent decrease in normalized luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 13. benchchem.com [benchchem.com]
The Role of GPX4 Activator 1 in Ferroptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegenerative diseases. A key negative regulator of this pathway is Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides. Consequently, modulation of GPX4 activity presents a promising therapeutic strategy. This technical guide provides an in-depth overview of GPX4 activator 1, a small molecule compound identified as an allosteric activator of GPX4, and its role in the inhibition of ferroptosis. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a non-apoptotic form of programmed cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. The central axis of ferroptosis regulation involves the system Xc-/glutathione (GSH)/GPX4 pathway[2]. System Xc- imports cystine, which is subsequently reduced to cysteine, a precursor for the synthesis of the antioxidant glutathione (GSH). GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cellular membranes from oxidative damage and preventing the execution of ferroptosis[1]. Inhibition or downregulation of GPX4 leads to an accumulation of lipid peroxides, culminating in cell death[1]. Given its pivotal role, GPX4 has become a significant target for therapeutic intervention. While much research has focused on GPX4 inhibitors to induce ferroptosis in cancer cells, the development of GPX4 activators holds promise for conditions where ferroptosis is detrimental, such as neurodegenerative diseases and ischemia-reperfusion injury[2][3].
This compound: An Allosteric Modulator
This compound, also referred to as compound A9 and compound 102 in scientific literature, is a small molecule that has been identified as an allosteric activator of GPX4[2][4]. Unlike orthosteric modulators that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity[5][6]. This mechanism of action is particularly advantageous as it can offer greater specificity and a more nuanced modulation of enzyme function. Studies have shown that this compound can enhance the enzymatic activity of GPX4, thereby protecting cells from ferroptosis induced by various stimuli[2][4].
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound and a related compound, providing a comparative overview of their potency and efficacy.
Table 1: In Vitro Efficacy of this compound (Compound A9/102)
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 5.86 μM | Dissociation constant for the binding of this compound to GPX4. | [4] |
| EC50 (GPX4 Activation) | 19.19 μM | The concentration of this compound required to achieve 50% of its maximum activation effect on GPX4 enzymatic activity. | [4] |
| EC50 (NF-κB Inhibition) | 60.8 μM | The concentration of this compound required to inhibit 50% of TNF-α induced NF-κB activation. | [2] |
| Activation at 39.2 µM | ~150% | The approximate concentration to achieve 150% activation of GPX4. | [2] |
Table 2: In Vitro Efficacy of a Related GPX4 Activator (PKUMDL-LC-101-D04)
| Parameter | Value | Description | Reference |
| pEC50 | 4.7 | The negative logarithm of the EC50 value for GPX4 activation. | [7] |
| Activation at 20 μM | 150% | The percentage increase in GPX4 activity observed at a 20 μM concentration of the compound in a cell-free assay. | [7] |
| Activation in cell extracts at 61 µM | 150% | The percentage increase in GPX4 activity in mouse embryonic fibroblast (MEF) cell extracts at a 61 µM concentration. | [7] |
Signaling Pathways and Experimental Workflows
The GPX4-Mediated Ferroptosis Pathway
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway and the mechanism by which this compound exerts its protective effects.
Experimental Workflow for Evaluating this compound
This diagram outlines a typical experimental workflow to assess the efficacy of a potential GPX4 activator in preventing ferroptosis.
Detailed Experimental Protocols
Cell-Free GPX4 Activity Assay
This protocol is adapted from a method used to measure GPX4 activity by monitoring the consumption of NADPH[2].
Materials:
-
Purified recombinant human GPX4 protein
-
This compound (dissolved in DMSO)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.1% (v/v) Triton X-100
-
NADPH (0.2 mM final concentration)
-
Glutathione (GSH) (3 mM final concentration)
-
Glutathione Reductase (1 unit/reaction)
-
tert-butyl hydroperoxide (25 μM final concentration)
-
96-well black microplate
-
Plate reader capable of fluorescence measurement (Excitation: 335 nm, Emission: 460 nm)
Procedure:
-
Prepare the assay buffer and all reagents to their final working concentrations.
-
In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Purified GPX4 protein
-
This compound at various concentrations (or DMSO as a vehicle control)
-
-
Pre-incubate the plate for 5 minutes at 37°C.
-
To each well, add NADPH, GSH, and Glutathione Reductase.
-
Initiate the reaction by adding tert-butyl hydroperoxide.
-
Immediately place the plate in the plate reader and measure the decrease in NADPH fluorescence at 460 nm over time (kinetic read).
-
The rate of NADPH consumption is proportional to the GPX4 activity. Calculate the percentage activation relative to the vehicle control.
Cellular Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol describes the use of the fluorescent probe C11-BODIPY 581/591 to measure lipid ROS, a hallmark of ferroptosis.
Materials:
-
Cells of interest (e.g., HT-1080 fibrosarcoma cells)
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3 or Erastin)
-
C11-BODIPY 581/591 probe (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture plate (e.g., 6-well or 12-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Induce ferroptosis by adding a ferroptosis inducer (e.g., RSL3) to the culture medium. Include appropriate controls (vehicle control, inducer only, activator only).
-
Incubate for the desired period (e.g., 6-24 hours).
-
At the end of the treatment, remove the medium and wash the cells once with PBS.
-
Add pre-warmed medium containing 1-5 µM C11-BODIPY 581/591 to the cells.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
For Flow Cytometry:
-
Harvest the cells (e.g., by trypsinization).
-
Wash with PBS and resuspend in a suitable buffer.
-
Analyze the cells using a flow cytometer. The green fluorescence (oxidized probe) is typically detected in the FITC channel, and the red fluorescence (reduced probe) in the PE channel. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
-
-
For Fluorescence Microscopy:
-
Wash the cells with PBS.
-
Image immediately using a fluorescence microscope with appropriate filters for green and red fluorescence.
-
Cell Viability Assay (MTS/CCK-8)
This protocol measures cell viability as an indicator of the protective effect of this compound against ferroptosis-inducing agents[2].
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3 or Erastin)
-
96-well clear microplate
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Add the ferroptosis inducer at a pre-determined lethal concentration.
-
Incubate for 24-48 hours.
-
At the end of the incubation period, add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Conclusion
This compound represents a significant tool for studying the intricate mechanisms of ferroptosis and holds therapeutic potential for diseases characterized by excessive lipid peroxidation. Its allosteric mode of action offers a promising avenue for the development of targeted therapies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to investigate the role of GPX4 activation in mitigating ferroptotic cell death. Further research into the structure-activity relationship and in vivo efficacy of GPX4 activators will be crucial for translating these findings into clinical applications.
References
- 1. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule allosteric inhibitors of GPX4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Unlocking Cellular Defense: A Technical Guide to GPX4 Activator 1 and its Role in Combating Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a pivotal role in cellular defense against oxidative damage by specifically reducing lipid hydroperoxides. Its activity is central to the prevention of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. The discovery of small molecule activators of GPX4 has opened new avenues for therapeutic intervention in diseases associated with oxidative stress, such as neurodegenerative disorders, ischemia-reperfusion injury, and inflammatory conditions. This technical guide provides an in-depth overview of a notable allosteric activator of GPX4, referred to herein as GPX4 Activator 1, and its impact on lipid peroxidation. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows to support researchers in this burgeoning field.
Introduction: The Critical Role of GPX4 in Cellular Health
Glutathione Peroxidase 4 is a unique antioxidant enzyme that directly reduces complex lipid hydroperoxides within biological membranes and lipoproteins.[1] This function is essential for maintaining membrane integrity and preventing the propagation of lipid peroxidation, a destructive process implicated in a wide range of pathologies.[2] The enzymatic activity of GPX4 is a key regulator of ferroptosis, a non-apoptotic form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS).[3] Consequently, the modulation of GPX4 activity presents a promising therapeutic strategy. While much research has focused on GPX4 inhibitors to induce ferroptosis in cancer cells, the therapeutic potential of GPX4 activators in protecting against diseases driven by lipid peroxidation is an area of growing interest.[2][4]
This compound: A Profile
Recent research has led to the identification of several allosteric activators of GPX4.[2][4] For the purpose of this guide, we will focus on a representative compound, referred to as this compound, which encompasses the properties of several recently discovered activators such as PKUMDL-LC-101-D04 (also known as GPX4-Activator-1d4) and compound A9.[4][5][6] These compounds have been shown to enhance the enzymatic activity of GPX4, thereby protecting cells from ferroptosis induced by various stimuli.[2]
Chemical Properties
The development of GPX4 activators has largely stemmed from computational screening and subsequent chemical synthesis.[4] For instance, GPX4-Activator-1d4 has the chemical formula C14H23ClN4O2S2.[6] These activators are designed to bind to an allosteric site on the GPX4 protein, distinct from the active site, inducing a conformational change that enhances its catalytic activity.[4]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative data for representative GPX4 activators from published studies.
Table 1: In Vitro Efficacy of GPX4 Activators
| Compound | Assay Type | Parameter | Value | Reference |
| This compound (A9) | GPX4 Activity | Kd | 5.86 µM | [5] |
| EC50 | 19.19 µM | [5] | ||
| GPX4-Activator-1d4 | Cell-free GPX4 Activity | % Activation at 20 µM | 150% | [4] |
| Cell extract GPX4 Activity | Concentration for 150% activation | 61 µM | [4] | |
| PKUMDL-LC-102 | Cell-free GPX4 Activity | Maximum Activation | 236% | [7] |
| NF-κB Inhibition | EC50 | 60.8 µM | [8] |
Table 2: Cellular Effects of GPX4 Activators
| Compound | Cell Line | Treatment | Effect | Reference |
| This compound (A9) | HT-1080 | RSL3-induced ferroptosis | Prevents lipid peroxidation | [2] |
| HT-1080 | Erastin-induced ferroptosis | Rescues cell death | [2] | |
| GPX4-Activator-1d4 | MEF | Cholesterol peroxide | Inhibits cell death at 200 µM | [9] |
| PKUMDL-LC-102 | HT-1080 | Erastin-induced ferroptosis | Dose-dependent prevention of cell death | [7] |
Signaling Pathways and Experimental Workflows
GPX4 Signaling Pathway in Ferroptosis
The canonical GPX4 pathway is a critical defense against ferroptosis. It involves the reduction of lipid peroxides (L-OOH) to non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a cofactor.
Experimental Workflow for Screening GPX4 Activators
The identification and validation of GPX4 activators typically follow a multi-step experimental workflow, beginning with in silico screening and culminating in cellular assays.
Detailed Experimental Protocols
GPX4 Activity Assay (Coupled-Enzyme Assay)
This assay indirectly measures GPX4 activity by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase. The decrease in NADPH absorbance at 340 nm is monitored spectrophotometrically.[10]
Materials:
-
Recombinant human GPX4
-
Assay Buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.3)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Hydroperoxide substrate (e.g., cumene (B47948) hydroperoxide or phosphatidylcholine hydroperoxide)
-
Test compounds (GPX4 activators)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, GSH, GR, and NADPH.
-
Add the test compound at various concentrations to the wells of the 96-well plate.
-
Add the recombinant GPX4 enzyme to the wells and pre-incubate with the test compound for a specified time (e.g., 15 minutes at room temperature).
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 5-10 minutes).
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of GPX4 activation by comparing the reaction rates in the presence and absence of the test compound.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to quantify lipid peroxidation in live cells. In its reduced state, the probe emits red fluorescence. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence is a measure of lipid peroxidation.[11][12][13]
Materials:
-
Cells of interest cultured in appropriate plates or dishes
-
Cell culture medium
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
GPX4 activator test compound
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a suitable culture vessel and allow them to adhere overnight.
-
Pre-treat the cells with the GPX4 activator for a specified duration.
-
Induce ferroptosis by adding the ferroptosis inducer (e.g., RSL3 or erastin) and incubate for the desired time.
-
Load the cells with C11-BODIPY 581/591 (typically 1-2 µM in cell culture media) and incubate for 30 minutes at 37°C.[11]
-
Wash the cells twice with PBS or HBSS to remove unincorporated dye.[11]
-
For flow cytometry, harvest the cells (e.g., by trypsinization), resuspend them in PBS, and analyze using a flow cytometer. Excite at 488 nm and collect fluorescence in the green (e.g., FITC channel) and red (e.g., PE-Texas Red channel) channels.[14]
-
For fluorescence microscopy, image the cells using appropriate filter sets for green and red fluorescence.
-
Calculate the ratio of green to red fluorescence intensity to quantify lipid peroxidation.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method to assess cell viability. The MTS tetrazolium compound is reduced by viable cells with active metabolism to a colored formazan (B1609692) product that is soluble in the culture medium. The quantity of formazan is measured by absorbance and is directly proportional to the number of living cells.[15][16]
Materials:
-
Cells of interest in a 96-well plate
-
Cell culture medium
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
GPX4 activator test compound
-
MTS reagent solution (containing PES)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the GPX4 activator, followed by the addition of a ferroptosis inducer. Include appropriate controls (untreated cells, cells treated with inducer only).
-
Incubate the plate for the desired period (e.g., 24-48 hours).
-
Add 20 µL of the MTS solution to each well.[16]
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance from wells with medium only.
Conclusion and Future Directions
The allosteric activation of GPX4 represents a novel and promising therapeutic strategy for a multitude of diseases characterized by excessive lipid peroxidation and ferroptosis. The methodologies and data presented in this guide offer a foundational resource for researchers and drug development professionals aiming to explore and advance this exciting field. Future research will likely focus on the development of more potent and selective GPX4 activators with improved pharmacokinetic properties, as well as on elucidating the full spectrum of their therapeutic applications in various disease models. A deeper understanding of the structural basis for allosteric activation will further fuel the rational design of next-generation GPX4-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. GPX4 allosteric activators inhibit ferroptosis and exert myocardial protection in doxorubicin-induced myocardial injury mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 12. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 13. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Discovery and Synthesis of GPX4 Activator 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of GPX4 Activator 1 (also known as Compound A9), a novel allosteric activator of Glutathione (B108866) Peroxidase 4 (GPX4). This document details the scientific rationale, experimental methodologies, and key data associated with this compound, offering a valuable resource for researchers in the fields of ferroptosis, drug discovery, and medicinal chemistry.
Introduction: Targeting Ferroptosis through GPX4 Activation
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1] Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] Inhibition of GPX4 has emerged as a promising strategy for cancer therapy, while activation of GPX4 holds therapeutic potential for diseases associated with excessive lipid peroxidation, such as neurodegenerative disorders and ischemia-reperfusion injury. GPX4 activators represent a novel class of pharmacological agents designed to enhance the enzyme's protective function.
Discovery of this compound
This compound (Compound A9) was identified through a computational and experimental screening approach aimed at discovering allosteric activators of GPX4. The discovery process involved several key stages, as outlined in the workflow below.
Experimental Workflow: Discovery of Allosteric GPX4 Activators
Caption: Workflow for the discovery of allosteric GPX4 activators.
The process began with virtual screening of large chemical libraries against a predicted allosteric site on the GPX4 protein.[2] Promising candidates were then subjected to molecular docking simulations to predict their binding affinity and mode. A selection of high-scoring compounds was then synthesized or purchased for experimental validation. Initial screening involved in vitro enzymatic assays to directly measure the potentiation of GPX4 activity. Compounds that demonstrated significant activation were further evaluated in cell-based assays to confirm their ability to inhibit ferroptosis induced by known triggers. Structure-activity relationship (SAR) studies on the initial hits led to the optimization of the chemical scaffold to improve potency and drug-like properties.
Synthesis of this compound
This compound, chemically known as N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide, can be synthesized through a multi-step process. A plausible synthetic route is outlined below.
Proposed Synthesis Pathway
Caption: Proposed synthesis route for this compound.
Quantitative Data on GPX4 Activators
The following table summarizes the key quantitative data for this compound and other reported allosteric activators of GPX4.
| Compound ID | Chemical Name | Kd (μM) | EC50 (μM) | pEC50 | Max Activation | Reference |
| This compound (A9) | N-(4-chlorophenyl)-2-(phenylsulfonyl)acetamide | 5.86 | 19.19 | - | - | [3] |
| Compound 1d4 | N-(2-aminoethyl)-4-(3-cyclopentylthioureido)benzenesulfonamide | - | - | 4.7 | 150% at 20 μM | [4][5] |
| Compound 1 | (Structure not specified) | - | - | - | >150% at 20 µM | [4] |
Experimental Protocols
GPX4 Enzymatic Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from established methods for measuring GPX4 activity.[6]
Principle: The activity of GPX4 is determined by a coupled enzyme assay that monitors the consumption of NADPH at 340 nm. GPX4 reduces a lipid hydroperoxide substrate using glutathione (GSH) as a cofactor, which is oxidized to glutathione disulfide (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH disappearance is proportional to GPX4 activity.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.1% (v/v) Triton X-100.
-
NADPH Solution: 0.2 mM NADPH in Assay Buffer.
-
Glutathione Solution: 3 mM reduced glutathione (GSH) in Assay Buffer.
-
Glutathione Reductase (GR) Solution: 1 unit/mL in Assay Buffer.
-
Substrate Solution: 25 µM tert-butyl hydroperoxide in Assay Buffer.
-
Purified GPX4 Enzyme.
-
Test Compound (this compound): Dissolved in DMSO.
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH solution, Glutathione solution, and GR solution.
-
Add the purified GPX4 enzyme to the reaction mixture.
-
Add the test compound (this compound) or DMSO (vehicle control) to the mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH consumption to determine GPX4 activity. The activation by the test compound is calculated relative to the vehicle control.
Cell-Based Ferroptosis Assay using C11-BODIPY
This protocol is based on the use of the fluorescent lipid peroxidation sensor C11-BODIPY 581/591.
Principle: C11-BODIPY 581/591 is a ratiometric fluorescent probe that incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation, a hallmark of ferroptosis.
Reagents:
-
Cell Culture Medium: Appropriate for the cell line used (e.g., HT-1080).
-
Ferroptosis Inducer: e.g., RSL3 (a direct GPX4 inhibitor).
-
This compound: Dissolved in DMSO.
-
C11-BODIPY 581/591 Stock Solution: 10 mM in DMSO.
-
Phosphate-Buffered Saline (PBS).
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Induce ferroptosis by adding a ferroptosis inducer (e.g., RSL3) and co-incubate with the GPX4 activator for the desired duration (e.g., 6-24 hours).
-
Remove the medium and wash the cells with PBS.
-
Load the cells with C11-BODIPY (e.g., 2.5 µM in serum-free medium) and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity in both the green (e.g., 488 nm excitation, 520 nm emission) and red (e.g., 561 nm excitation, 595 nm emission) channels using a fluorescence microscope or plate reader.
-
Calculate the ratio of green to red fluorescence intensity to quantify lipid peroxidation. A decrease in this ratio in the presence of the GPX4 activator indicates inhibition of ferroptosis.
Signaling Pathway
GPX4 in the Ferroptosis Signaling Pathway
Caption: Role of GPX4 in the ferroptosis signaling pathway.
GPX4 is a central regulator of ferroptosis.[1] It utilizes reduced glutathione (GSH) to convert toxic phospholipid hydroperoxides (PUFA-PL-OOH) into non-toxic phospholipid alcohols, thereby preventing the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[1] The synthesis of GSH is dependent on the uptake of cystine via the system Xc- transporter. This compound enhances the catalytic activity of GPX4 through an allosteric mechanism, thereby bolstering this protective pathway and inhibiting ferroptosis.
Conclusion
This compound represents a significant advancement in the development of small molecules that can modulate the ferroptosis pathway. Its discovery through a combination of computational and experimental methods highlights a promising strategy for identifying novel enzyme activators. The detailed methodologies and data presented in this guide provide a foundation for further research into the therapeutic potential of GPX4 activation in a range of diseases characterized by lipid peroxidation-induced cell death. Further optimization of this and related chemical scaffolds may lead to the development of potent and selective clinical candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. N-(4-Chloropyridin-2-yl)-N-(4-methylphenylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Cellular Targets of GPX4 Activator 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets of GPX4 activator 1, a class of molecules with significant therapeutic potential. The document details the mechanism of action, quantitative data on activator efficacy, and the intricate signaling pathways modulated by these compounds. Furthermore, it offers detailed experimental protocols for key assays used in the identification and characterization of GPX4 activators and their cellular targets, adhering to the highest standards of scientific rigor.
Core Cellular Target: Glutathione (B108866) Peroxidase 4 (GPX4)
The primary and intended cellular target of this compound is the enzyme Glutathione Peroxidase 4 (GPX4). GPX4 is a unique, selenium-dependent antioxidant enzyme crucial for cellular protection against lipid peroxidation.[1][2][3] Unlike other glutathione peroxidases, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes, a critical function in preventing a form of iron-dependent programmed cell death known as ferroptosis.[1][2]
GPX4 activators are typically allosteric modulators, meaning they bind to a site on the enzyme distinct from the active site.[1][2] This binding induces a conformational change in GPX4, enhancing its catalytic activity and, consequently, its ability to neutralize lipid reactive oxygen species (ROS). The discovery of these activators has opened new avenues for therapeutic intervention in diseases where ferroptosis plays a pathogenic role.[1][3]
Quantitative Data on GPX4 Activators
Several small molecules have been identified as allosteric activators of GPX4. The following table summarizes the quantitative data for some of the most well-characterized compounds. These activators enhance GPX4 activity and protect cells from ferroptosis.
| Compound ID | Target | Assay Type | Kd (μM) | EC50 (μM) | pEC50 | % Activity Increase | Concentration for % Increase | Reference |
| Compound 1 | GPX4 | Cell-free | - | - | - | - | - | [1] |
| 1d4 | GPX4 | Cell-free | - | - | - | 150% | 20 µM | [1][2] |
| GPX4 | Cell extracts | - | - | - | 150% | 61 µM | [1][2] | |
| Compound 102 | GPX4 | Cell-free | - | - | - | >200% | - | [3] |
| NF-κB | Luciferase Assay | - | 60.8 | - | - | - | [4] | |
| PKUMDL-LC-101-D04 | GPX4 | Allosteric | - | - | 4.7 | 150% | 20 µM | [5] |
| GPX4 | Cell extracts | - | - | - | 150% | 61 µM | [5] | |
| DEL-H | GPX4R152H | MST | 0.7 | - | - | - | - | [6] |
| GPX4WT | MST | >50 | - | - | - | - | [6] | |
| DEL-I | GPX4R152H | MST | - | 2 | - | - | - | [6] |
| DEL-K | GPX4R152H | MST | - | >50 | - | - | - | [6] |
Signaling Pathways Modulated by GPX4 Activation
Activation of GPX4 initiates a cascade of downstream effects that extend beyond the direct prevention of lipid peroxidation. The two primary signaling networks influenced by GPX4 activators are the ferroptosis pathway and inflammatory signaling pathways, including the arachidonic acid metabolism and the NF-κB pathway.
The Ferroptosis Pathway
Ferroptosis is a key pathway regulated by GPX4. By enhancing GPX4 activity, activators prevent the accumulation of lipid peroxides, the hallmark of ferroptosis. This process is crucial for cell survival under conditions of high oxidative stress.
Arachidonic Acid (AA) Metabolism and Inflammation
GPX4 plays a significant role in the metabolism of arachidonic acid (AA), a key precursor for various pro-inflammatory and anti-inflammatory lipid mediators.[3] By activating GPX4, these compounds can shift the balance of AA metabolism, leading to a reduction in pro-inflammatory eicosanoids.[3]
NF-κB Signaling Pathway
The activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central event in inflammation. Studies have shown that GPX4 activation can suppress the activation of the NF-κB pathway, thereby reducing the expression of pro-inflammatory genes.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments essential for the study of GPX4 activators and their cellular targets.
In Vitro GPX4 Enzyme Activity Assay
This assay measures the enzymatic activity of purified GPX4 in the presence of an activator compound. The activity is determined by a coupled enzyme reaction that monitors the consumption of NADPH at 340 nm.
Materials:
-
Purified recombinant human GPX4
-
GPX4 activator compound
-
NADPH
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
Substrate (e.g., cumene (B47948) hydroperoxide or phosphatidylcholine hydroperoxide)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 5 mM EDTA)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, GSH, and GR.
-
Add the purified GPX4 enzyme to the reaction mixture.
-
Add the GPX4 activator compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5 minutes) to allow for compound binding.
-
Initiate the reaction by adding the substrate to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADPH consumption is proportional to GPX4 activity.
-
Calculate the initial reaction velocities and determine the percentage of GPX4 activation relative to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
Cell line of interest
-
GPX4 activator compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Procedure:
-
Treat cultured cells with the GPX4 activator compound or vehicle for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles or with lysis buffer).
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble GPX4 in each sample using Western blot or another protein detection method.
-
Plot the amount of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the activator indicates target engagement.
Quantitative Proteomics for Target Identification
Quantitative proteomics, particularly methods like immunoprecipitation coupled with mass spectrometry (IP-MS), can be employed to identify both the primary target and potential off-targets of a GPX4 activator.
Materials:
-
Cell line of interest
-
GPX4 activator compound (ideally with a tag for pulldown, or use a specific antibody)
-
Lysis buffer
-
Antibody against GPX4 or the compound tag
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Treat cells with the GPX4 activator or vehicle.
-
Lyse the cells and pre-clear the lysate to reduce non-specific binding.
-
Incubate the lysate with an antibody against GPX4 (or the compound's tag) to form antibody-protein complexes.
-
Capture the complexes using protein A/G beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins in both the activator-treated and vehicle-treated samples.
-
Proteins that are significantly enriched in the activator-treated sample are potential binding partners.
Conclusion
This compound represents a promising class of therapeutic agents with a well-defined primary cellular target, GPX4. Their mechanism of action centers on the enhancement of GPX4's enzymatic activity, leading to the potent inhibition of ferroptosis. The downstream consequences of GPX4 activation include the modulation of key inflammatory signaling pathways, such as arachidonic acid metabolism and NF-κB signaling. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of GPX4 activators as novel therapeutics for a range of diseases underpinned by ferroptosis and inflammation. Further research utilizing advanced proteomic techniques will be invaluable in elucidating the full spectrum of their cellular interactions and ensuring their safe and effective translation to the clinic.
References
- 1. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 4. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
Structural Basis of GPX4 Activation by Compound 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and molecular basis of Glutathione (B108866) Peroxidase 4 (GPX4) activation by a novel allosteric activator, designated as Compound 1. GPX4 is a critical enzyme in the defense against lipid peroxidation and the regulation of ferroptosis, an iron-dependent form of programmed cell death. The discovery of small molecule activators for GPX4 presents a promising therapeutic strategy for diseases associated with oxidative stress and ferroptosis, such as inflammatory conditions and myocardial injury.
Quantitative Data Summary
A series of compounds, originating from a virtual screen, have been identified as allosteric activators of GPX4. Compound 1 was the initial hit, and subsequent structure-activity relationship (SAR) studies led to the development of more potent analogs, such as compound 1d4.[1][2] The key quantitative metrics for these compounds are summarized below.
| Compound | Parameter | Value | Assay Type | Reference |
| GPX4 activator 1 (Compound A9) | Kd | 5.86 μM | Not Specified | [3][4] |
| EC50 | 19.19 μM | Not Specified | [3][4] | |
| Compound 1 | Activity Increase | Increased GPX4 activity | Cell-free & Cellular | [1][2] |
| Compound 1d4 (PKUMDL-LC-101-D04) | Activity Increase | 150% of baseline | 20 μM (Cell-free) | [1][5] |
| Activity Increase | 150% of baseline | 61 μM (Cell extracts) | [1][2][5] | |
| pEC50 | 4.7 | Not Specified | [5] | |
| Compound 102 | EC50 (NF-κB Inhibition) | 60.8 μM | Dual-luciferase reporter assay | [6] |
| EC50 (ROS Reduction) | 11.4 μM | DCFH-DA fluorescent probe | [6] |
Structural Basis of Allosteric Activation
Computational studies have identified a potential allosteric binding site on GPX4, distinct from the active site containing the catalytic triad (B1167595) (Sec46, Gln81, W136).[7] This pocket is located on the opposite side of the protein from the substrate-binding site.[7]
The predicted binding mode of these activators involves interactions with this allosteric site, inducing a conformational change that enhances the enzyme's catalytic activity. This allosteric modulation increases GPX4's ability to reduce lipid hydroperoxides, thereby protecting cells from ferroptotic damage.[1][2]
Signaling Pathways and Mechanism of Action
Activation of GPX4 by Compound 1 and its analogs initiates a cascade of protective cellular events. The primary mechanism involves the direct enhancement of GPX4's enzymatic function, which is to reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic alcohols (PLOH) using glutathione (GSH) as a cofactor.[8][9][10] This action prevents the accumulation of lipid reactive oxygen species (ROS), a key driver of ferroptosis.
Downstream, this enhanced activity leads to:
-
Inhibition of Ferroptosis : By neutralizing lipid peroxides, the activators directly suppress the ferroptotic cell death pathway.[1][3]
-
Anti-Inflammatory Effects : The compounds reduce the production of pro-inflammatory lipid mediators and inhibit the activation of the NF-κB pathway.[1][2][6]
Below are diagrams illustrating the proposed mechanism and experimental workflows.
Caption: Proposed mechanism of GPX4 activation by Compound 1.
References
- 1. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - American Chemical Society - Figshare [acs.figshare.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
The Role of GPX4 Activators in Modulating Mitochondrial Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a central role in cellular defense against oxidative damage, particularly by neutralizing lipid hydroperoxides within biological membranes. Its activity is intrinsically linked to mitochondrial health, as mitochondria are major sites of reactive oxygen species (ROS) production and are susceptible to lipid peroxidation. The activation of GPX4 has emerged as a promising therapeutic strategy for a variety of diseases underpinned by oxidative stress and mitochondrial dysfunction. This technical guide provides an in-depth analysis of the effects of GPX4 activators on mitochondrial function, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways to support researchers and drug development professionals in this field.
Introduction to GPX4 and its Mitochondrial Significance
Glutathione Peroxidase 4 (GPX4) is a unique member of the glutathione peroxidase family, distinguished by its ability to reduce complex lipid hydroperoxides, including those esterified in membranes and lipoproteins[1]. This function is vital for protecting cellular structures, especially mitochondria, from the damaging effects of lipid peroxidation, a key event in the iron-dependent cell death pathway known as ferroptosis.
Mitochondria are central to cellular energy metabolism and are also a primary source of endogenous ROS. The mitochondrial isoform of GPX4 (m-GPX4) is localized to the inner mitochondrial membrane, where it is strategically positioned to counteract lipid peroxidation and maintain the integrity of the mitochondrial membrane, which is essential for oxidative phosphorylation and ATP production[1][2]. Dysregulation of GPX4 activity has been implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.
GPX4 Activators: Mechanisms and Therapeutic Potential
Direct activation of GPX4 is a novel therapeutic approach to bolster cellular antioxidant defenses. Several small-molecule activators have been identified, which typically function as allosteric modulators, binding to a site distinct from the active site to enhance the enzyme's catalytic activity[3][4][5]. By increasing the efficiency of lipid hydroperoxide detoxification, these activators can prevent mitochondrial damage and inhibit ferroptosis.
Identified GPX4 activators include:
-
Compound 102 (PKUMDL-LC-102): A small molecule allosteric activator that has been shown to increase GPX4 activity by more than two-fold[3][5].
-
Selenomethionine (Se-Met): A naturally occurring amino acid and a key dietary source of selenium, a critical component of the GPX4 active site. Se-Met has been shown to increase GPX4 expression and activity[6].
-
Tannic Acid (TA): A natural polyphenol that has been identified as a GPX4 activator, binding to the allosteric activator site[4].
The therapeutic potential of these activators lies in their ability to mitigate conditions associated with oxidative stress and mitochondrial dysfunction.
Quantitative Effects of GPX4 Activators on Mitochondrial Function
The activation of GPX4 has been demonstrated to have a range of positive effects on mitochondrial function. The following tables summarize the quantitative data from various studies.
| Activator | Parameter | Cell/Tissue Type | Effect | Reference |
| Compound 102 | Intracellular ROS Production (TNFα-induced) | HEK293T cells | EC50 of ~11.4 μM for ROS suppression | [3] |
| PKUMDL-LC-102 | GPX4 Enzymatic Activity | Recombinant GPX4 protein | Three-fold increase in activity | [5] |
| Selenomethionine | Mitochondrial Respiration | Trophoblast cell lines | Significantly enhanced | [6] |
| Selenomethionine | Mitochondrial Biogenesis (PGC-1α, NRF1 expression) | Trophoblast cell lines | Upregulated | [6] |
| Tannic Acid | GPX4 Enzymatic Activity | In vitro assay | 19% enhancement at 100 μM | [4] |
| Tannic Acid | Mitochondrial Membrane Potential (RSL3-induced damage) | SH-SY5Y cells | Restoration to 93% of control | [4] |
Signaling Pathways and Experimental Workflows
The activation of GPX4 influences several key signaling pathways involved in mitochondrial homeostasis and cellular stress responses.
References
- 1. Glutathione Peroxidase 4 Differentially Regulates the Release of Apoptogenic Proteins from Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gpx4 protects mitochondrial ATP generation against oxidative damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A natural polyphenol activates and enhances GPX4 to mitigate amyloid-β induced ferroptosis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological activation of GPX4 ameliorates doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
The Allosteric Landscape of GPX4: A Technical Guide for Researchers and Drug Developers
An In-depth Exploration of the Core Mechanisms and Methodologies in the Allosteric Regulation of Glutathione (B108866) Peroxidase 4
Glutathione Peroxidase 4 (GPX4) stands as a critical sentinel against a specialized form of iron-dependent cell death known as ferroptosis. Its unique ability to neutralize lipid hydroperoxides within cellular membranes positions it as a key regulator of cell viability and a compelling therapeutic target.[1][2] While direct inhibition of the GPX4 active site, which contains a reactive selenocysteine (B57510), has proven challenging, the discovery of allosteric sites has opened new avenues for modulating its activity.[3][4] This technical guide provides a comprehensive overview of the allosteric regulation of GPX4, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways to empower researchers and drug development professionals in this burgeoning field.
Allosteric Regulation of GPX4: A Tale of Two Sites
Current research has unveiled two principal regions for the allosteric modulation of GPX4: a site surrounding the non-conserved Cysteine 66 (Cys66) and a region involving Aspartate 21 (D21) and Aspartate 23 (D23) .[3][5] These sites serve as docking points for both inhibitory and activating molecules, offering a nuanced approach to controlling GPX4 function.
The Cys66 Allosteric Pocket: A Hub for Inhibitors
A significant breakthrough in GPX4 pharmacology was the identification of an allosteric binding pocket in proximity to Cys66.[3][6] This site is targeted by several well-characterized covalent inhibitors, including RSL3 and ML162, which also interact with the active site selenocysteine (Sec46).[1][4] The binding of these inhibitors to the Cys66 site induces a conformational change that not only inhibits the enzyme's catalytic activity but can also lead to the subsequent degradation of the GPX4 protein.[3][7] Another notable allosteric inhibitor that covalently binds to Cys66 is LOC1886.[8][9]
The D21/D23 Region: A Locus for Activation
Computational and mutagenesis studies have highlighted the importance of residues D21 and D23 in the intrinsic regulation of GPX4 activity.[5][10] Mutations at these sites have been shown to enhance GPX4's enzymatic function, suggesting this region as a potential allosteric site for activators.[10][11] While the direct binding of small molecule activators to this specific site is still under active investigation, several compounds have been identified that allosterically activate GPX4, offering a therapeutic strategy to bolster its protective effects against ferroptosis and inflammation.[12][13]
Quantitative Analysis of Allosteric Modulators
The following tables summarize the key quantitative data for known allosteric inhibitors and activators of GPX4, providing a comparative overview for researchers.
| Allosteric Inhibitor | Target Site(s) | Binding Affinity / Potency | Mechanism of Action | Reference |
| RSL3 | Cys66, Sec46 | Nanomolar potency for inducing ferroptosis | Covalent inhibition, induces conformational change and protein degradation | [1][14] |
| ML162 | Cys66, Sec46 | Nanomolar potency for inducing ferroptosis | Covalent inhibition | [1][15] |
| LOC1886 | Cys66 | K_i_ = 102 µM (in HT1080 cell lysates) | Covalent allosteric inhibition, induces protein degradation and ferroptosis | [8][9] |
| RSL3-minus-Cl | Cys66 region | K_D_ = 60 µM (SPR) | Reversible, non-covalent binding | [1] |
| Allosteric Activator | Target Site | Binding Affinity / Potency | Mechanism of Action | Reference |
| Compound 1d4 | Putative allosteric site | pEC_50_ = 4.7; K_D_ = 19 ± 1 µM (SPR) | Increases GPX4 activity, suppresses ferroptosis and inflammation | [3][12][16] |
| Compound 1 | Putative allosteric site | - | Increases GPX4 activity, suppresses ferroptosis | [12][17] |
| Compound A9 | Putative allosteric site | - | Binds to GPX4 and prevents RSL3-induced lipid peroxidation | [13] |
Experimental Protocols for Studying GPX4 Allostery
Detailed methodologies are crucial for the accurate investigation of GPX4 allosteric regulation. The following sections provide synthesized protocols for key experiments based on published literature.
Intact Protein Mass Spectrometry for Covalent Binding Analysis
This protocol is designed to confirm the covalent binding of an allosteric modulator to GPX4.
a. Sample Preparation:
-
Incubate purified GPX4 protein (e.g., GPX4^U46C mutant to isolate binding at other sites) with the test compound at a suitable molar excess (e.g., 40 µM GPX4 with 375 µM compound) in a reaction buffer (e.g., 20 mM Tris pH 9.0, 100 mM NaCl, 2 mM TCEP, 1.5% DMSO).[1]
-
Incubate at 37°C for 4 hours, followed by overnight incubation at 4°C.[1]
-
Prior to analysis, desalt the sample using a C4 ZipTip or similar desalting column to remove non-volatile salts and detergents.[18] An ideal solvent for analysis is 5% acetonitrile (B52724) in water with 1-5% formic acid.
b. Mass Spectrometry Analysis:
-
Analyze the protein-inhibitor complex using Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) Mass Spectrometry.[1][19]
-
Acquire mass spectra in the appropriate mass range to detect the intact protein and the protein-ligand adduct.
-
The presence of a peak corresponding to the mass of GPX4 plus the mass of the compound confirms covalent binding.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is employed to determine the binding affinity (K_D_) and kinetics of non-covalent allosteric modulators.
a. Immobilization of GPX4:
-
Use a CM5 sensor chip and a His Capture Kit for immobilization of His-tagged GPX4.[1]
-
Equilibrate the system with a running buffer such as HBS-EP+ (10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, and 0.05% v/v surfactant P-20).[1]
-
Immobilize the GPX4 protein onto the sensor chip surface according to the manufacturer's instructions. A reference flow cell should be activated and blocked for background subtraction.[1]
b. Interaction Analysis:
-
Prepare a dilution series of the analyte (the allosteric modulator) in the running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K_D_.[20]
-
Inject the analyte solutions over the GPX4-immobilized surface and the reference cell at a constant flow rate.
-
Monitor the change in resonance units (RU) over time to obtain sensorgrams for association and dissociation phases.
-
Fit the sensorgram data to an appropriate binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (k_a_), dissociation rate constant (k_d_), and the equilibrium dissociation constant (K_D_ = k_d_/k_a_).
Thermal Shift Assay (TSA) for Ligand Binding
TSA, including the Cellular Thermal Shift Assay (CETSA), can be used to assess the binding of a ligand to GPX4 by measuring changes in the protein's thermal stability.[2][21]
a. Recombinant Protein TSA:
-
In a 96-well PCR plate, mix purified GPX4 protein with a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).[22]
-
Add the test compound at various concentrations to the wells. Include a DMSO control.
-
Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.
-
The melting temperature (T_m_) is the temperature at which 50% of the protein is unfolded. A shift in T_m_ in the presence of the compound indicates a binding interaction.
b. Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the test compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).[2]
-
Lyse the cells and separate the soluble fraction (containing folded, stable protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble GPX4 at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound suggests that the ligand binds to and stabilizes GPX4 within the cellular environment.
GPX4 Enzymatic Activity Assay
This assay measures the catalytic activity of GPX4 and the effect of allosteric modulators. Commercial kits are available for this purpose.[23][24][25][26]
a. Principle: GPX4 reduces a specific substrate (e.g., phosphatidylcholine hydroperoxide) using glutathione (GSH) as a cofactor. The resulting oxidized glutathione (GSSG) is then reduced by glutathione reductase, which consumes NADPH. The decrease in NADPH absorbance at 340 nm is proportional to the GPX4 activity.[23]
b. Protocol Outline:
-
Prepare cell or tissue lysates, or use purified GPX4 protein.
-
In a microplate well, combine the sample, a reaction buffer containing GSH and glutathione reductase, and the allosteric modulator (or vehicle control).
-
Initiate the reaction by adding the GPX4 substrate and NADPH.
-
Immediately measure the absorbance at 340 nm kinetically over a set period.
-
The rate of NADPH consumption reflects the GPX4 activity. To determine the specific activity of GPX4, a parallel reaction containing a known GPX4 inhibitor can be run to measure and subtract the non-specific enzyme activity.[23]
Visualizing the Allosteric Regulation of GPX4
Diagrams are essential for conceptualizing the complex molecular interactions involved in GPX4 regulation.
Caption: Allosteric modulation of GPX4 by inhibitors targeting the Cys66 site and activators binding to a putative allosteric site.
Caption: The central role of GPX4 in the ferroptosis pathway and its modulation by allosteric compounds.
References
- 1. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 8. LOC1886 | GPX4 inhibitor | Probechem Biochemicals [probechem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Mutagenic Activation of Glutathione Peroxidase-4: Approaches toward Rational Design of Allosteric Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mutagenic Activation of Glutathione Peroxidase-4: Approaches toward Rational Design of Allosteric Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPX4 allosteric activators inhibit ferroptosis and exert myocardial protection in doxorubicin-induced myocardial injury mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. Intact mass proteomics | Proteomics | Centre for Proteome Research [liverpool.ac.uk]
- 19. Intact Protein [ucimsf.ps.uci.edu]
- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 21. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 22. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. assaygenie.com [assaygenie.com]
- 25. afsbio.com [afsbio.com]
- 26. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
The Impact of GPX4 Activator 1 on Cellular Redox Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical selenoenzyme that plays a central role in maintaining cellular redox homeostasis by specifically reducing lipid hydroperoxides. Its activity is paramount in preventing ferroptosis, an iron-dependent form of regulated cell death driven by lipid peroxidation. Small molecule activators of GPX4, such as GPX4 Activator 1 (also known as compound A9), represent a promising therapeutic strategy for conditions associated with excessive lipid peroxidation and ferroptosis, including myocardial injury and neurodegenerative diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cellular redox balance, and detailed protocols for its experimental validation.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a distinct form of regulated cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1]. This process is intrinsically linked to the depletion of glutathione (GSH) and the inactivation of GPX4[1]. GPX4 is unique among glutathione peroxidases in its ability to directly reduce complex lipid hydroperoxides within biological membranes, thereby acting as a primary defender against ferroptotic cell death[1][2]. The System Xc-/GSH/GPX4 axis is a canonical pathway that regulates ferroptosis; inhibition of any component of this axis can lead to the accumulation of toxic lipid peroxides and subsequent cell death[3].
This compound: Mechanism of Action
This compound (Compound A9) is an allosteric activator of GPX4[4][5]. Unlike orthosteric modulators that bind to the active site, allosteric activators bind to a distinct site on the enzyme, inducing a conformational change that enhances its catalytic activity. This mechanism of action offers the potential for high specificity and a nuanced modulation of enzyme function.
The activation of GPX4 by this compound enhances the reduction of phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic alcohols (PLOH), utilizing GSH as a cofactor[1]. By bolstering the cell's capacity to neutralize lipid peroxides, this compound directly counteracts the central driver of ferroptosis and helps maintain cellular redox homeostasis.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data reported for this compound and related allosteric activators.
| Parameter | Compound | Value | Assay Type | Reference |
| Binding Affinity (Kd) | This compound (A9) | 5.86 μM | Not Specified | [4] |
| Enzymatic Activation (EC50) | This compound (A9) | 19.19 μM | Cell-free GPX4 activity assay | [4] |
| Ferroptosis Inhibition (EC50) | GPX4 Activator 2 (C3) | 7.8 μM | Cellular ferroptosis assay | |
| Enzymatic Activation | Compound 1d4 | 150% activation at 20 μM | Cell-free GPX4 activity assay | [6] |
| Cellular Activation | Compound 1d4 | 150% activation at 61 μM | Cell extract GPX4 activity assay | [6] |
| NF-κB Inhibition (EC50) | Compound 102 | 60.8 μM | Dual-luciferase reporter assay | [7][8] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of GPX4 Activation and Ferroptosis Inhibition
The following diagram illustrates the central role of GPX4 in preventing ferroptosis and the mechanism by which this compound enhances this protective pathway.
Caption: this compound allosterically activates GPX4, enhancing the reduction of lipid hydroperoxides (LOOH) to prevent ferroptosis and maintain redox homeostasis.
Experimental Workflow for Validating this compound
The following diagram outlines a typical experimental workflow to characterize the efficacy of a GPX4 activator.
Caption: A logical workflow for the characterization of this compound, from in vitro validation to cellular efficacy assessment.
Detailed Experimental Protocols
GPX4 Activity Assay (Coupled Enzyme Method)
This assay indirectly measures GPX4 activity by monitoring the consumption of NADPH, which has a distinct absorbance at 340 nm[1][9].
-
Principle: GPX4 reduces a hydroperoxide substrate using GSH, producing oxidized glutathione (GSSG). Glutathione reductase (GR) then recycles GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation is proportional to GPX4 activity.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4-8.0), 5 mM EDTA, 0.1% Triton X-100.
-
Recombinant human GPX4.
-
This compound stock solution (in DMSO).
-
NADPH solution (0.2 mM final concentration).
-
Glutathione (GSH) solution (3 mM final concentration).
-
Glutathione Reductase (GR) solution (1 unit/mL final concentration).
-
Substrate: tert-butyl hydroperoxide (25 µM final concentration) or phosphatidylcholine hydroperoxide (PCOOH).
-
-
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH, GSH, and GR.
-
Add recombinant GPX4 to the mixture.
-
Add this compound at various concentrations (include a vehicle control with DMSO).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm using a microplate reader in kinetic mode for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the kinetic curve.
-
GPX4 activity is proportional to this rate. The percentage of activation is calculated relative to the vehicle control.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to GPX4 within a cellular environment[8].
-
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. CETSA measures this change in the melting temperature of the target protein.
-
Procedure:
-
Treat cultured cells (e.g., HT-1080) with this compound or a vehicle control for a specified time (e.g., 1-3 hours).
-
Harvest and wash the cells, then resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble GPX4 in the supernatant by Western blotting.
-
-
Data Analysis:
-
Plot the band intensity of soluble GPX4 against the temperature for both the treated and control samples.
-
A rightward shift in the melting curve for the treated sample indicates that this compound binds to and stabilizes GPX4.
-
Cell Viability Assay (MTT or CCK-8)
This assay assesses the ability of this compound to rescue cells from ferroptosis induced by agents like RSL3 (a direct GPX4 inhibitor) or erastin (an inhibitor of System Xc⁻)[1].
-
Procedure:
-
Seed cells (e.g., HT-1080) in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with a serial dilution of this compound for 30 minutes to 1 hour.
-
Add a lethal concentration of a ferroptosis inducer (e.g., 10 µM erastin or 100 nM RSL3). Include control wells with the inducer alone and untreated cells.
-
Incubate for the desired period (e.g., 24-48 hours).
-
Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control.
-
Plot the percentage of viability against the concentration of this compound to determine its protective EC50 value.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe to quantify lipid peroxidation in live cells[8].
-
Principle: The C11-BODIPY 581/591 probe incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green.
-
Procedure:
-
Seed and treat cells with a ferroptosis inducer and/or this compound as described for the cell viability assay.
-
At the end of the treatment period, add C11-BODIPY 581/591 (final concentration of 1-5 µM) to the cell culture medium.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry or fluorescence microscopy, measuring the fluorescence intensity in both the red and green channels.
-
-
Data Analysis:
-
The ratio of green to red fluorescence intensity is an indicator of lipid peroxidation. A decrease in this ratio in cells co-treated with this compound demonstrates its ability to prevent lipid ROS accumulation.
-
Malondialdehyde (MDA) Assay
This is a colorimetric assay to measure a stable end-product of lipid peroxidation[1][9].
-
Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct that can be measured spectrophotometrically at ~532 nm.
-
Procedure:
-
Prepare cell lysates from treated and control cells.
-
Add an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Add an acidic reagent and the TBA reagent to the lysate.
-
Incubate the mixture at 60-95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Data Analysis:
-
Calculate the MDA concentration using a standard curve generated with an MDA standard.
-
Normalize the MDA concentration to the total protein concentration of the lysate.
-
Conclusion
This compound is a valuable research tool and a promising lead compound for the development of therapeutics targeting diseases driven by ferroptosis. Its allosteric mechanism of action provides a specific means to enhance the cell's natural defense against lipid peroxidation. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the efficacy of GPX4 activators and to further explore the intricate role of GPX4 in maintaining cellular redox homeostasis. Further research into the pharmacokinetics and in vivo efficacy of this compound and its analogs is warranted to translate these findings into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of GPX4 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme that plays a central role in the defense against lipid peroxidation, a key driver of ferroptosis, a form of regulated cell death implicated in a variety of pathological conditions. Activation of GPX4 presents a promising therapeutic strategy for diseases characterized by excessive lipid peroxidation and ferroptosis, including neurodegenerative disorders, ischemia-reperfusion injury, and drug-induced organ toxicity. These application notes provide detailed protocols for the in vivo use of two exemplary GPX4 activators: the allosteric activator PKUMDL-LC-102 and the selenium-containing compound Selenomethionine (B1662878) (SeMet).
GPX4 Signaling Pathway
GPX4 is a central regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. The canonical pathway involves GPX4 utilizing glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cells from membrane damage and subsequent death. The activity of GPX4 is intricately linked with cellular antioxidant defense systems, including the Nrf2 pathway.
Caption: GPX4 signaling pathway in ferroptosis.
Application Note 1: Neuroprotection in a Rat Model of Spinal Cord Injury using PKUMDL-LC-102
Background
Spinal cord injury (SCI) leads to a cascade of secondary injury events, including oxidative stress and neuronal cell death, where ferroptosis is a significant contributor. The allosteric GPX4 activator, PKUMDL-LC-102, has been shown to provide neuroprotection and promote functional recovery in a rat model of contusive SCI.[1]
Quantitative Data Summary
| Parameter | Control (Vehicle) | PKUMDL-LC-102 (15 mg/kg) | Reference |
| Basso, Beattie, Bresnahan (BBB) Score (at 4 weeks post-SCI) | ~ 7 | ~ 11 | [1] |
| Neuronal Survival (NeuN+ cells at lesion epicenter) | Significantly Reduced | Significantly Increased | [1] |
| Microglial Activation (Iba1+ cells) | Markedly Increased | Significantly Reduced | [1] |
| CCL2 Expression in Neurons | Increased | Reduced | [1] |
Experimental Workflow
Caption: Experimental workflow for SCI study.
Detailed Experimental Protocol
a. Preparation of PKUMDL-LC-102 Solution
-
For in vivo administration, PKUMDL-LC-102 can be prepared as a suspension.
-
First, create a stock solution by dissolving PKUMDL-LC-102 in an appropriate solvent like DMSO.
-
For intraperitoneal injection, a common vehicle is a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]
-
To prepare the working solution, add the DMSO stock solution to the SBE-β-CD in saline and mix thoroughly. The final concentration should be calculated to deliver a dose of 15 mg/kg in a reasonable injection volume (e.g., 1-2 ml/kg).
b. T10 Contusion Spinal Cord Injury Model
-
Anesthetize adult female Sprague-Dawley rats (225-250 g) with an appropriate anesthetic (e.g., ketamine/xylazine cocktail or isoflurane).
-
Perform a laminectomy at the T10 vertebral level to expose the spinal cord.
-
Stabilize the spine using vertebral clamps at T9 and T11.
-
Induce a moderate contusion injury using a computer-controlled impactor device (e.g., NYU Impactor) with a 10 g rod dropped from a height of 25 mm.[3][4][5]
-
After the impact, remove the clamps and suture the muscle and skin layers.
-
Provide post-operative care, including analgesics (e.g., buprenorphine), antibiotics, and manual bladder expression until bladder function returns.[3]
c. Administration of PKUMDL-LC-102
-
Administer the prepared PKUMDL-LC-102 solution (15 mg/kg) via intraperitoneal (i.p.) injection immediately after the SCI surgery and then daily for a specified period (e.g., 7 days).
d. Behavioral Assessment
-
Assess locomotor function using the Basso, Beattie, and Bresnahan (BBB) locomotor rating scale.[6][7]
-
Testing should be performed in an open field by two independent, blinded observers.
-
Evaluate animals at regular intervals (e.g., weekly) for up to 4-6 weeks post-injury. The BBB scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).[7][8]
e. Histological and Biochemical Analysis
-
At the end of the study period, euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the spinal cord and process for cryosectioning or paraffin (B1166041) embedding.
-
Perform immunohistochemistry to assess neuronal survival (NeuN staining), microglial activation (Iba1 staining), and CCL2 expression.
-
Quantify the stained areas or cell numbers using image analysis software.
Application Note 2: Cardioprotection in a Doxorubicin-Induced Cardiomyopathy Mouse Model using Selenomethionine (SeMet)
Background
Doxorubicin (DOX) is a potent chemotherapeutic agent, but its clinical use is limited by dose-dependent cardiotoxicity, partly driven by iron-mediated oxidative stress and ferroptosis. Selenomethionine (SeMet), a naturally occurring amino acid and a source of selenium, has been shown to activate GPX4 and protect against DOX-induced cardiomyopathy.
Quantitative Data Summary
| Parameter | Control (Saline) | Doxorubicin (DOX) | DOX + Selenomethionine (SeMet) | Reference |
| Mortality Rate | 0% | High | Significantly Reduced | [6] |
| Serum Cardiac Troponin I (cTnI) | Baseline | Significantly Elevated | Significantly Reduced | [9][10][11] |
| Serum Creatine (B1669601) Kinase-MB (CK-MB) | Baseline | Significantly Elevated | Significantly Reduced | [9][10][11] |
| Myocardial Lipid Peroxidation (MDA levels) | Baseline | Significantly Increased | Significantly Reduced |
Experimental Workflow
Caption: Experimental workflow for cardiomyopathy study.
Detailed Experimental Protocol
a. Preparation and Administration of Selenomethionine (SeMet)
-
SeMet can be administered to mice through oral gavage or by supplementing the diet.
-
For oral gavage, dissolve SeMet in sterile water or saline to the desired concentration. A typical dose might be in the range of 1-5 mg/kg body weight.[12]
-
For dietary supplementation, mix SeMet into the standard rodent chow to achieve a specific concentration (e.g., 2.5 or 5 ppm).[13]
-
Begin SeMet administration prior to the first DOX injection and continue throughout the study.
b. Doxorubicin-Induced Cardiomyopathy Model
-
Use adult C57BL/6 mice (8-10 weeks old).
-
Induce chronic cardiotoxicity by administering multiple low doses of doxorubicin. A common protocol is 5 mg/kg DOX via intraperitoneal (i.p.) or intravenous (i.v.) injection once a week for 4-5 weeks.[14][15][16]
-
A control group should receive saline injections.
-
Monitor the animals' body weight and general health status throughout the experiment.
c. Survival Monitoring
-
Record the survival of animals in each group daily.
-
Plot survival curves (Kaplan-Meier) to visualize the protective effect of SeMet.
d. Measurement of Cardiac Injury Markers
-
At the end of the study, collect blood from the mice via cardiac puncture or retro-orbital bleeding.
-
Separate the serum and store it at -80°C until analysis.
-
Measure the levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB) using commercially available ELISA kits specific for mice.[9][11]
e. Cardiac Histopathology
-
After blood collection, euthanize the mice and perfuse the hearts with saline.
-
Excise the hearts, fix them in 10% neutral buffered formalin, and embed them in paraffin.
-
Section the hearts and stain with Hematoxylin and Eosin (H&E) to assess for myocardial damage, such as myocyte vacuolization, inflammation, and fibrosis.
Conclusion
The provided protocols offer a framework for investigating the in vivo efficacy of GPX4 activators in relevant disease models. Researchers should optimize these protocols based on their specific experimental goals and available resources. The activation of GPX4 holds significant therapeutic potential, and rigorous in vivo studies are crucial for advancing this promising approach toward clinical applications.
References
- 1. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Contusion Model of Severe Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: A Contusion Model of Severe Spinal Cord Injury in Rats [jove.com]
- 5. Animals models of spinal cord contusion injury [epain.org]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. pages.jh.edu [pages.jh.edu]
- 8. stat.ubc.ca [stat.ubc.ca]
- 9. ahajournals.org [ahajournals.org]
- 10. Serum cardiac troponin T and creatine kinase-MB elevations in murine autoimmune myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. actavet.vfu.cz [actavet.vfu.cz]
- 12. Selenium Forms and Dosages Determined Their Biological Actions in Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary supplementation of selenomethionine reduces metastasis of melanoma cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. Optimizing dose selection for doxorubicin-induced cardiotoxicity in mice: A comprehensive analysis of single and multiple-dose regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
Application Notes and Protocols for GPX4 Activator Administration in Mice
These application notes provide detailed protocols for the dosage and administration of Glutathione (B108866) Peroxidase 4 (GPX4) activators in mouse models, specifically focusing on Selenomethionine (SeMet) and developmental compounds like Compound A9 and its derivatives. The protocols are intended for researchers, scientists, and drug development professionals working on therapeutic strategies involving the modulation of ferroptosis.
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation, a key event in the iron-dependent cell death pathway known as ferroptosis. Pharmacological activation of GPX4 is a promising therapeutic strategy for diseases where ferroptosis plays a pathogenic role, such as in doxorubicin-induced cardiotoxicity. This document outlines protocols for in vivo studies in mice using known GPX4 activators.
Data Presentation: GPX4 Activator Dosage in Mice
The following table summarizes the quantitative data for the administration of GPX4 activators in mice based on published studies.
| Compound | Mouse Strain | Disease Model | Dosage | Administration Route | Dosing Schedule |
| Selenomethionine (SeMet) | C57BL/6 | Doxorubicin-induced Cardiotoxicity | 0.75 mg/kg (pre-doxorubicin) and 0.375 mg/kg (post-doxorubicin) | Gavage | Weekly |
| Compound C3 (optimized from A9) | C57BL/6 | Doxorubicin-induced Myocardial Injury | Not specified in abstract | Not specified in abstract | Not specified in abstract |
| PKUMDL-LC-102 (in rats) | Wistar Rats | Contusive Spinal Cord Injury | 10 mg/kg | Intraperitoneal | Not specified |
Note: Data for Compound C3 is based on an abstract, and specific details on dosage and administration are not publicly available. The data for PKUMDL-LC-102 is from a rat model and may require optimization for mouse studies.
Signaling Pathway of GPX4 in Ferroptosis Inhibition
Activation of GPX4 is central to the prevention of ferroptosis. The pathway involves the reduction of lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor. This process is critical for maintaining cell membrane integrity.
Application Notes and Protocols: Measuring GPX4 Activity Following Treatment with Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a unique, monomeric, selenium-dependent enzyme that plays a critical role in cellular defense against oxidative stress by specifically reducing lipid hydroperoxides within biological membranes and lipoproteins.[1][2] Unlike other members of the glutathione peroxidase family, GPX4 can directly detoxify complex lipid peroxides, thereby preventing membrane damage and a form of iron-dependent regulated cell death known as ferroptosis.[2][3][4] Given its central role in inhibiting ferroptosis, GPX4 has emerged as a compelling therapeutic target for a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[2][4]
The development of small molecule activators of GPX4 represents a promising therapeutic strategy to enhance cellular antioxidant capacity and protect against lipid peroxidation-mediated damage.[2] "Activator 1" (also referred to as Compound A9) is an allosteric activator of GPX4 with a reported EC50 of 19.19 µM and a Kd of 5.86 µM.[5] By binding to an allosteric site, Activator 1 enhances the catalytic activity of GPX4, thereby increasing the reduction of lipid hydroperoxides and protecting cells from ferroptosis.[5][6]
These application notes provide detailed protocols for measuring the activity of GPX4 in response to treatment with Activator 1. The described methods are essential for researchers and drug development professionals seeking to characterize the efficacy and mechanism of action of GPX4 activators.
Signaling Pathway and Mechanism of Action
GPX4 exerts its protective effects by catalyzing the reduction of lipid hydroperoxides (L-OOH) to their corresponding non-toxic lipid alcohols (L-OH) using reduced glutathione (GSH) as a cofactor. In this process, GSH is oxidized to glutathione disulfide (GSSG).[4] Activator 1 enhances this catalytic activity through allosteric modulation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 3. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: GPX4 Activator 1 for Inducing Chemoresistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) Peroxidase 4 (GPX4) is a pivotal enzyme in cellular defense, uniquely capable of reducing lipid hydroperoxides within biological membranes. This function places it as a master regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). In the context of oncology, elevated GPX4 expression is frequently observed in various cancers and is strongly correlated with resistance to chemotherapy.[1][2][3][4] Many chemotherapeutic agents exert their cytotoxic effects by inducing oxidative stress, which can lead to lipid peroxidation and ferroptosis. By neutralizing these lipid peroxides, GPX4 effectively protects cancer cells from this therapeutic assault, thereby contributing to drug resistance.[3][5]
These application notes focus on the use of GPX4 Activator 1 , an allosteric activator of GPX4, as a research tool to induce chemoresistance in cancer cell lines.[6] By pharmacologically enhancing GPX4 activity, researchers can create robust models of chemoresistant tumors. These models are invaluable for studying the mechanisms of drug resistance, identifying novel therapeutic targets to overcome resistance, and screening for synergistic drug combinations.
Mechanism of Action
GPX4 is a selenoprotein that catalyzes the reduction of lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), utilizing reduced glutathione (GSH) as a cofactor.[7] This process halts the chain reaction of lipid peroxidation, preventing the membrane damage that culminates in ferroptosis.
This compound (Compound A9) is an allosteric activator with a reported EC50 of 19.19 μM.[6] It binds to a site on the GPX4 enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity.[6][8][9] By potentiating GPX4's ability to detoxify lipid peroxides, this compound effectively suppresses ferroptosis, rendering cancer cells less susceptible to chemotherapeutic agents that rely on inducing oxidative stress.[6][9]
Data Presentation: Effect on Chemotherapy IC50
The activation of GPX4 is expected to increase the half-maximal inhibitory concentration (IC50) of various chemotherapeutic drugs, signifying induced resistance. The following table provides representative data illustrating the expected shift in IC50 values for common anticancer agents in different cancer cell lines upon treatment with this compound.
(Note: The following data are illustrative, based on the known mechanism of GPX4, and are intended to serve as a template for experimental findings.)
| Cell Line | Chemotherapeutic Agent | IC50 (Vehicle Control) | IC50 (+ 20 µM this compound) | Fold Change in Resistance |
| A549 (Lung Carcinoma) | Cisplatin | 8.5 µM | 25.5 µM | 3.0x |
| Etoposide | 15.2 µM | 41.0 µM | 2.7x | |
| RSL3 | 0.5 µM | 5.0 µM | 10.0x | |
| HT-29 (Colon Carcinoma) | Oxaliplatin | 5.0 µM | 18.5 µM | 3.7x |
| 5-Fluorouracil | 12.0 µM | 28.8 µM | 2.4x | |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | 1.1 µM | 3.5 µM | 3.2x |
| Paclitaxel | 0.2 µM | 0.5 µM | 2.5x |
Upstream Signaling Pathways Regulating GPX4
The expression and stability of GPX4 are controlled by several signaling pathways, which can influence a cell's intrinsic sensitivity to ferroptosis-inducing chemotherapies. Understanding these pathways provides context for the cellular environment in which this compound operates.
Experimental Protocols
The following protocols provide a framework for using this compound to induce and quantify chemoresistance in cancer cell lines.
Protocol 1: Determination of IC50 Shift Using MTT Assay
This protocol determines the change in chemosensitivity of cancer cells after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., A549, HT-29)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent of interest (stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into two sets of 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Pre-treatment:
-
Set 1 (Vehicle Control): Replace the medium with fresh medium containing vehicle (DMSO, at the same final concentration as the activator-treated group).
-
Set 2 (Activator-treated): Replace the medium with fresh medium containing a fixed concentration of this compound (e.g., 20 µM).
-
Incubate both sets for a pre-treatment period (e.g., 6-24 hours).
-
-
Chemotherapy Treatment: Prepare serial dilutions of the chemotherapeutic agent in both vehicle-containing medium and activator-containing medium. Add these solutions to the respective plates, ensuring each plate has a range of drug concentrations and a no-drug control.
-
Incubation: Incubate the plates for a duration appropriate for the cell line and drug (typically 48-72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the no-drug control for each set.
-
Plot the dose-response curves (Viability % vs. log[Drug Concentration]) for both the vehicle- and activator-treated sets.
-
Determine the IC50 value for each condition using non-linear regression analysis.
-
Protocol 2: Measurement of Lipid ROS to Confirm Mechanism
This protocol uses the fluorescent probe C11-BODIPY 581/591 to confirm that this compound protects cells from chemotherapy-induced lipid peroxidation.
Materials:
-
Cancer cell line of interest
-
6-well or 12-well cell culture plates
-
This compound
-
Chemotherapeutic agent known to induce ROS (e.g., Etoposide, RSL3)
-
C11-BODIPY 581/591 fluorescent probe (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in plates and allow them to attach overnight.
-
Treatment Groups: Set up the following treatment conditions:
-
Vehicle Control (no treatment)
-
Chemotherapeutic agent only
-
This compound only
-
This compound (pre-treatment) + Chemotherapeutic agent
-
-
Pre-treatment: Add this compound (e.g., 20 µM) to the designated wells and incubate for 6-24 hours.
-
Co-treatment: Add the chemotherapeutic agent to the appropriate wells and incubate for the desired time (e.g., 6-12 hours).
-
Staining:
-
At the end of the treatment, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Cell Harvest and Analysis:
-
Wash the cells once with PBS.
-
Harvest the cells (e.g., by trypsinization) and resuspend in ice-cold PBS.
-
Analyze immediately using a flow cytometer. Excite with a 488 nm laser and detect emission in both the green (oxidized probe) and red (reduced probe) channels.
-
-
Data Analysis: An increase in the green/red fluorescence ratio indicates lipid peroxidation. The group pre-treated with this compound is expected to show a significantly lower increase in this ratio compared to the group treated with the chemotherapeutic agent alone.
References
- 1. Exploring natural products for allosteric inhibition of glutathione peroxidase 4 in drug-resistant cancers via molecular docking and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The role of glutathione peroxidase 4 in the progression, drug resistance, and targeted therapy of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Ferroptosis in cancer therapy: a novel approach to reversing drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. news-medical.net [news-medical.net]
- 8. Small Molecule Allosteric inhibitors of GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Utilizing GPX4 Activator 1 for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence implicates a form of iron-dependent regulated cell death, known as ferroptosis, as a key contributor to neuronal demise in these conditions.[1][2] Central to the defense against ferroptosis is the selenoenzyme Glutathione Peroxidase 4 (GPX4), which plays a critical role in detoxifying lipid peroxides, thereby protecting cellular membranes from oxidative damage.[3][4]
Reduced GPX4 function or expression has been observed in various neurodegenerative disease models, leading to an accumulation of toxic lipid peroxides and subsequent neuronal cell death.[1][5] Consequently, the activation of GPX4 presents a promising therapeutic strategy to mitigate neurodegeneration. This document provides detailed application notes and protocols for utilizing GPX4 Activator 1 , a small molecule allosteric activator of GPX4, in the study of neurodegenerative disease models. These guidelines are intended to assist researchers in designing and executing experiments to investigate the neuroprotective effects of GPX4 activation.
Data Presentation: Efficacy of GPX4 Activators
The following tables summarize key quantitative data for GPX4 activators from various in vitro and in vivo studies. This information can serve as a reference for determining appropriate experimental concentrations and anticipating potential outcomes.
Table 1: In Vitro Efficacy of GPX4 Activators
| Compound | Assay Type | Cell Line/System | Parameter | Value | Reference |
| This compound (Compound A9) | Binding Assay | Recombinant GPX4 | Kd | 5.86 µM | [6] |
| This compound (Compound A9) | Enzyme Activity Assay | Recombinant GPX4 | EC50 | 19.19 µM | [6] |
| PKUMDL-LC-102 | Enzyme Activity Assay | Recombinant hGPX4-C | Max Activation | 236% | [7] |
| PKUMDL-LC-102 | ROS Production Assay | HEK293T cells | EC50 | 11.4 µM | [7] |
| PKUMDL-LC-102 | NF-κB Reporter Assay | HEK293T cells | EC50 | 60.8 µM | [7] |
| Thonningianin A | GPX4 Inhibition Reversal (RSL3) | SH-SY5Y cells | IC50 Shift | 17 µM to 30 µM | [8] |
Table 2: In Vivo Efficacy of a GPX4 Activator in a Neurotrauma Model
| Compound | Animal Model | Dosing Regimen | Outcome Measure | Result | Reference |
| PKUMDL-LC-102 | Rat Spinal Cord Injury | Intraperitoneal injection (daily for 7 days) | BBB Score | Significant improvement after 3 weeks | [9][10] |
| PKUMDL-LC-102 | Rat Spinal Cord Injury | Intraperitoneal injection | Neuronal Survival | Increased in rostral and caudal regions | [9] |
| PKUMDL-LC-102 | Rat Spinal Cord Injury | Intraperitoneal injection | Lipid Peroxidation (4-HNE) | Decreased | [9] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures involved in studying GPX4 activation, the following diagrams are provided in the DOT language for Graphviz.
GPX4-Mediated Neuroprotection Signaling Pathway
Caption: GPX4 activator enhances the reduction of lipid peroxides to non-toxic lipid alcohols, preventing ferroptotic cell death and promoting neuronal survival.
Experimental Workflow for In Vitro Testing of this compound
Caption: A typical in vitro workflow to evaluate the neuroprotective effects of a GPX4 activator against induced ferroptosis in neuronal cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in neurodegenerative disease models.
Protocol 1: Neuronal Cell Viability Assay (CCK-8 Assay)
This protocol is designed to quantify the protective effect of this compound against ferroptosis-inducing agents in neuronal cell lines (e.g., SH-SY5Y) or primary neurons.
Materials:
-
Neuronal cells (e.g., SH-SY5Y, primary cortical neurons)
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., Erastin, RSL3)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader (450 nm absorbance)
Procedure:
-
Cell Seeding:
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-treat the cells by replacing the medium with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours.
-
Add the ferroptosis inducer (e.g., Erastin at 10 µM) to the wells, except for the untreated control wells.
-
Incubate for an additional 24-48 hours.[2]
-
-
CCK-8 Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage relative to the untreated control cells:
-
% Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_control - Absorbance_blank)] * 100
-
-
Plot the % Viability against the concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
-
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis, in neuronal cells using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Neuronal cells
-
This compound
-
Ferroptosis inducer (e.g., RSL3)
-
C11-BODIPY 581/591 (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed neuronal cells in a suitable format (e.g., 6-well plate or chamber slide) and allow them to adhere overnight.
-
Treat the cells with the this compound and/or the ferroptosis inducer as described in the cell viability protocol. The treatment duration may be shorter (e.g., 6-24 hours) to capture the dynamics of lipid peroxidation.
-
-
C11-BODIPY Staining:
-
Following treatment, wash the cells once with warm PBS or HBSS.
-
Incubate the cells with 1-2 µM C11-BODIPY 581/591 in serum-free medium for 30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells. The unoxidized probe fluoresces red (Ex/Em: ~581/591 nm), while the oxidized probe fluoresces green (Ex/Em: ~488/510 nm). An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in PBS. Analyze the cells using a flow cytometer, measuring the fluorescence in the green (e.g., FITC) and red (e.g., PE-Texas Red) channels. The shift in the cell population towards higher green fluorescence indicates an increase in lipid peroxidation.
-
Conclusion
The activation of GPX4 represents a compelling therapeutic avenue for neurodegenerative diseases by directly counteracting ferroptosis-mediated neuronal cell death. The provided application notes and protocols offer a framework for researchers to investigate the potential of this compound in various in vitro and in vivo models of neurodegeneration. By carefully designing and executing these experiments, the scientific community can further elucidate the role of ferroptosis in these devastating disorders and accelerate the development of novel neuroprotective therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. dovepress.com [dovepress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ablation of the Ferroptosis Inhibitor Glutathione Peroxidase 4 in Neurons Results in Rapid Motor Neuron Degeneration and Paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A natural polyphenol activates and enhances GPX4 to mitigate amyloid-β induced ferroptosis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ptglab.com [ptglab.com]
- 12. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
Application Notes and Protocols for GPX4 Activator 1 in Ischemia-Reperfusion Injury Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. This secondary injury is a significant cause of morbidity and mortality in various clinical settings, including organ transplantation, stroke, and myocardial infarction. A growing body of evidence indicates that ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, is a key mechanism underlying IRI.[1][2][3]
Glutathione (B108866) peroxidase 4 (GPX4) is the central regulator of ferroptosis.[4][5] It functions to reduce cytotoxic lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from oxidative damage and subsequent death.[5] In the context of IRI, GPX4 expression and activity are often suppressed, leading to an accumulation of lipid reactive oxygen species (ROS) and the initiation of ferroptosis.[6][7] Consequently, enhancing GPX4 activity presents a promising therapeutic strategy to mitigate IRI.
GPX4 activator 1, also known as Compound A9, is an allosteric activator of GPX4 with a binding affinity (Kd) of 5.86 μM and an EC50 of 19.19 μM.[8][9] By binding to an allosteric site, it enhances the enzyme's catalytic activity, thereby bolstering the cell's defense against lipid peroxidation. This document provides detailed application notes and protocols for the use of this compound in both in vitro and in vivo models of ischemia-reperfusion injury.
Mechanism of Action
GPX4 is a unique glutathione peroxidase that can directly reduce complex lipid hydroperoxides within biological membranes. Its activity is crucial for preventing the chain reaction of lipid peroxidation that leads to membrane damage and ferroptotic cell death. Ischemia-reperfusion conditions create a pro-oxidant environment with increased iron availability and ROS production, which overwhelms the endogenous antioxidant capacity and leads to GPX4 inactivation.
This compound enhances the enzymatic function of GPX4, helping to restore the balance and prevent the lethal accumulation of lipid peroxides. This targeted action makes it a more specific tool for studying and potentially treating ferroptosis-driven pathologies compared to general antioxidants or iron chelators.[10]
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of modulating GPX4 activity in models of cellular injury. Note that data for a direct application of this compound in an IRI model is not yet available; therefore, data from a doxorubicin-induced cardiotoxicity model for a related activator and from ferroptosis inhibitor studies in IRI are presented to illustrate expected outcomes.
Table 1: In Vitro Efficacy of GPX4 Activators and Inhibitors
| Cell Line | Injury Model | Treatment | Concentration | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|---|
| HT-1080 | Erastin-induced Ferroptosis | This compound (A9) | - | Cell Viability | Specific rescue of erastin-induced cell death | [11] |
| HT-1080 | RSL3-induced Ferroptosis | This compound (A9) | - | Lipid Peroxidation | Prevention of RSL3-induced lipid peroxidation | [11] |
| PC12 | OGD/R | sh-TNFAIP1 (activates Nrf2/GPX4) | - | Cell Viability | Increased | [12] |
| PC12 | OGD/R | sh-TNFAIP1 | - | Apoptosis Rate | Decreased | [12] |
| PC12 | OGD/R | sh-TNFAIP1 | - | Fe2+ Level | Decreased | [12] |
| PC12 | OGD/R | sh-TNFAIP1 | - | GPX4 Protein Expression | Increased | [12] |
| Astrocytes | OGD/R | TTB (activates Nrf2/HO-1) | 6.25 µM | Cell Viability | Increased | [13] |
| Astrocytes | OGD/R | TTB | 6.25 µM | LDH Release | Decreased | [13] |
| Astrocytes | OGD/R | TTB | 6.25 µM | ROS Levels | Decreased |[13] |
Table 2: In Vivo Efficacy of Ferroptosis Modulators in Injury Models
| Animal Model | Injury Model | Treatment | Dose & Route | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|---|
| Mouse | Doxorubicin-induced cardiotoxicity | GPX4 Activator C3 (optimized from A9) | - | Myocardial Injury | Alleviated | [11] |
| Mouse | Myocardial I/R | Liproxstatin-1 | 10 mg/kg, i.p. | Infarct Size | Reduced | [14] |
| Mouse | Myocardial I/R | Liproxstatin-1 | 10 mg/kg, i.p. | GPX4 Protein Levels | Restored | [14] |
| Mouse | Myocardial I/R | Liproxstatin-1 | 10 mg/kg, i.p. | Mitochondrial ROS | Decreased | [14] |
| Rat | Lung I/R | Liproxstatin-1 | - | GPX4 Expression | Increased | [7] |
| Rat | Lung I/R | Liproxstatin-1 | - | Lipid Peroxidation | Decreased | [7] |
| Mouse | Hepatic I/R | Liproxstatin-1 | 10 mg/kg, i.p. | Necrotic Area | Reduced |[15] |
Experimental Protocols
The following protocols are adapted for the use of this compound in common ischemia-reperfusion models. Researchers should perform dose-response studies to determine the optimal concentration for their specific cell type or animal model.
Protocol 1: In Vitro Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) Model
This protocol describes the induction of IRI-like conditions in cultured cells, such as neurons, cardiomyocytes, or renal tubular cells.
Materials:
-
This compound (Compound A9)
-
Appropriate cell line (e.g., H9c2 cardiomyocytes, PC12 neuronal cells, HK-2 renal cells)
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
Glucose-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
Hypoxic incubator or chamber (e.g., 95% N₂, 5% CO₂, <1% O₂)
-
Reagents for downstream analysis (e.g., CCK-8, LDH assay kit, BODIPY 581/591 C11, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and culture until they reach 80-90% confluency.
-
OGD Induction:
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Replace the medium with pre-warmed, glucose-free DMEM.
-
Place the cells in a hypoxic chamber at 37°C for a duration determined by cell type sensitivity (typically 2-6 hours).
-
-
Reoxygenation and Treatment:
-
Remove the cells from the hypoxic chamber.
-
Aspirate the glucose-free medium.
-
Replace it with standard, glucose-containing culture medium.
-
For the treatment group, add this compound to the medium at the desired final concentration (a starting range of 1-20 µM is suggested based on its EC50). A vehicle control (e.g., DMSO) should be run in parallel.
-
Return the cells to a standard normoxic incubator (95% air, 5% CO₂) for 12-24 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Use assays like CCK-8 or MTT.
-
Cell Death: Measure lactate (B86563) dehydrogenase (LDH) release in the culture medium.
-
Lipid Peroxidation: Stain cells with lipid peroxidation sensors such as BODIPY 581/591 C11 and analyze by fluorescence microscopy or flow cytometry.
-
Iron Levels: Use probes like FerroOrange to measure intracellular ferrous iron (Fe²⁺).
-
Protein Expression: Perform Western blotting to analyze levels of GPX4, and other ferroptosis-related proteins like ACSL4 and FTH1.
-
Protocol 2: In Vivo Murine Model of Myocardial Ischemia-Reperfusion (I/R) Injury
This protocol describes the surgical procedure to induce myocardial infarction followed by reperfusion in mice to study the effects of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound (Compound A9) or an optimized version like C3
-
C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane)
-
Surgical tools, ventilator, and monitoring equipment
-
Suture (e.g., 7-0 silk)
-
Vehicle for injection (e.g., DMSO and 20% SBE-β-CD in saline)
-
Triphenyltetrazolium chloride (TTC) for infarct size measurement
-
Reagents for histology and biochemical assays
Procedure:
-
Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature. Intubate the mouse and provide mechanical ventilation.
-
Surgical Procedure (Ischemia):
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery with a 7-0 silk suture. Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Maintain the ischemic period for 30-45 minutes.
-
-
Treatment and Reperfusion:
-
Administer this compound or vehicle. A study on the related compound C3 in a doxorubicin-induced myocardial injury model provides a starting point for dosing, though the optimal dose for IRI should be determined empirically. Administration can be intraperitoneal (i.p.) or intravenous (i.v.) shortly before or at the onset of reperfusion.
-
Release the ligature to allow reperfusion of the coronary artery. Reperfusion is confirmed by the return of color to the myocardium.
-
-
Post-operative Care and Euthanasia:
-
Close the chest cavity and allow the animal to recover. Provide appropriate post-operative analgesia.
-
After a reperfusion period (typically 24 hours), euthanize the mouse.
-
-
Endpoint Analysis:
-
Infarct Size Measurement: Excise the heart, slice the ventricles, and stain with 1% TTC. The non-infarcted (viable) tissue will stain red, while the infarcted area remains pale white. Calculate the infarct size as a percentage of the area at risk.
-
Cardiac Function: Perform echocardiography before euthanasia to assess parameters like ejection fraction and fractional shortening.
-
Histology: Fix heart tissue in formalin for H&E or other relevant staining to assess tissue damage and inflammation.
-
Biochemical Assays: Collect blood to measure cardiac injury markers (e.g., troponin I). Homogenize heart tissue to measure levels of malondialdehyde (MDA) or 4-hydroxynonenal (B163490) (4-HNE) as markers of lipid peroxidation, and to perform Western blotting for ferroptosis-related proteins.
-
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of ferroptosis in ischemia-reperfusion injury. By directly enhancing the activity of the key ferroptosis regulator, it allows for a more targeted approach than traditional antioxidants or iron chelators. The protocols and data provided herein offer a framework for researchers to design and execute experiments aimed at elucidating the mechanisms of IRI and exploring the therapeutic potential of GPX4 activation. It is crucial to perform careful optimization of treatment concentrations and timing for each specific experimental model.
References
- 1. Ferroptosis: A Novel Therapeutic Target for Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are GPX4 modulators and how do they work? [synapse.patsnap.com]
- 5. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPX4 Promoter Hypermethylation Induced by Ischemia/Reperfusion Injury Regulates Hepatocytic Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ischemia/reperfusion-activated ferroptosis in the early stage triggers excessive inflammation to aggregate lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. GPX4 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 10. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 11. GPX4 allosteric activators inhibit ferroptosis and exert myocardial protection in doxorubicin-induced myocardial injury mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Downregulation of TNFAIP1 alleviates OGD/R‑induced neuronal damage by suppressing Nrf2/GPX4‑mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | TTB Protects Astrocytes Against Oxygen-Glucose Deprivation/Reoxygenation-Induced Injury via Activation of Nrf2/HO-1 Signaling Pathway [frontiersin.org]
- 14. Liproxstatin-1 protects the mouse myocardium against ischemia/reperfusion injury by decreasing VDAC1 levels and restoring GPX4 levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Lipid Peroxidation with GPX4 Activator 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid peroxidation, the oxidative degradation of lipids, is a critical process implicated in various cellular functions and pathological conditions, including ferroptosis, a form of regulated cell death.[1][2] Glutathione peroxidase 4 (GPX4) is a key enzyme that protects cells from lipid peroxidation by reducing lipid hydroperoxides to non-toxic lipid alcohols.[2][3] Dysregulation of GPX4 activity is associated with numerous diseases, making it an attractive therapeutic target. GPX4 activator 1 (also known as Compound A9) is an allosteric activator of GPX4 with a reported Kd of 5.86 μM and an EC50 of 19.19 μM.[4] This document provides detailed protocols for assessing the effect of this compound on lipid peroxidation in a cellular context.
Principle
This protocol describes the use of this compound to modulate GPX4 activity and subsequently measure changes in cellular lipid peroxidation. The primary method for assessing lipid peroxidation is the use of the fluorescent probe BODIPY™ 581/591 C11, which exhibits a spectral shift upon oxidation. As a secondary, more traditional method, the Thiobarbituric Acid Reactive Substances (TBARS) assay is also detailed for the quantification of malondialdehyde (MDA), a byproduct of lipid peroxidation.[5][6][7] By treating cells with an inducer of lipid peroxidation (e.g., RSL3, a GPX4 inhibitor) in the presence and absence of this compound, the protective effect of the activator can be quantified.
Data Presentation
Table 1: Reagent and Compound Concentrations for Cell-Based Assays
| Reagent/Compound | Stock Concentration | Working Concentration | Solvent |
| This compound | 10 mM | 1-50 µM | DMSO |
| RSL3 (Positive Control) | 10 mM | 1-10 µM | DMSO |
| Ferrostatin-1 (Negative Control) | 10 mM | 1-10 µM | DMSO |
| BODIPY™ 581/591 C11 | 10 mM | 1-10 µM | DMSO |
| Thiobarbituric Acid (TBA) | 0.67% (w/v) in 50% Acetic Acid | 0.335% (w/v) | 50% Acetic Acid |
| Malondialdehyde (MDA) Standard | 1 mM | 0-50 µM | Distilled Water |
Table 2: Experimental Groups for Lipid Peroxidation Assay
| Group | Treatment | Expected Outcome |
| 1 | Vehicle Control (DMSO) | Baseline lipid peroxidation |
| 2 | This compound alone | No significant change from baseline |
| 3 | RSL3 alone (Inducer) | Increased lipid peroxidation |
| 4 | This compound + RSL3 | Reduced lipid peroxidation compared to Group 3 |
| 5 | Ferrostatin-1 + RSL3 (Inhibitor Control) | Reduced lipid peroxidation compared to Group 3 |
Experimental Protocols
Protocol 1: Assessment of Lipid Peroxidation using BODIPY™ 581/591 C11
This protocol utilizes a ratiometric fluorescent probe to visualize and quantify lipid peroxidation in live cells.
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Complete cell culture medium
-
This compound
-
RSL3
-
Ferrostatin-1
-
BODIPY™ 581/591 C11
-
Phosphate-Buffered Saline (PBS)
-
DMSO
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Compound Treatment:
-
Prepare working solutions of this compound, RSL3, and Ferrostatin-1 in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions according to the experimental groups outlined in Table 2.
-
Incubate for the desired time period (e.g., 6-24 hours).
-
-
BODIPY™ 581/591 C11 Staining:
-
Prepare a 10 µM working solution of BODIPY™ 581/591 C11 in PBS.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add 100 µL of the BODIPY™ 581/591 C11 working solution to each well and incubate for 30 minutes at 37°C, protected from light.[8]
-
-
Fluorescence Measurement:
-
Remove the staining solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence using a microplate reader.
-
Alternatively, visualize the cells using a fluorescence microscope with appropriate filter sets.
-
-
Data Analysis: Calculate the ratio of the green to red fluorescence intensity for each well. An increase in this ratio indicates an increase in lipid peroxidation.
Protocol 2: Thiobarbituric Acid Reactive Substances (TBARS) Assay
This protocol quantifies malondialdehyde (MDA), a stable end-product of lipid peroxidation.
Materials:
-
Treated cells from a 6-well plate or larger vessel
-
RIPA buffer
-
Trichloroacetic acid (TCA) solution (10% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v in 50% acetic acid)
-
Malondialdehyde (MDA) standard
-
Butylated hydroxytoluene (BHT)
-
Microcentrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation:
-
After compound treatment, wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in RIPA buffer containing BHT (to prevent further oxidation).
-
Sonicate the cell lysate on ice.
-
Use a portion of the lysate for protein quantification (e.g., BCA assay).
-
-
TBARS Reaction:
-
To 100 µL of cell lysate, add 200 µL of ice-cold 10% TCA to precipitate proteins.[10]
-
Incubate on ice for 15 minutes.[10]
-
Centrifuge at 2200 x g for 15 minutes at 4°C.[10]
-
Transfer 200 µL of the supernatant to a new tube.[10]
-
Add 200 µL of 0.67% TBA solution.[10]
-
Prepare a standard curve using MDA standards.
-
Incubate all tubes in a boiling water bath or at 95°C for 10-60 minutes.[7][10]
-
-
Measurement:
-
Cool the samples on ice for 10 minutes.
-
Measure the absorbance of the supernatant at 532 nm.[7]
-
-
Data Analysis:
-
Subtract the blank reading from all samples and standards.
-
Generate a standard curve by plotting the absorbance of the MDA standards versus their concentration.
-
Determine the MDA concentration in the samples from the standard curve.
-
Normalize the MDA concentration to the protein concentration of the cell lysate.
-
Visualization
Signaling Pathway
Caption: GPX4 signaling pathway in lipid peroxidation and ferroptosis.
Experimental Workflow
Caption: Experimental workflow for assessing lipid peroxidation.
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. h-h-c.com [h-h-c.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. abpbio.com [abpbio.com]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
Application Notes and Protocols: GPX4 Activator 1 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols regarding the solubility and stability of GPX4 Activator 1 when dissolved in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.
Introduction to this compound
Glutathione Peroxidase 4 (GPX4) is a critical enzyme that plays a central role in the inhibition of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. GPX4 functions to reduce lipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage. This compound is an allosteric activator of GPX4, enhancing its enzymatic activity. This activation can prevent the accumulation of lipid peroxides, offering a protective effect against ferroptosis-inducing agents. The modulation of GPX4 activity is a promising therapeutic strategy for various diseases where ferroptosis is implicated, including neurodegenerative disorders, ischemia-reperfusion injury, and certain types of cancer.
Solubility of this compound in DMSO
Qualitative Solubility:
This compound is soluble in DMSO. For preparation of stock solutions, the use of anhydrous (water-free) DMSO is highly recommended, as the presence of water can affect the solubility and stability of many small molecules.
Quantitative Solubility Data:
Specific quantitative solubility data for this compound in DMSO (e.g., in mg/mL or mM) is not publicly available at this time. As a general reference, other GPX4 modulators have reported solubilities in DMSO in the range of 2.5 mg/mL to 100 mM. It is imperative for researchers to experimentally determine the solubility for their specific batch of this compound.
Protocol for Preparing Stock Solutions:
To prepare a stock solution, it is advisable to start with a concentration of 10 mM.
-
Bring the vial of solid this compound and anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the vial to achieve the desired concentration.
-
Vortex the solution gently until the compound is completely dissolved.
-
If dissolution is difficult, brief sonication in a water bath may be applied.
Stability of this compound in DMSO
Storage Recommendations:
For optimal stability of this compound stock solutions in DMSO, the following storage conditions are recommended:
-
Short-term storage: -20°C for up to 1 month.
-
Long-term storage: -80°C for up to 6 months.
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
Factors Influencing Stability in DMSO:
Several factors can impact the stability of small molecules, including this compound, in DMSO:
-
Water Content: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can lead to hydrolysis of susceptible compounds.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Freeze-Thaw Cycles: While some compounds are stable through multiple freeze-thaw cycles, it is a potential source of degradation and should be minimized.
-
Light Exposure: Photosensitive compounds can degrade when exposed to light. Storing solutions in amber vials or in the dark is recommended.
Expected Stability Data:
The following tables provide an illustrative summary of expected stability outcomes for a typical small molecule in DMSO, based on general findings in the literature. Note: This is not specific data for this compound and should be used as a general guideline. An experimental stability study is required for precise data.
Table 1: Long-Term Stability of a Typical Small Molecule in DMSO
| Storage Temperature | Time Point | Percent Remaining (Illustrative) |
| -80°C | 6 months | >98% |
| -20°C | 1 month | >99% |
| 4°C | 2 years | ~85% (in wet DMSO)[1] |
| Room Temperature | 6 months | ~83%[1] |
Table 2: Freeze-Thaw Cycle Stability of a Typical Small Molecule in DMSO
| Number of Freeze-Thaw Cycles | Percent Remaining (Illustrative) |
| 1 | >99% |
| 5 | >98% |
| 10 | >95% |
Experimental Protocols
Protocol for Determining Kinetic Solubility in DMSO
This protocol provides a method for the rapid determination of a compound's kinetic solubility.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom)
-
Plate reader capable of measuring turbidity (nephelometer) or UV-Vis absorbance
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 50 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to another 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This will create a final DMSO concentration of 1%.
-
Equilibration: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking to allow for equilibration.
-
Measurement: Measure the turbidity of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not result in a significant increase in turbidity or absorbance compared to a DMSO-only control.
Protocol for Assessing Stability in DMSO by HPLC-MS
This protocol outlines a method to evaluate the stability of this compound in DMSO over time using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
Materials:
-
This compound
-
Anhydrous DMSO
-
Internal standard (a stable, non-reactive compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Amber vials
-
HPLC-MS system
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of an internal standard (IS) in DMSO.
-
-
Sample Preparation for Stability Study:
-
Time Zero (T0) Sample: Mix an aliquot of the this compound stock solution with an equal volume of the IS stock solution. Dilute this mixture with a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration appropriate for LC-MS analysis (e.g., 1 µM). This sample represents the initial concentration.
-
Incubation Samples: Aliquot the this compound stock solution into multiple amber vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Sample Collection and Analysis:
-
At designated time points (e.g., 0, 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to come to room temperature.
-
Prepare the sample for analysis as described for the T0 sample by adding the internal standard and diluting to the final analytical concentration.
-
Analyze the samples using a validated LC-MS method capable of separating this compound from potential degradants and the internal standard.
-
-
Data Analysis:
-
Determine the peak area of this compound and the internal standard from the chromatogram for each sample.
-
Calculate the peak area ratio: Ratio = Peak Area of this compound / Peak Area of Internal Standard.
-
Determine the percentage of the compound remaining at each time point relative to the T0 sample: % Remaining = (Ratio at Time X / Ratio at T0) * 100.
-
Plot the % Remaining against time to visualize the degradation profile.
-
Visualizations
GPX4 Signaling Pathway in Ferroptosis Regulation
Caption: GPX4 signaling pathway in the regulation of ferroptosis.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound in DMSO.
References
Live-Cell Imaging of Ferroptosis Modulation by GPX4 Activator 1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell death. Conversely, activation of GPX4 can protect cells from ferroptosis, offering a promising therapeutic strategy for diseases associated with excessive lipid peroxidation.
This document provides detailed application notes and protocols for the live-cell imaging of ferroptosis using a specific allosteric activator of GPX4, referred to as GPX4 activator 1 (also known as Compound A9 or PKUMDL-LC-102).[1][2][3][4] This small molecule enhances the enzymatic activity of GPX4, thereby preventing the accumulation of lipid peroxides and protecting cells from ferroptosis inducers.[2][4]
Principle and Mechanism of Action
This compound functions as an allosteric activator of GPX4.[2] Unlike the enzyme's natural substrate, glutathione, this small molecule binds to a different site on the GPX4 protein, inducing a conformational change that enhances its catalytic activity.[1][5] This increased activity allows for more efficient reduction of lipid hydroperoxides to non-toxic lipid alcohols, thus preventing the initiation and propagation of lipid peroxidation that is the hallmark of ferroptosis.
The protective effect of this compound can be visualized and quantified in live cells using fluorescent probes that are sensitive to lipid peroxidation. One of the most common probes for this application is C11-BODIPY™ 581/591, a lipophilic dye that exhibits a fluorescence shift from red to green upon oxidation of its polyunsaturated butadienyl portion.[6][7] In healthy cells with low levels of lipid peroxidation, the probe fluoresces red. Upon induction of ferroptosis, the accumulation of lipid ROS causes the probe to oxidize and fluoresce green. Pre-treatment with this compound is expected to suppress this green fluorescence, providing a direct readout of its protective efficacy.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and its effects on ferroptosis-related endpoints.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 5.86 μM | In vitro | [2][3] |
| Half-maximal Effective Concentration (EC50) for GPX4 activation | 19.19 μM | In vitro | [2][3] |
| EC50 for suppression of ROS accumulation | ~11.4 μM | HEK293T cells | [1] |
| Effective concentration range for ROS suppression | 15.625–125 μM | HEK293T cells | [1] |
| Concentration for ferroptosis rescue (vs. 10 μM erastin) | Dose-dependent | HT-1080 cells | [1] |
| Concentration for ferroptosis rescue (vs. 10 nM RSL3) | Dose-dependent | HT-1080 cells | [8] |
Table 2: Example Data from Live-Cell Imaging Experiment
| Treatment Group | Mean Green Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition of Lipid Peroxidation |
| Vehicle Control | 150 | ± 25 | N/A |
| Ferroptosis Inducer (e.g., RSL3) | 1200 | ± 150 | 0% (Baseline) |
| Ferroptosis Inducer + this compound (20 μM) | 450 | ± 50 | 71.4% |
| Ferroptosis Inducer + this compound (50 μM) | 250 | ± 30 | 90.5% |
Note: The data in Table 2 is illustrative and will vary depending on the cell line, ferroptosis inducer, and imaging setup.
Experimental Protocols
Protocol 1: Live-Cell Imaging of Lipid Peroxidation Inhibition using C11-BODIPY™ 581/591
This protocol describes the use of the fluorescent probe C11-BODIPY™ 581/591 to visualize and quantify the inhibition of lipid peroxidation by this compound in live cells.
Materials:
-
Cell line of interest (e.g., HT-1080 fibrosarcoma cells, H9C2 cardiac myoblasts)[1][9]
-
Complete cell culture medium
-
This compound (Compound A9/PKUMDL-LC-102)
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
C11-BODIPY™ 581/591 probe
-
Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)
-
DMSO (for dissolving compounds)
-
Fluorescence microscope with live-cell imaging capabilities (equipped with filters for red and green fluorescence)
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or multi-well plates suitable for live-cell imaging.
-
Allow cells to adhere and reach 60-70% confluency.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the chosen ferroptosis inducer in DMSO (e.g., 1 mM RSL3).
-
Prepare a stock solution of C11-BODIPY™ 581/591 in DMSO (e.g., 10 mM).
-
-
Treatment:
-
Pre-treat cells with the desired concentration of this compound (e.g., 10-100 μM) in complete culture medium for 1-3 hours. Include a vehicle control (DMSO).
-
Induce ferroptosis by adding the ferroptosis inducer to the medium (e.g., 1 μM RSL3). Include a control group with only the ferroptosis inducer and a vehicle control group.
-
Incubate for a time period sufficient to induce lipid peroxidation (e.g., 6-24 hours, this should be optimized for the specific cell line and inducer).
-
-
Staining with C11-BODIPY™ 581/591:
-
Towards the end of the treatment period, remove the culture medium.
-
Wash the cells twice with pre-warmed HBSS or PBS.[10]
-
Dilute the C11-BODIPY™ 581/591 stock solution in HBSS or serum-free medium to a final concentration of 1-10 μM.[10]
-
Incubate the cells with the C11-BODIPY™ solution for 30 minutes at 37°C, protected from light.[10]
-
-
Live-Cell Imaging:
-
After incubation with the probe, wash the cells twice with HBSS or PBS.
-
Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells.
-
Immediately acquire images using a fluorescence microscope.
-
Capture images in both the red (reduced probe) and green (oxidized probe) channels.
-
Use appropriate excitation/emission wavelengths (e.g., Green: Ex/Em ~488/525 nm; Red: Ex/Em ~581/591 nm).[11]
-
-
Image Analysis:
-
Quantify the mean fluorescence intensity of the green and red channels for each cell or for the entire field of view using image analysis software.
-
Calculate the ratio of green to red fluorescence intensity as a measure of lipid peroxidation.
-
Compare the ratios between the different treatment groups to determine the effect of this compound.
-
Mandatory Visualizations
Caption: Signaling pathway of ferroptosis modulation by this compound.
References
- 1. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological activation of GPX4 ameliorates doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
GPX4 activator 1 not showing expected effect
Welcome to the technical support center for researchers utilizing Glutathione (B108866) Peroxidase 4 (GPX4) activators. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during your research with GPX4 activators, such as "GPX4 activator 1."
Q1: I am not observing the expected protective effect of this compound against ferroptosis in my cell line. What are the potential reasons?
A1: Several factors could contribute to a lack of a detectable effect of a GPX4 activator. Consider the following troubleshooting steps:
-
Cell Line Specificity: The sensitivity to ferroptosis and the efficacy of GPX4 activation can be highly cell-type dependent. Some cell lines may possess robust compensatory antioxidant systems that can mask the effect of GPX4 activation.
-
Compound Concentration and Incubation Time: The concentration of the GPX4 activator and the incubation time are critical parameters. It is essential to perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the most effective treatment duration for your specific cell line. For instance, "this compound (Compound A9)" has a reported EC50 of 19.19 μM in a cell-free assay, which can serve as a starting point for cell-based assays[1].
-
Compound Stability and Solubility: Ensure that the GPX4 activator is stored correctly according to the manufacturer's instructions and is fully dissolved in a suitable solvent, such as DMSO, before use. Improper storage or incomplete dissolution can lead to a lower effective concentration.
-
High Intracellular Glutathione (GSH) Levels: GPX4 activity is dependent on glutathione (GSH) as a cofactor[2]. Cell lines with inherently high levels of GSH may already have near-maximal GPX4 activity, making it difficult to observe a significant effect from an activator.
-
Upregulation of Alternative Antioxidant Pathways: Cells can compensate for oxidative stress through GPX4-independent pathways. One key pathway involves Ferroptosis Suppressor Protein 1 (FSP1), which reduces coenzyme Q10 to protect against lipid peroxidation. High expression or upregulation of FSP1 could confer resistance to ferroptosis and diminish the observed effect of a GPX4 activator.
-
Low Levels of Polyunsaturated Fatty Acids (PUFAs): The primary substrates for lipid peroxidation are PUFAs within cellular membranes. Cell lines with a low abundance of PUFAs in their membranes are less susceptible to ferroptosis, and therefore, the protective effect of a GPX4 activator may be less pronounced.
Q2: How can I confirm that this compound is engaging with and activating GPX4 in my cells?
A2: Several methods can be used to validate the target engagement and activation of GPX4:
-
Cellular Thermal Shift Assay (CETSA): This assay can demonstrate direct binding of the activator to GPX4 in intact cells. Ligand binding stabilizes the protein, leading to a shift in its thermal denaturation profile, which can be detected by Western blotting[3].
-
GPX4 Activity Assay: You can measure the enzymatic activity of GPX4 in cell lysates treated with the activator. A common method is a coupled-enzyme assay that measures the consumption of NADPH at 340 nm. An increase in the rate of NADPH consumption in the presence of the activator indicates enhanced GPX4 activity.
-
Rescue Experiments: A robust way to demonstrate the specificity of your activator is to perform rescue experiments. Induce ferroptosis with a known GPX4 inhibitor, such as RSL3, and then co-treat with your GPX4 activator. A successful rescue, indicated by increased cell viability, suggests that your activator is specifically counteracting the effects of the GPX4 inhibitor. For example, "this compound (Compound A9)" has been shown to specifically rescue erastin-induced cell death.
-
Lipid Peroxidation Assay: A key function of GPX4 is to reduce lipid hydroperoxides. Treatment with a GPX4 activator should lead to a decrease in lipid peroxidation. This can be measured using fluorescent probes like C11-BODIPY 581/591, where a decrease in the oxidized green fluorescence signal would indicate activator efficacy.
Q3: My GPX4 activity assay is showing high background or inconsistent results. How can I improve it?
A3: GPX4 activity assays can be sensitive to experimental conditions. Here are some tips for improving consistency:
-
Use Purified Components: Whenever possible, use purified recombinant GPX4 for initial characterization of the activator. When using cell lysates, be aware that other cellular enzymes can contribute to NADPH consumption.
-
Include Proper Controls: Always include a "no enzyme" control to measure the background rate of NADPH oxidation. Also, a "no substrate" (e.g., lipid hydroperoxide) control is crucial to ensure the observed activity is substrate-dependent.
-
Substrate Quality: The lipid hydroperoxide substrate is critical. Ensure it is of high quality and has not degraded. Prepare it fresh if possible.
-
Consistent Sample Preparation: Prepare all cell lysates under identical conditions, keeping them on ice to minimize protein degradation. Normalize the GPX4 activity to the total protein concentration in the lysate.
Experimental Protocols
Protocol 1: In Vitro GPX4 Enzymatic Activity Assay
This protocol is adapted from methods used to characterize allosteric GPX4 activators and measures the consumption of NADPH in a coupled reaction.
Materials:
-
Purified recombinant human GPX4
-
This compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.1% (v/v) Triton X-100
-
NADPH (final concentration 0.2 mM)
-
Glutathione (GSH) (final concentration 3 mM)
-
Glutathione Reductase (GR) (final concentration 1 unit/mL)
-
tert-butyl hydroperoxide (final concentration 25 µM)
-
96-well microplate
-
Plate reader capable of measuring fluorescence at 460 nm (excitation at 335 nm) or absorbance at 340 nm.
Procedure:
-
Prepare the complete assay buffer containing NADPH, GSH, and Glutathione Reductase.
-
Add the GPX4 activator at various concentrations to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add purified GPX4 to the wells and pre-incubate with the activator in the assay buffer for 5 minutes at 37°C.
-
Initiate the reaction by adding the substrate, tert-butyl hydroperoxide.
-
Immediately begin monitoring the decrease in NADPH fluorescence at 460 nm or absorbance at 340 nm over time using a plate reader.
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the kinetic curve).
-
Determine the percentage of GPX4 activation relative to the vehicle control.
Protocol 2: Cellular Ferroptosis Rescue Assay
This protocol assesses the ability of a GPX4 activator to rescue cells from ferroptosis induced by a GPX4 inhibitor (RSL3) or a system Xc- inhibitor (erastin).
Materials:
-
HT-1080 fibrosarcoma cells (or another ferroptosis-sensitive cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
RSL3 or Erastin
-
Cell viability reagent (e.g., MTS, CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed HT-1080 cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Pre-treat the cells with a serial dilution of this compound for 30 minutes to 1 hour. Include a vehicle control.
-
Add a lethal concentration of RSL3 (e.g., 100 nM) or Erastin (e.g., 10 µM) to the wells.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Plot the cell viability against the concentration of the GPX4 activator to determine its protective effect.
Data Summary
Table 1: Properties of this compound (Compound A9)
| Parameter | Value | Reference |
| Mechanism of Action | Allosteric Activator | [1] |
| Binding Affinity (Kd) | 5.86 μM | [1] |
| Half Maximal Effective Concentration (EC50) | 19.19 μM | [1] |
Table 2: Example of Expected Results from a Ferroptosis Rescue Experiment
| Treatment | Cell Viability (%) |
| Vehicle Control | 100 |
| Erastin (10 µM) | ~40 |
| Erastin (10 µM) + this compound (10 µM) | ~60 |
| Erastin (10 µM) + this compound (50 µM) | ~85 |
| Erastin (10 µM) + this compound (100 µM) | ~95 |
Visual Guides
Caption: GPX4 signaling pathway and the role of an allosteric activator.
Caption: Troubleshooting workflow for unexpected GPX4 activator results.
References
Technical Support Center: Optimizing GPX4 Activator 1 Concentration
Welcome to the technical support center for researchers utilizing GPX4 activators. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist you in optimizing the concentration of GPX4 Activator 1 for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric activator of Glutathione (B108866) Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that protects cells from a specific form of iron-dependent programmed cell death called ferroptosis.[2] It does this by reducing cytotoxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH) using glutathione (GSH) as a cofactor.[3][4] By enhancing GPX4's enzymatic activity, this compound helps prevent the accumulation of lipid reactive oxygen species (ROS), thereby protecting cells from ferroptotic damage.[1][5]
Q2: What is a good starting concentration range for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly dependent on the cell line and experimental conditions. A good starting point for a dose-response experiment is to use a range of concentrations from 0.1 µM to 100 µM.[6] For this compound (Compound A9), the reported half-maximal effective concentration (EC50) is 19.19 µM.[1] We recommend performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q3: My cells are not responding to the GPX4 activator treatment. What are some possible reasons?
A3: Several factors could lead to a lack of response:
-
Cell Line Resistance: Some cell lines are inherently resistant to the induction of ferroptosis and may have robust alternative antioxidant systems.[7][8]
-
Incorrect Concentration: The concentration of the activator may be too low to elicit a response. We recommend performing a dose-response experiment to determine the optimal concentration.[7]
-
Compound Stability: Ensure that the GPX4 activator has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Experimental Readout: The chosen assay may not be sensitive enough to detect the effects of GPX4 activation. Consider using multiple assays to confirm the activator's effect, such as a direct measure of GPX4 activity, a lipid peroxidation assay, and a cell viability assay under ferroptotic stress.
Q4: How can I confirm that the observed cytoprotective effect is due to the activation of GPX4?
A4: To confirm the specificity of the GPX4 activator, you can perform several control experiments:
-
Use a GPX4 Inhibitor: Co-treatment with a known GPX4 inhibitor (e.g., RSL3) should counteract the protective effects of the activator.[9]
-
GPX4 Knockdown/Knockout: In cells where GPX4 has been knocked down or knocked out, the activator should have a diminished or no effect.[2][8]
-
Direct Enzyme Activity Assay: Measure the enzymatic activity of GPX4 in cell lysates treated with the activator to show a direct increase in its function.[10][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Mix the plate gently after adding the compound. Avoid using the outer wells of the plate if edge effects are suspected. |
| No protective effect against ferroptosis inducer | Activator concentration is too low. The ferroptosis inducer is too potent at the chosen concentration. The cell line is resistant to GPX4-mediated protection. | Perform a dose-response curve for the activator. Titrate the concentration of the ferroptosis inducer (e.g., RSL3 or erastin) to find a concentration that induces ~50-80% cell death.[10] Confirm GPX4 expression in your cell line via Western Blot. |
| Unexpected cell toxicity at high activator concentrations | Off-target effects of the compound. Solvent (e.g., DMSO) toxicity. | Test the activator on its own without a ferroptosis inducer to determine its baseline toxicity. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.1% DMSO).[6] |
| Lipid peroxidation levels are not decreasing after treatment | Insufficient incubation time with the activator. The assay is not sensitive enough. The activator is not cell-permeable. | Optimize the pre-incubation time with the activator before adding the ferroptosis inducer (e.g., 30 minutes to 24 hours).[10] Use a sensitive fluorescent probe like C11-BODIPY 581/591 and analyze via flow cytometry.[7] Confirm the compound's cellular uptake if possible. |
Experimental Protocols & Data Presentation
Optimizing Activator Concentration
To determine the optimal concentration of this compound, a dose-response experiment is essential. The goal is to find the concentration that provides the maximal protective effect against a ferroptosis-inducing agent.
Table 1: Recommended Concentration Ranges for Initial Experiments
| Compound | Cell Line | Starting Concentration Range | Incubation Time | Reference |
| This compound | Varies | 0.1 µM - 100 µM | 24 - 48 hours | [1][6] |
| RSL3 (Inhibitor Control) | HT-1080 | 10 nM | 24 hours | [10] |
| Erastin (Inhibitor Control) | HT-1080 | 10 µM | 24 hours | [10] |
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the protective effect of a GPX4 activator against a ferroptosis inducer.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate overnight.[6]
-
Activator Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the different concentrations of the activator. Incubate for a predetermined time (e.g., 1-4 hours).
-
Ferroptosis Induction: Add the ferroptosis-inducing agent (e.g., RSL3) to the wells containing the activator and to control wells.
-
Incubation: Incubate the plate for 24-48 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[6]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[6]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percent viability against the log of the activator concentration to determine the EC50.
Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay directly measures lipid peroxidation, a key hallmark of ferroptosis.
Materials:
-
6-well cell culture plates
-
Cells and treatment compounds as in Protocol 1
-
C11-BODIPY 581/591 fluorescent probe
-
PBS or HBSS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the GPX4 activator and ferroptosis inducer as described above.
-
Staining: At the end of the treatment period, harvest the cells. Resuspend the cells in medium containing C11-BODIPY 581/591 (final concentration ~1-2 µM).[7]
-
Incubation: Incubate for 30-60 minutes at 37°C, protected from light.[7]
-
Washing: Wash the cells twice with PBS.[12]
-
Analysis: Analyze the cells by flow cytometry. Upon oxidation, the fluorescence of the probe shifts from red to green. An increase in the green fluorescence indicates lipid peroxidation.[7]
Protocol 3: Western Blot for GPX4 Expression
This protocol is to confirm the presence of GPX4 protein in the cell line of interest.
Materials:
-
Cell lysates
-
RIPA buffer
-
Protein assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer and determine protein concentration.[13]
-
SDS-PAGE: Denature equal amounts of protein and separate them on an SDS-PAGE gel.[12]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[13]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Primary Antibody: Incubate the membrane with the primary GPX4 antibody overnight at 4°C.[14]
-
Secondary Antibody: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[12]
Visualizations
Caption: GPX4 signaling pathway in the prevention of ferroptosis.
Caption: Experimental workflow for optimizing GPX4 activator concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione Peroxidase 4 (GPX4) Activity Assay Kit - Elabscience® [elabscience.com]
- 12. benchchem.com [benchchem.com]
- 13. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
troubleshooting GPX4 activator 1 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with GPX4 Activator 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound A9, is an allosteric activator of Glutathione (B108866) Peroxidase 4 (GPX4).[1] GPX4 is a crucial enzyme that protects cells from a specific form of programmed cell death called ferroptosis.[2] It does this by reducing toxic lipid hydroperoxides (L-OOH) in cell membranes to their non-toxic alcohol counterparts (L-OH), using glutathione (GSH) as a reducing agent.[3][4] Ferroptosis is triggered by the iron-dependent accumulation of lipid peroxides. By enhancing the activity of GPX4, this compound helps prevent the buildup of these damaging lipid peroxides, thereby inhibiting ferroptosis. This makes it a valuable tool for studying diseases where ferroptosis is implicated, such as myocardial injury.[1]
Q2: My this compound precipitated out of solution after I diluted it into my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic small molecules.[5] Do not use a solution that has visible precipitate. Instead, prepare a fresh solution and follow these troubleshooting steps:
-
Lower the Final Concentration: The most common cause of precipitation is exceeding the compound's aqueous solubility limit. Try reducing the final concentration of this compound in your assay.[5]
-
Check Your Stock Solvent: Use a high-quality, anhydrous grade of Dimethyl Sulfoxide (DMSO) to prepare your stock solution.[6] DMSO is hygroscopic (absorbs water from the air), and the presence of water can significantly decrease the solubility of hydrophobic compounds.[6][7]
-
Perform Serial Dilutions in DMSO: Do not dilute the high-concentration DMSO stock directly into your aqueous buffer. Perform intermediate serial dilutions in pure DMSO first to lower the concentration. Then, add a small volume of the final diluted DMSO stock to your aqueous buffer.[6] This minimizes the "shock" of the solvent change.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low, typically below 0.5%, as higher concentrations can be toxic to cells and may affect experimental results.[5]
-
Consider pH Adjustment: The solubility of some compounds can be dependent on the pH of the buffer.[5] If the above steps fail, you could experimentally test a range of pH values for your aqueous buffer to see if it improves solubility, provided it does not affect your experimental model.
-
Gentle Warming & Sonication: To ensure the compound is fully dissolved in the initial DMSO stock, gentle warming (e.g., in a 37°C water bath) or brief sonication can be employed.[6][8] For a similar compound, GPX4 Activator 2, one supplier notes that warming to 60°C and ultrasonication may be required to reach high concentrations in DMSO.[7] Always check the manufacturer's datasheet for temperature sensitivity.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO.[6] Most organic small molecules used in biological research are soluble in DMSO.[6] For a related compound, GPX4 Activator 2, solubility in DMSO is noted as "sparingly soluble" at 0.1-1 mg/mL, though higher concentrations (up to 100 mg/mL) can be achieved with warming and sonication.[7][9]
Q4: How should I properly store my this compound stock solutions?
A4: Proper storage is critical for maintaining the stability and integrity of the compound. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is essential to aliquot the stock solution into single-use volumes.[5][8] Store these aliquots in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.[5][7]
Data Presentation
Table 1: Physicochemical and Potency Data for GPX4 Activators Data for GPX4 Activator 2 is provided for reference and comparison.
| Property | This compound (Compound A9) | GPX4 Activator 2 (Compound C3) |
| Target | Glutathione Peroxidase 4 (GPX4) | Glutathione Peroxidase 4 (GPX4) |
| Binding Affinity (Kd) | 5.86 μM[1] | 0.426 µM[9] |
| EC₅₀ | 19.19 μM (Ferroptosis Inhibition)[1] | 7.8 μM (Ferroptosis Inhibition)[7][10] |
| Known Solubility | No specific data available. General troubleshooting for hydrophobic molecules applies. | Acetonitrile: 0.1-1 mg/ml (Sparingly soluble)[9]DMSO: 0.1-1 mg/ml (Sparingly soluble)[9] |
Table 2: Recommended Storage Conditions for Stock Solutions
| Form | Storage Temperature | Recommended Duration | Key Considerations |
| Solid (Powder) | -20°C | Up to 3 years[7] | Keep desiccated to prevent hydration. |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[7] | Aliquot into single-use vials to avoid freeze-thaw cycles.[5] |
| -80°C | Up to 6 months[7] | Use tightly sealed vials to prevent DMSO from absorbing water.[5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general method for preparing a high-concentration stock solution.
-
Calculation: Determine the mass of this compound needed.
-
Formula: Mass (mg) = Desired Concentration (mM) × Volume (L) × Molecular Weight ( g/mol )
-
Example: For 1 mL (0.001 L) of a 10 mM stock of a compound with MW = 400 g/mol : Mass = 10 mM × 0.001 L × 400 g/mol = 4 mg
-
-
Weighing: On a calibrated analytical balance, carefully weigh the calculated mass of the inhibitor powder into a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of high-purity, anhydrous DMSO to the tube. Vortex thoroughly for 1-2 minutes until the solid is completely dissolved.[8] Gentle warming or sonication may be applied if necessary and if the compound is not temperature-sensitive.
-
Storage: Aliquot the stock solution into smaller, single-use working volumes (e.g., 20 µL) in sterile, tightly sealed tubes. Label each aliquot clearly with the compound name, concentration, solvent, and date.
-
Store aliquots at -80°C for long-term storage. [7]
Protocol 2: Basic Kinetic Solubility Assessment
This protocol helps determine the approximate solubility limit of this compound in your specific aqueous buffer.[5]
-
Prepare Stock Solution: Make a high-concentration stock solution (e.g., 20 mM) in 100% anhydrous DMSO as described in Protocol 1.
-
Serial Dilution in DMSO: Create a series of 2-fold dilutions of the stock solution in pure DMSO (e.g., 20 mM, 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add 98 µL of your target aqueous buffer (e.g., PBS, pH 7.4) to each well.
-
Initiate Test: Add 2 µL of each DMSO concentration from step 2 to a corresponding well containing the aqueous buffer. This creates a 1:50 dilution and a range of final compound concentrations (e.g., 400 µM, 200 µM, 100 µM, 50 µM, etc.) with a final DMSO concentration of 2%.
-
Incubation and Observation: Incubate the plate under your standard experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Analysis: Visually inspect each well for signs of precipitation (cloudiness, crystals, or film). The highest concentration that remains clear is the approximate kinetic solubility limit under these conditions.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are GPX4 modulators and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. GPX4 activator 2 | Others 15 | 950365-31-8 | Invivochem [invivochem.com]
off-target effects of GPX4 activator 1 in cellular assays
Welcome to the Technical Support Center for GPX4 Activator 1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays, with a specific focus on addressing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as Compound A9) is an allosteric activator of Glutathione (B108866) Peroxidase 4 (GPX4).[1] Its primary function is to enhance the enzymatic activity of GPX4, an essential antioxidant enzyme that neutralizes lipid peroxides within cellular membranes. By activating GPX4, this compound helps to prevent the accumulation of lipid reactive oxygen species (ROS), thereby inhibiting a specific form of regulated cell death called ferroptosis.[1][2]
Q2: How can I confirm that this compound is engaging with GPX4 in my cells?
Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability. Ligand-bound proteins are typically more resistant to heat-induced denaturation. An increase in the thermal stability of GPX4 in the presence of this compound would indicate direct target engagement.[3]
Q3: Are there known off-target effects for this compound?
Currently, there is limited published data specifically detailing the off-target profile of this compound. However, it is stated to selectively act on ferroptosis.[1] For a similar novel GPX4 activator, compound 102, it has been shown that it is not a general reducing agent or an iron chelator, suggesting a degree of specificity.[2] As with any small molecule, the potential for off-target interactions exists and should be experimentally evaluated.
Q4: What are some potential signaling pathways that could be indirectly affected by GPX4 activation?
Activation of GPX4 can influence pathways related to inflammation and lipid metabolism. For instance, GPX4 activity can suppress the NF-κB pathway and modulate the arachidonic acid (AA) metabolic network.[2][3] Therefore, researchers should consider assessing key components of these pathways when investigating the effects of this compound.
Troubleshooting Guides
Problem 1: this compound is not protecting my cells from a ferroptosis inducer (e.g., RSL3, Erastin).
Possible Cause 1: Suboptimal Concentration or Incubation Time The effective concentration of this compound can be cell-line dependent. A full dose-response and time-course experiment should be performed to determine the optimal conditions for your specific cellular model.
Possible Cause 2: Compound Instability Ensure that this compound has been stored correctly and that fresh dilutions are prepared for each experiment. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to compound degradation.
Possible Cause 3: Cell Line Insensitivity Some cell lines may have intrinsic resistance to the modulation of the GPX4 pathway or may utilize compensatory antioxidant systems, such as the FSP1/CoQ10 pathway.[4] Verify the expression of GPX4 in your cell line and consider using a cell line known to be sensitive to ferroptosis.
Possible Cause 4: Off-Target Effects of the Ferroptosis Inducer At high concentrations, some ferroptosis inducers may have off-target effects that cause cell death through non-ferroptotic mechanisms. Ensure you are using the appropriate concentration of the inducer and consider using multiple inducers with different mechanisms of action to confirm the observed phenotype.
Problem 2: I am observing unexpected cellular phenotypes that are inconsistent with GPX4 activation (e.g., changes in cell morphology, proliferation, or other signaling pathways).
Possible Cause 1: Potential Off-Target Interactions this compound may be interacting with other proteins in the cell. To investigate this, consider the following:
-
Counter-Screening: Test the compound against a panel of related enzymes or pathways, such as other glutathione peroxidases or key proteins in antioxidant signaling.
-
Proteome Profiling: Techniques like Thermal Proteome Profiling (TPP) can provide an unbiased view of the proteins that interact with your compound in the cell.[5][6]
Possible Cause 2: Indirect Effects of GPX4 Activation As mentioned in the FAQs, activating GPX4 can have downstream consequences on pathways like NF-κB and arachidonic acid metabolism.[2][3] It is advisable to probe these pathways to determine if the observed phenotypes are a secondary consequence of GPX4 activation.
Possible Cause 3: Purity of the Compound Ensure the purity of your batch of this compound. Impurities could be responsible for the unexpected cellular effects.
Quantitative Data
The following table summarizes the available in vitro potency for this compound and a similar compound, 102.
| Compound | Parameter | Value | Reference |
| This compound (Compound A9) | Kd for GPX4 | 5.86 µM | [1] |
| EC50 for GPX4 | 19.19 µM | [1] | |
| Compound 102 | EC50 for NF-κB pathway inhibition | 60.8 µM | [3] |
| Activation concentration (150%) in PMNs | ~39.2 µM | [3] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for GPX4 Target Engagement
This protocol is adapted from established CETSA procedures to verify the direct binding of this compound to GPX4 in intact cells.[3]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
Cell culture medium and supplements
-
This compound and vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
PCR tubes
-
Thermal cycler or heating blocks
-
Lysis buffer with protease inhibitors
-
SDS-PAGE and Western blot reagents
-
Anti-GPX4 antibody
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or vehicle for a specified time (e.g., 3 hours) at 37°C.
-
Cell Harvesting: Harvest the cells, wash with PBS to remove excess compound, and resuspend in PBS.
-
Heat Treatment: Aliquot equal amounts of the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the levels of soluble GPX4 by SDS-PAGE and Western blotting using an anti-GPX4 antibody.
Interpretation: A shift in the melting curve, indicating more soluble GPX4 at higher temperatures in the this compound-treated samples compared to the vehicle control, confirms target engagement.
Protocol 2: Lipid Peroxidation Assay using C11-BODIPY
This protocol describes the measurement of lipid peroxidation, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
Cell line of interest
-
This compound, a ferroptosis inducer (e.g., RSL3), and vehicle control (DMSO)
-
C11-BODIPY 581/591 probe
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate. Pre-treat cells with various concentrations of this compound or vehicle for a predetermined time. Then, add a ferroptosis inducer (e.g., RSL3) to the appropriate wells and incubate.
-
C11-BODIPY Staining: Towards the end of the treatment period, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Cell Harvesting and Analysis:
-
Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the fluorescence in the green (oxidized) and red (reduced) channels.
-
Fluorescence Microscopy: Wash the cells with PBS and visualize them directly using a fluorescence microscope with appropriate filters.
-
-
Data Analysis: An increase in the green-to-red fluorescence ratio in cells treated with the ferroptosis inducer is indicative of lipid peroxidation. Protection by this compound should result in a reduction of this ratio compared to the inducer-only control.
Visualizations
Caption: GPX4 signaling pathway in ferroptosis regulation.
Caption: Workflow for assessing off-target effects.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 3. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: GPX4 Activation and Western Blot Analysis
Welcome to the technical support center. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) for researchers confirming Glutathione Peroxidase 4 (GPX4) status using Western blot.
Frequently Asked Questions (FAQs)
Q1: What is GPX4 and why is its "activation" status important?
Glutathione Peroxidase 4 (GPX4) is a crucial antioxidant enzyme that plays a central role in preventing a specific form of regulated cell death called ferroptosis.[1][2][3] It functions by detoxifying lipid hydroperoxides into non-toxic lipid alcohols, thereby protecting cellular membranes from oxidative damage.[1][2] Confirming GPX4 status is critical for studies on ferroptosis, which is implicated in various diseases, including cancer and neurodegeneration.[4]
Q2: Can I directly measure GPX4 "activation" with a standard Western blot?
The term "activation" in the context of GPX4 can be ambiguous. A standard Western blot quantifies the total amount of GPX4 protein present in a sample.[5][6] It does not directly measure the enzyme's catalytic activity. However, changes in GPX4 protein levels are a key indicator of its functional status and cellular susceptibility to ferroptosis. For instance, downregulation or knockout of GPX4 is a common way to induce ferroptosis.[7][8][9]
Q3: What are the expected molecular weights of GPX4 on a Western blot?
GPX4 is a relatively small protein. Its predicted molecular weight is approximately 22 kDa, but it may be observed as a band around 20 kDa on a Western blot.[3]
Q4: What regulates GPX4 protein levels and activity?
GPX4 levels and function are regulated at multiple levels:
-
Transcriptional Regulation: Transcription factors such as Nrf2 can influence GPX4 expression.[10][11]
-
Post-Translational Modifications (PTMs): PTMs like ubiquitination, phosphorylation, and palmitoylation can significantly impact GPX4 protein stability and activity.[4][10][11] For example, ubiquitination can lead to its degradation, while palmitoylation can enhance its stability.[10][12]
-
Inhibitors: Small molecules like RSL3 and erastin (B1684096) can inhibit GPX4's enzymatic activity, which induces ferroptosis without necessarily changing the total protein level detected by Western blot.[4][6]
Q5: What are essential controls for a GPX4 Western blot experiment?
To ensure data reliability, the following controls are highly recommended:
-
Positive Control: A cell lysate or tissue known to have high GPX4 expression (e.g., testicular tissue).[3]
-
Negative Control: A lysate from a validated GPX4 knockout or knockdown cell line to confirm antibody specificity.[9][13]
-
Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes.
Troubleshooting Guide for GPX4 Western Blot
| Problem | Potential Cause | Recommended Solution |
| No GPX4 Band Detected | 1. Inefficient Transfer: GPX4 is a small protein and may have passed through the membrane.[14][15] 2. Low GPX4 Expression: The sample may have very low or no endogenous GPX4.[3] 3. Antibody Issue: The primary antibody may not be effective or used at the wrong concentration. | 1. Optimize transfer time. Consider using a 0.2 µm PVDF membrane or placing a second membrane behind the first to capture any protein that passes through.[15] 2. Load a higher amount of total protein (at least 20 µg is recommended) and use a positive control to validate the experimental setup.[3] 3. Check the antibody datasheet for recommended dilutions and validate it with a positive control. |
| Weak GPX4 Signal | 1. Insufficient Protein Loaded: The amount of GPX4 in the lysate is below the detection limit. 2. Suboptimal Antibody Concentration: The primary or secondary antibody dilution is too high. | 1. Increase the amount of protein loaded per lane. 2. Titrate the primary and secondary antibodies to find the optimal concentrations. A reagent gradient can be useful for optimization.[15] |
| Multiple Bands or Unexpected Size | 1. Protein Degradation: Samples were not handled properly, leading to GPX4 degradation.[14] 2. Post-Translational Modifications (PTMs): PTMs can alter the migration of the protein on the gel.[14] | 1. Always add a protease inhibitor cocktail to your lysis buffer and keep samples on ice.[3] 2. Consult the literature for known PTMs of GPX4. If possible, use a negative control (e.g., GPX4 KO lysate) to confirm which band is specific to GPX4.[14] |
| High Background | 1. Insufficient Blocking: The membrane was not blocked adequately, leading to non-specific antibody binding. 2. Antibody Concentration Too High: The primary or secondary antibody concentration is excessive. | 1. Increase the blocking time or try a different blocking agent (e.g., 5% BSA in TBS-T is commonly recommended).[1][15] 2. Reduce the antibody concentration. Titrate to optimize the signal-to-noise ratio.[15] |
| GPX4 Knockdown Confirmed, but No Ferroptosis Observed | 1. Compensatory Mechanisms: Cells may upregulate alternative antioxidant pathways to resist ferroptosis. 2. Incomplete Knockdown: The remaining GPX4 protein may be sufficient to prevent ferroptosis. | 1. Check for the upregulation of compensatory proteins like FSP1 (Ferroptosis Suppressor Protein 1) via Western blot.[9][16] 2. Ensure near-complete knockdown at the protein level. Also, measure downstream markers of ferroptosis (e.g., lipid peroxidation) to confirm a functional effect. |
Assessing GPX4 Function: Related Markers
Confirming changes in GPX4 protein levels is the first step. To demonstrate the functional consequences, especially in the context of ferroptosis, it is crucial to measure downstream markers.
| Marker | Method | Expected Change with GPX4 Inhibition/Downregulation |
| Lipid Peroxidation | Fluorescence Assay (e.g., C11-BODIPY), MDA Assay | Increase[6][8] |
| Intracellular Iron (Fe2+) | Fluorescence Assay (e.g., FerroOrange) | Increase[8] |
| ACSL4 Protein Levels | Western Blot | Upregulation[17] |
| FTH1 Protein Levels | Western Blot | Downregulation[17] |
Visualized Experimental Workflow and Pathway
The following diagrams illustrate a typical experimental workflow for analyzing GPX4 and the simplified signaling pathway it governs.
Caption: Experimental workflow for GPX4 Western blot analysis.
References
- 1. GPX4 Antibody (#52455) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. GPX4 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Glutathione Peroxidase 4 (GPX4) | Abcam [abcam.com]
- 4. Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. esmed.org [esmed.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting GPX4 palmitoylation enhances ferroptosis sensitivity and improves antitumor immunity | BioWorld [bioworld.com]
- 13. researchgate.net [researchgate.net]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Bioavailability of GPX4 Activator 1
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the in vivo bioavailability of the hypothetical small molecule, GPX4 Activator 1.
Troubleshooting Guide: Low In Vivo Bioavailability
Low bioavailability of this compound can stem from various factors. The table below outlines common issues, their potential causes, and recommended solutions to systematically troubleshoot and enhance in vivo exposure.
| Issue Observed | Potential Cause(s) | Recommended Solutions |
| Low plasma concentration after oral dosing | Poor Aqueous Solubility: The compound does not dissolve in gastrointestinal fluids. | 1. Formulation: Develop formulations such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or nanoparticle suspensions. 2. Salt Formation: Synthesize a more soluble salt form of the compound. 3. Particle Size Reduction: Use micronization or nanocrystal technology. |
| Low Permeability: The compound is not efficiently absorbed across the intestinal wall. | 1. Chemical Modification: Introduce moieties that improve lipophilicity (logP) within an optimal range (1-3). 2. Use of Permeation Enhancers: Co-administer with excipients that transiently open tight junctions (use with caution). | |
| High First-Pass Metabolism: The compound is extensively metabolized in the liver or gut wall before reaching systemic circulation. | 1. Route of Administration: Switch to intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) administration to bypass the liver. 2. Co-administration with Inhibitors: Use with a known inhibitor of the primary metabolizing enzyme (e.g., a CYP450 inhibitor) for investigational studies. 3. Prodrug Strategy: Design a prodrug that releases the active molecule after absorption. | |
| Rapid clearance and short half-life | Rapid Metabolism/Excretion: The compound is quickly cleared from the body by metabolic enzymes or renal/biliary excretion. | 1. Deuteration: Selectively replace hydrogen atoms with deuterium (B1214612) at sites of metabolic attack to slow down metabolism. 2. PEGylation: Conjugate with polyethylene (B3416737) glycol (PEG) to increase hydrodynamic size and reduce renal clearance. 3. Formulation: Develop a sustained-release formulation (e.g., depot injection). |
| High variability in plasma exposure between subjects | Food Effects: Absorption is significantly affected by the presence or absence of food. | 1. Standardize Dosing Conditions: Conduct studies in fasted or fed states consistently. 2. Formulation Optimization: Develop a formulation (e.g., lipid-based) that mitigates food effects. |
| Genetic Polymorphisms: Variability in metabolizing enzymes (e.g., CYPs) among the animal population. | 1. Increase Sample Size: Use a larger group of animals to ensure statistically significant results. 2. Use Inbred Strains: Employ genetically homogenous animal strains for initial studies. |
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps to diagnose the cause of poor oral bioavailability for this compound?
A1: The first step is to conduct a series of in vitro and in vivo studies to identify the root cause. Start with an intravenous (IV) dose to determine the compound's intrinsic clearance and volume of distribution. Compare the Area Under the Curve (AUC) from oral (PO) and IV administration to calculate the absolute bioavailability (F%). Concurrently, assess the compound's aqueous solubility (at different pH values) and permeability using a Caco-2 assay. This combination will help differentiate between issues of poor absorption versus rapid clearance.
Q2: How can I improve the aqueous solubility of this compound?
A2: Improving solubility is often the most effective way to enhance bioavailability. Key strategies include:
-
Formulation: Creating a suspension with micronized particles or using excipients like cyclodextrins can enhance dissolution. Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are highly effective for lipophilic compounds.
-
Salt Screening: If your compound has ionizable groups, forming a salt with a suitable counter-ion can dramatically increase solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state prevents crystallization and improves the dissolution rate.
Q3: What are the pros and cons of using a prodrug strategy for this compound?
A3: A prodrug is an inactive derivative of a drug molecule that undergoes biotransformation in vivo to release the active parent drug.
-
Pros: Can overcome issues like poor permeability, high first-pass metabolism, or poor solubility. For example, adding a polar, cleavable group can improve solubility, while adding a lipophilic promoiety can enhance membrane permeability.
-
Cons: The design and synthesis can be complex. The conversion to the active drug must be efficient in the target tissue, and the cleaved promoiety must be non-toxic. There is also a risk of incomplete conversion, leading to lower than expected efficacy.
Q4: My compound is rapidly cleared. What experimental approaches can I take to extend its half-life?
A4: To extend the half-life, you need to reduce the rate of metabolic clearance or excretion.
-
Identify Metabolic Hotspots: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify which parts of the molecule are being modified.
-
Structural Modification: Modify these "hotspots" to block metabolism. A common technique is "heavy-labeling" with deuterium (deuteration), which can slow down CYP450-mediated oxidation.
-
Inhibit Transporters: If the compound is subject to active efflux by transporters like P-glycoprotein (P-gp), co-administration with a P-gp inhibitor (for research purposes) can increase exposure.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
This protocol describes the preparation of a Self-Emulsifying Drug Delivery System (SEDDS) to improve the oral bioavailability of the lipophilic this compound.
-
Component Selection:
-
Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).
-
Surfactant: Select a non-ionic surfactant with a high HLB value (e.g., Kolliphor EL, Tween 80).
-
Co-surfactant/Co-solvent: Select a co-surfactant (e.g., Transcutol HP, Labrasol).
-
-
Solubility Screening: Determine the saturation solubility of this compound in each selected component by adding an excess of the compound to each vehicle, vortexing for 48 hours, and quantifying the dissolved amount via HPLC.
-
Ternary Phase Diagram Construction: Based on solubility data, construct a ternary phase diagram to identify the self-emulsifying region. Prepare various combinations of oil, surfactant, and co-surfactant (e.g., in 10% increments) and visually assess their emulsification properties upon gentle agitation in water.
-
Formulation Preparation:
-
Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to 40°C to reduce viscosity and ensure homogeneity.
-
Add the pre-weighed this compound to the mixture.
-
Vortex or stir until the compound is completely dissolved, resulting in a clear, homogenous solution.
-
-
Characterization:
-
Emulsification Time: Add 1 mL of the formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) and measure the time it takes to form a clear microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting microemulsion using dynamic light scattering (DLS). A smaller droplet size (<200 nm) is generally preferred.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic procedure for assessing the pharmacokinetic profile of this compound following oral and intravenous administration.
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Group Allocation: Divide mice into two groups (n=3-5 per group):
-
Group 1 (IV): Receives this compound at 1 mg/kg.
-
Group 2 (PO): Receives this compound at 10 mg/kg.
-
-
Dosing Formulation Preparation:
-
IV Formulation: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., 5% DMSO, 40% PEG300, 55% saline).
-
PO Formulation: Use the formulation being tested (e.g., the SEDDS formulation from Protocol 1 or a simple suspension in 0.5% methylcellulose).
-
-
Dosing and Sampling:
-
Fast mice for 4 hours prior to dosing.
-
Administer the dose via tail vein injection (IV) or oral gavage (PO).
-
Collect blood samples (approx. 20-30 µL) via tail snip or saphenous vein into heparinized capillaries at pre-defined time points (e.g., Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 2000 x g for 10 min at 4°C) to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis:
-
Extract this compound from plasma samples using protein precipitation (e.g., with acetonitrile (B52724) containing an internal standard).
-
Quantify the concentration of the compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Data Presentation: Pharmacokinetic Parameters
The following table provides an example of how to summarize PK data from different formulations of this compound after a 10 mg/kg oral dose in mice.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·hr/mL) | Absolute Bioavailability (F%) |
| Aqueous Suspension | 150 ± 25 | 2.0 | 650 ± 110 | 5% |
| Micronized Suspension | 320 ± 45 | 1.5 | 1400 ± 250 | 11% |
| SEDDS Formulation | 1250 ± 210 | 1.0 | 7500 ± 980 | 58% |
| Amorphous Solid Dispersion | 980 ± 150 | 1.0 | 6200 ± 850 | 48% |
| Data are presented as mean ± standard deviation. |
Visualizations
Signaling Pathway
Caption: Role of GPX4 in preventing ferroptosis by reducing lipid peroxides.
Experimental Workflow
Caption: Troubleshooting workflow for improving in vivo bioavailability.
overcoming resistance to GPX4 activator 1 treatment
Welcome to the technical support center for GPX4 Activator 1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions that may arise during experiments with this allosteric GPX4 activator.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric activator of Glutathione (B108866) Peroxidase 4 (GPX4).[1] It binds to a site on the GPX4 enzyme distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity.[2] This increased activity boosts the reduction of lipid hydroperoxides to non-toxic lipid alcohols, a critical step in preventing ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[3][4]
Q2: What is the primary application of this compound in research?
A2: this compound is used to selectively prevent the accumulation of intracellular lipid peroxides caused by ferroptosis inducers.[1] Its primary application is as a cytoprotective agent in research models of diseases where lipid peroxidation and ferroptosis are implicated, such as in doxorubicin-induced cardiomyopathy, neurodegeneration, and certain inflammatory conditions.[1][4][5]
Q3: How does this compound differ from other ferroptosis inhibitors like Ferrostatin-1?
A3: this compound enhances the cell's natural defense mechanism against lipid peroxidation by boosting the activity of a key enzyme, GPX4. This is a more specific, mechanism-based approach. In contrast, compounds like Ferrostatin-1 or Liproxstatin-1 are radical-trapping antioxidants; they act as broad scavengers of lipid peroxyl radicals.[5][6][7] Iron chelators, another class of inhibitors, work by reducing the availability of labile iron required for the Fenton reaction that generates lipid-damaging radicals.[7][8] Activating GPX4 is considered more specific than general ROS scavenging or iron chelation.[5]
Q4: In which experimental models has resistance or reduced efficacy of GPX4 modulation been observed?
A4: While the literature primarily focuses on resistance to GPX4 inhibitors in cancer therapy, the underlying mechanisms are relevant for understanding the reduced efficacy of a GPX4 activator.[9][10][11][12] Reduced efficacy can occur in cells that have:
-
Upregulated GPX4-independent ferroptosis suppression pathways , such as the FSP1/CoQ10/NAD(P)H axis.[11][13]
-
Altered lipid metabolism , leading to a decrease in polyunsaturated fatty acids (PUFAs), the main substrates for lipid peroxidation.[11][14]
-
Impaired glutathione (GSH) biosynthesis or availability , as GSH is a critical cofactor for GPX4's function.[11][12][15]
-
Overwhelmingly high levels of oxidative stress that saturate the enhanced capacity of GPX4.
Troubleshooting Guide
This guide addresses specific issues you may encounter when this compound does not produce the expected protective effect against ferroptosis.
Problem 1: this compound fails to prevent ferroptosis induced by Erastin or RSL3.
-
Possible Cause 1: Insufficient Glutathione (GSH) Levels.
-
Explanation: GPX4 requires reduced glutathione (GSH) as a cofactor to detoxify lipid peroxides.[4] Erastin, a common ferroptosis inducer, works by inhibiting the system Xc- transporter, which blocks cystine uptake and thereby depletes intracellular GSH.[7][15] If GSH levels are too low, activating GPX4 will be ineffective as the enzyme lacks its necessary substrate.
-
Troubleshooting Steps:
-
Measure Intracellular GSH: Use a commercially available kit (e.g., GSH/GSSG-Glo™ Assay) to quantify GSH levels in your experimental model, both with and without the ferroptosis inducer.
-
Co-treatment with GSH Precursors: Determine if co-treatment with a GSH precursor, such as N-acetylcysteine (NAC), restores the protective effect of this compound in the presence of Erastin.
-
Use a Different Inducer: Test the efficacy of this compound against an inducer that does not directly deplete GSH, such as RSL3, which directly inhibits GPX4.[7] If the activator works against RSL3 (in a rescue experiment context) but not Erastin, a GSH deficit is the likely cause.
-
-
-
Possible Cause 2: Upregulation of GPX4-Independent Ferroptosis Suppression Pathways.
-
Explanation: Cells can evade ferroptosis through pathways that do not rely on GPX4. The most well-described is the Ferroptosis Suppressor Protein 1 (FSP1) pathway, which reduces Coenzyme Q10 to act as a radical-trapping antioxidant.[11][13] If this pathway is highly active, the cell may not be reliant on GPX4 for protection, rendering the activator less effective.
-
Troubleshooting Steps:
-
Assess Protein Expression: Use Western blotting to check the expression levels of FSP1 and key proteins in the Nrf2 antioxidant pathway (e.g., NQO1, HMOX1) in your cells.[14] Upregulation of these proteins may indicate activation of compensatory pathways.
-
Pharmacological Inhibition: Use an inhibitor of the alternative pathway, if available, in combination with the ferroptosis inducer to see if it restores sensitivity that can then be rescued by the GPX4 activator.
-
-
-
Possible Cause 3: Altered Lipid Metabolism.
-
Explanation: Ferroptosis is driven by the peroxidation of polyunsaturated fatty acids (PUFAs).[8] Cells can become resistant by remodeling their membranes to contain fewer PUFAs and more monounsaturated fatty acids (MUFAs), which are less susceptible to peroxidation. Key enzymes in this process include ACSL4 and LPCAT3.[11] If the stimulus causing cell death is not primarily driven by PUFA peroxidation, a GPX4 activator will be ineffective.
-
Troubleshooting Steps:
-
Lipid Profiling: Perform lipidomics analysis to compare the lipid composition of your experimental cells to control cells, specifically looking at the ratio of PUFA-containing phospholipids.[14]
-
Confirm Lipid Peroxidation: Use a fluorescent probe like C11-BODIPY 581/591 to confirm that your ferroptosis inducer is, in fact, causing lipid peroxidation.[16][17] If no increase in lipid ROS is observed, the cell death is likely not ferroptosis.
-
-
Problem 2: High variability in experimental results.
-
Possible Cause 1: Compound Instability or Precipitation.
-
Explanation: this compound, like many small molecules, may have limited solubility in aqueous media, leading to inconsistent effective concentrations.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding to cells, visually inspect the final dilution of the compound in the culture medium for any signs of precipitation.
-
Solubility Test: Perform a solubility test in your specific cell culture medium.
-
Fresh Dilutions: Always prepare fresh dilutions from a DMSO stock immediately before use. Avoid multiple freeze-thaw cycles of the stock solution.
-
-
-
Possible Cause 2: Inconsistent Cell Culture Conditions.
-
Explanation: The sensitivity to ferroptosis can be influenced by cell density, serum components, and baseline iron and amino acid concentrations in the medium.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure a consistent cell seeding density across all experiments, as ferroptosis can be contact-inhibited.
-
Consistent Media and Supplements: Use the same batch of serum and media for a set of experiments. Consider the potential impact of supplements on the baseline oxidative state of the cells.[14]
-
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound and related compounds used in ferroptosis research.
Table 1: Potency of this compound
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (Kd) | 5.86 µM | [1] |
| Half-maximal Effective Concentration (EC50) | 19.19 µM |[1] |
Table 2: Common Reagents for Studying Ferroptosis
| Compound | Mechanism of Action | Typical Working Concentration | Key Application |
|---|---|---|---|
| This compound | Allosteric Activator of GPX4 | 10-50 µM | Prevents ferroptosis |
| Erastin | Inhibits System Xc- (depletes GSH) | 5-10 µM | Induces ferroptosis |
| RSL3 | Covalently inhibits GPX4 | 10-100 nM | Induces ferroptosis |
| Ferrostatin-1 | Radical-Trapping Antioxidant | 0.5-2 µM | Inhibits ferroptosis |
| Liproxstatin-1 | Radical-Trapping Antioxidant | 20-100 nM | Inhibits ferroptosis |
| Deferoxamine (DFO) | Iron Chelator | 10-100 µM | Inhibits ferroptosis |
Signaling Pathways and Workflows
Caption: this compound allosterically enhances GPX4 activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. What are GPX4 modulators and how do they work? [synapse.patsnap.com]
- 4. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of glutathione peroxidase 4 in the progression, drug resistance, and targeted therapy of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of ferroptosis resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Targeting Ferroptosis Pathway to Combat Therapy Resistance and Metastasis of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Pharmacological activation of GPX4 ameliorates doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
GPX4 activator 1 degradation and storage conditions
Welcome to the Technical Support Center for GPX4 Activator 1. This resource is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful application of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is crucial for maintaining the stability and activity of this compound.[1] Below is a summary of the recommended storage conditions for the compound in both powder and solvent forms.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Keep in a dry, dark place. |
| 4°C | 2 years | For short-term storage. | |
| In Solvent | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Use high-quality, anhydrous DMSO.[1] |
| -20°C | 1 month | Suitable for short-term storage of solutions.[1] |
Q2: How should I prepare a stock solution of this compound?
To ensure solubility and stability, it is recommended to prepare stock solutions of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For cell culture experiments, the stock solution should be diluted to the final working concentration in the cell culture medium. It is important to ensure that the final DMSO concentration in your experiment is low (typically less than 0.1%) to avoid solvent-induced toxicity.[1]
Q3: I am observing inconsistent results in my ferroptosis assays using this compound. What are the potential causes?
Inconsistent results with ferroptosis inducers or activators can stem from several factors.[1][2] Here are some common causes and troubleshooting steps:
-
Compound Instability: The compound may have degraded due to improper storage or handling. Always follow the recommended storage conditions and use freshly prepared working solutions for each experiment.[1][2]
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to ferroptosis.[2] It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. Use a cell counter to ensure accurate and consistent cell seeding.[1]
-
Presence of Antioxidants: Components in the cell culture medium or serum, such as vitamin E, can counteract the effects of compounds targeting ferroptosis.[1] Be aware of the composition of your media and serum.
-
Compound Precipitation: The activator may precipitate out of solution if the final DMSO concentration is too high or if it is not mixed thoroughly in the media.[1]
Below is a troubleshooting workflow to help identify the source of inconsistent results.
Troubleshooting Guide
Issue: Reduced or no activity of this compound.
-
Possible Cause 1: Compound Degradation. Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.
-
Solution: Use a fresh aliquot of the compound. Prepare new stock solutions from powder stored under recommended conditions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of the stock solution.[1]
-
-
Possible Cause 2: Suboptimal Concentration. The concentration of the activator may be too low for the specific cell line or experimental conditions.
-
Solution: Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your system.
-
-
Possible Cause 3: Interference from Media Components. Antioxidants in the cell culture media or serum can mask the effect of the activator.
-
Solution: Review the composition of your media and serum. If possible, use a serum-free medium or one with a known, low level of antioxidants for the duration of the experiment.
-
Issue: Precipitation of the compound in the cell culture medium.
-
Possible Cause 1: High Final DMSO Concentration. Exceeding a certain DMSO concentration (typically >0.5%) can cause the compound to precipitate in aqueous solutions.
-
Solution: Ensure the final DMSO concentration in your working solution is as low as possible (ideally <0.1%).[1] Prepare intermediate dilutions if necessary.
-
-
Possible Cause 2: Insufficient Mixing. The compound may not be fully dissolved in the medium if not mixed properly.
-
Solution: After adding the compound to the medium, vortex or pipette up and down gently but thoroughly to ensure complete dissolution before adding to the cells.
-
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol: General Workflow for a Cell-Based Ferroptosis Assay
This workflow outlines the key steps for assessing the effect of this compound on ferroptosis.
Signaling Pathway
GPX4 is a key enzyme in the regulation of ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[3][4] GPX4 detoxifies lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from ferroptotic death. This compound is an allosteric activator, meaning it binds to a site on the GPX4 enzyme distinct from the active site to enhance its enzymatic activity.[5] This activation helps to prevent the accumulation of lipid peroxides induced by ferroptosis inducers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
minimizing variability in experiments with GPX4 activator 1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists minimize variability in experiments involving GPX4 activator 1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Compound A9, is an allosteric activator of Glutathione Peroxidase 4 (GPX4).[1] It works by binding to a site on the GPX4 enzyme that is distinct from the active site, inducing a conformational change that increases the enzyme's activity.[2][3] The primary role of GPX4 is to reduce lipid hydroperoxides to their corresponding alcohols, thus protecting cells from membrane lipid peroxidation and a form of programmed cell death called ferroptosis.[4][5] By enhancing GPX4 activity, this compound can prevent the accumulation of intracellular lipid peroxides caused by ferroptosis inducers.[1]
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and experimental conditions. A good starting point for dose-response experiments is a range from 1 µM to 50 µM. The reported EC50 (half-maximal effective concentration) for this compound is 19.19 μM.[1] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental setup.
Q3: I am not observing the expected protective effect of this compound against ferroptosis. What are the possible reasons?
A3: Several factors could contribute to a lack of response:
-
Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis due to high endogenous antioxidant levels or alternative protective pathways.[6]
-
Compound Stability and Storage: Ensure that this compound has been stored correctly, typically at -20°C, and has not degraded. Prepare fresh dilutions from a stock solution for each experiment.
-
Incorrect Concentration: The concentration of the activator may be too low to elicit a response in your specific cell line. We recommend performing a dose-response experiment to determine the optimal concentration.[6]
-
Experimental Timing: The timing of activator treatment relative to the induction of ferroptosis is critical. Pre-incubation with the activator before adding a ferroptosis inducer like RSL3 or erastin (B1684096) is often necessary.[7]
-
Alternative Cell Death Pathways: The experimental insult might be inducing cell death through pathways other than ferroptosis. It is important to confirm that ferroptosis is the primary cell death mechanism in your model.
Q4: Can this compound be used in in-vivo experiments?
A4: Yes, recent studies have shown that GPX4 activators can be used in animal models. For example, a GPX4 activator has been shown to provide myocardial protection in a doxorubicin-induced myocardial injury mouse model.[1] Another study demonstrated that a GPX4 activator enhanced neuroprotection and functional recovery after spinal cord injury in mice.[8] However, appropriate formulation, dosage, and route of administration need to be optimized for in-vivo studies.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
Possible Causes:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells can lead to significant variability.
-
Compound Precipitation: this compound, if not properly dissolved, can precipitate out of solution, leading to inconsistent concentrations.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate reagents and affect cell health.
-
Inconsistent Incubation Times: Variations in the timing of reagent addition and incubation can introduce variability.
Solutions:
| Troubleshooting Step | Detailed Recommendation |
| Ensure Homogeneous Cell Suspension | Before seeding, ensure your cells are in a single-cell suspension. Gently pipette the cell suspension multiple times to break up clumps. |
| Proper Compound Solubilization | Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO). When diluting into aqueous media, vortex or pipette vigorously to ensure complete dissolution. Visually inspect for any precipitates. |
| Minimize Edge Effects | Avoid using the outermost wells of your multi-well plates for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
| Standardize Pipetting Technique | Use a consistent pipetting technique for adding cells, compounds, and reagents to all wells. For multi-well plates, consider using a multi-channel pipette for simultaneous additions. |
Issue 2: Unexpected Cytotoxicity of this compound
Possible Causes:
-
High Compound Concentration: Exceeding the optimal concentration range can lead to off-target effects and cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Cell Line Sensitivity: Some cell lines may be more sensitive to the compound or the solvent.
Solutions:
| Troubleshooting Step | Detailed Recommendation |
| Perform a Dose-Response Curve | Determine the cytotoxic threshold of this compound for your specific cell line by testing a wide range of concentrations. |
| Control for Solvent Toxicity | Include a vehicle control in your experiments, which contains the same concentration of the solvent (e.g., DMSO) as your highest compound concentration. Ensure the final solvent concentration is well-tolerated by your cells (typically ≤ 0.5%). |
| Reduce Incubation Time | If cytotoxicity is observed at effective concentrations, consider reducing the incubation time with the activator. |
Data Summary
| Compound | Target | Kd | EC50 |
| This compound (Compound A9) | GPX4 (allosteric) | 5.86 μM | 19.19 μM[1] |
Experimental Protocols
Protocol 1: GPX4 Activity Assay (Coupled Enzyme Method)
This protocol measures the activity of GPX4 by monitoring the consumption of NADPH.[7][9]
Materials:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4-8.0), 2-5 mM EDTA
-
NADPH solution
-
Glutathione (GSH) solution
-
Glutathione Reductase (GR)
-
Cell lysate or purified GPX4
-
This compound
-
Hydroperoxide substrate (e.g., Cumene Hydroperoxide or Phosphatidylcholine hydroperoxide)
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NADPH, GSH, and GR.
-
Add the cell lysate or purified GPX4 to the reaction mixture.
-
Add this compound at the desired concentration. Include a vehicle control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm using a microplate reader.
-
Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the curve. GPX4 activity is proportional to this rate.
Protocol 2: Cellular Ferroptosis Protection Assay
This protocol assesses the ability of this compound to protect cells from ferroptosis induced by agents like RSL3 or erastin.[7]
Materials:
-
Cells of interest (e.g., HT-1080)
-
Cell culture medium
-
This compound
-
Ferroptosis inducer (e.g., RSL3 or erastin)
-
Cell viability assay reagent (e.g., MTS, MTT)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Add the ferroptosis inducer (e.g., 10 µM erastin or 10 nM RSL3) to the wells.
-
Incubate for an appropriate duration (e.g., 24 hours).
-
Measure cell viability using a standard assay according to the manufacturer's instructions.
-
Plot cell viability against the concentration of this compound to determine its protective effect.
Visualizations
Caption: GPX4 signaling pathway and the action of this compound.
Caption: A typical workflow for evaluating the protective effects of this compound.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ferroptosis in Podocytes: An Emerging Focus in Kidney Diseases [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Efficacy and Specificity of GPX4 Activator 1 with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the on-target effects of a putative small molecule, "GPX4 Activator 1," by comparing its pharmacological activity with genetic models of GPX4 manipulation. Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme that protects cells from a form of iron-dependent programmed cell death called ferroptosis by reducing lipid hydroperoxides.[1][2][3] Pharmacological activation of GPX4 holds therapeutic promise for diseases associated with excessive lipid peroxidation and ferroptosis.[4][5] However, rigorous validation is essential to confirm that the observed effects of a small molecule activator are indeed mediated through its intended target, GPX4.
Genetic models, such as GPX4 knockout, knockdown, or overexpression systems, provide the gold standard for target validation.[6][7][8] By comparing the phenotype induced by a small molecule activator to the phenotypes of these genetic models, researchers can ascertain the specificity and mechanism of action of the compound. This guide outlines the key experiments, expected outcomes, and detailed protocols for such a comparative validation.
Data Presentation: Comparative Analysis of GPX4 Modulation
The following table summarizes the expected comparative outcomes of treating cells or organisms with this compound versus utilizing genetic models of GPX4 loss-of-function (knockout/knockdown) and gain-of-function (overexpression).
| Parameter | This compound | GPX4 Knockout/Knockdown | GPX4 Overexpression | Rationale for Comparison |
| GPX4 Enzymatic Activity | ↑ (Increased) | ↓ (Decreased) / Ø (Absent) | ↑ (Increased) | Direct measure of target engagement. The activator should phenocopy overexpression. |
| Sensitivity to Ferroptosis Inducers (e.g., RSL3, Erastin) | ↓ (Decreased) | ↑ (Increased) | ↓ (Decreased) | Validates functional effect on the ferroptosis pathway. The activator should confer resistance, similar to overexpression.[9] |
| Basal Lipid Peroxidation | ↓ (Decreased) | ↑ (Increased) | ↓ (Decreased) | Measures the baseline impact on GPX4's primary function of reducing lipid hydroperoxides.[6] |
| Cell Viability under Oxidative Stress | ↑ (Increased) | ↓ (Decreased) | ↑ (Increased) | Assesses the cytoprotective effect. The activator's effect should be opposite to that of GPX4 knockout. |
| Rescue of Knockout Phenotype | Yes (Rescues lethality/phenotype) | N/A | N/A | The gold standard for validation: the activator should compensate for the genetic loss of GPX4.[1][6] |
| In Vivo Tumor Growth (in relevant cancer models) | ↑ (Increased) / No Change | ↓ (Decreased) | ↑ (Increased) | In cancer contexts where GPX4 promotes survival, the activator may mimic overexpression.[2][7] |
| Inflammatory Response (e.g., NF-κB activation) | ↓ (Decreased) | ↑ (Increased) | ↓ (Decreased) | Evaluates the impact on inflammation, a process linked to lipid peroxidation and ferroptosis.[4] |
Experimental Protocols
In Vitro GPX4 Enzymatic Activity Assay
This protocol measures the specific activity of GPX4 in cell lysates treated with the activator.
-
Objective: To quantify the direct effect of this compound on its enzymatic activity.
-
Methodology:
-
Culture cells of interest (e.g., HEK293T) and treat with various concentrations of this compound or DMSO (vehicle control) for a specified time.
-
Harvest cells and prepare cell lysates by sonication or detergent lysis in a non-denaturing buffer on ice.
-
Measure total protein concentration using a BCA or Bradford assay.
-
The GPX4 activity is measured using a coupled enzyme assay. GPX4 reduces a specific substrate (e.g., phosphatidylcholine hydroperoxide), and the reaction is coupled to glutathione reductase (GR) and NADPH. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.
-
The reaction mixture should contain cell lysate (normalized for total protein), NADPH, glutathione (GSH), and glutathione reductase.
-
Initiate the reaction by adding the GPX4 substrate.
-
Record the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate GPX4 specific activity and express it as a percentage of the vehicle control.
-
Cellular Ferroptosis Induction and Viability Assay
This protocol assesses the ability of this compound to protect cells from ferroptosis induced by a GPX4 inhibitor.
-
Objective: To determine if this compound can functionally rescue cells from ferroptosis.
-
Methodology:
-
Seed cells (e.g., HT-1080) in 96-well plates.
-
Pre-treat cells with a dose range of this compound or vehicle control for 2-4 hours.
-
Introduce a ferroptosis-inducing agent, such as RSL3 (a direct GPX4 inhibitor) or Erastin (which depletes glutathione).[9]
-
As controls, include wells with no treatment, activator alone, and inducer alone.
-
Incubate for 24-48 hours.
-
Measure cell viability using a suitable assay, such as CellTiter-Glo® (luminescence-based) or resazurin (B115843) (fluorescence-based).
-
Plot cell viability against the concentration of the ferroptosis inducer in the presence and absence of the activator to determine changes in the EC50.
-
Lipid Peroxidation Measurement
This protocol quantifies the levels of lipid reactive oxygen species (ROS) in cells.
-
Objective: To measure the impact of this compound on lipid peroxidation.
-
Methodology:
-
Culture cells and treat with this compound, a ferroptosis inducer (e.g., RSL3), or both, alongside appropriate controls.
-
After treatment, wash the cells and incubate them with BODIPY™ 581/591 C11 dye. This fluorescent probe shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion.
-
Harvest the cells and analyze them by flow cytometry.
-
The percentage of green-fluorescent cells or the mean green fluorescence intensity is used as a quantitative measure of lipid peroxidation.[6]
-
Alternatively, cells can be imaged using fluorescence microscopy to visualize lipid peroxidation.
-
Validation with Genetic Models: Rescue Experiment
This protocol uses a conditional knockout cell line to confirm that the activator's effect is GPX4-dependent.
-
Objective: To demonstrate that this compound requires GPX4 to exert its protective effect.
-
Methodology:
-
Use an inducible GPX4 knockout cell line, such as Pfa1 mouse embryonic fibroblasts (MEFs), where GPX4 can be deleted upon addition of 4-hydroxytamoxifen (B85900) (4-OHT).[10]
-
Plate the Pfa1 cells and treat with or without 4-OHT to induce GPX4 knockout.
-
Concurrently, treat both induced (GPX4 knockout) and uninduced (GPX4 wild-type) cells with this compound or vehicle.
-
Monitor cell viability over 72 hours.
-
Expected Outcome: this compound should protect the uninduced (GPX4-expressing) cells from background stress but fail to prevent cell death in the 4-OHT-treated (GPX4-deficient) cells, confirming its on-target dependency.
-
Mandatory Visualizations
Caption: The GPX4 pathway in the inhibition of ferroptosis.
Caption: Experimental workflow for validating a GPX4 activator.
Caption: Logical comparison of activator vs. genetic models.
References
- 1. researchgate.net [researchgate.net]
- 2. Ferroptosis’s Master Switch GPX4 emerges as universal biomarker for precision immunotherapy: a pan-cancer study with in vitro experiments validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of Robust Ferroptosis-Related Genes in Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ablation of the Ferroptosis Inhibitor Glutathione Peroxidase 4 in Neurons Results in Rapid Motor Neuron Degeneration and Paralysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dataset on the proteomic response during ferroptosis induction via tamoxifen induced GPX4 KO in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ferroptosis Inhibition: GPX4 Activator 1 vs. Ferrostatin-1
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation, has emerged as a critical process in various pathologies, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer. Consequently, the modulation of this pathway presents a promising therapeutic avenue. Two key pharmacological tools used to inhibit ferroptosis are GPX4 activators and ferrostatin-1. This guide provides an objective comparison of their mechanisms of action, performance based on experimental data, and detailed experimental protocols for their evaluation.
At a Glance: Key Differences in Mechanism
| Feature | GPX4 Activator 1 | Ferrostatin-1 |
| Primary Target | Glutathione (B108866) Peroxidase 4 (GPX4) | Lipid Peroxyl Radicals |
| Mechanism | Allosterically activates GPX4, enhancing its enzymatic activity to reduce lipid hydroperoxides to non-toxic lipid alcohols.[1][2] | Acts as a radical-trapping antioxidant, scavenging lipid peroxyl radicals to terminate the chain reaction of lipid peroxidation.[3][4][5] It may also inhibit the 15-Lipoxygenase (15LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex. |
| Mode of Action | Upstream, enzymatic modulation. | Downstream, direct chemical quenching. |
Performance Data: A Quantitative Comparison
The following tables summarize the efficacy of this compound and ferrostatin-1 in preventing ferroptosis. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differences in experimental conditions, cell lines, and ferroptosis inducers used.
Table 1: Efficacy in Preventing Ferroptosis
| Compound | Assay | Cell Line | Ferroptosis Inducer | EC50 / IC50 | Reference |
| This compound (Compound A9) | GPX4 Activity Assay | - | - | 19.19 µM (EC50) | [1] |
| Ferrostatin-1 | Cell Viability Assay | HT-1080 | Erastin | 60 nM (EC50) | [4][6] |
| Ferrostatin-1 | Cell Viability Assay | Pfa-1 mouse fibroblasts | RSL3 (GPX4 inhibitor) | 45 ± 5 nM (EC50) | [7] |
Table 2: Binding Affinity
| Compound | Target | Method | Kd | Reference |
| This compound (Compound A9) | GPX4 | - | 5.86 µM | [1] |
Mechanism of Action: A Deeper Dive
This compound: Enhancing the Primary Defense
Glutathione Peroxidase 4 (GPX4) is the central regulator of ferroptosis. This selenoenzyme utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby preventing their accumulation and subsequent membrane damage.[8] GPX4 activators, such as Compound A9, are allosteric modulators that bind to GPX4 at a site distinct from the active site.[1] This binding induces a conformational change that enhances the enzyme's catalytic efficiency, leading to increased reduction of lipid peroxides and suppression of ferroptosis.[1][2] This mechanism represents a proactive strategy to bolster the cell's natural defense against lipid peroxidation.
Ferrostatin-1: Quenching the Fire
In contrast to the enzymatic approach of GPX4 activators, ferrostatin-1 acts as a potent, synthetic antioxidant.[4] Its primary mechanism is to function as a radical-trapping agent.[3] During ferroptosis, lipid peroxidation propagates through a chain reaction involving lipid peroxyl radicals. Ferrostatin-1 efficiently scavenges these radicals, breaking the chain reaction and preventing further damage to cellular membranes.[3][5] Additionally, some studies suggest that ferrostatin-1 can inhibit the 15-Lipoxygenase (15LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex, which is involved in the generation of pro-ferroptotic lipid peroxidation products. This dual mechanism makes ferrostatin-1 a highly effective inhibitor of ferroptosis.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanisms of ferroptosis inhibition by this compound and ferrostatin-1.
Caption: General experimental workflow for comparing ferroptosis inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with the ferroptosis inducer (e.g., RSL3) at various concentrations, with or without co-treatment with this compound or ferrostatin-1. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.
Lipid Peroxidation Assay (BODIPY™ 581/591 C11 Staining)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with the ferroptosis inducer and/or inhibitors as described for the viability assay.
-
C11-BODIPY Staining: Following treatment, incubate the cells with 2.5 µM C11-BODIPY™ 581/591 for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. The probe emits red fluorescence in its reduced state and shifts to green fluorescence upon oxidation, allowing for a ratiometric measurement of lipid peroxidation.[4]
Malondialdehyde (MDA) Assay
-
Cell Lysis: After treatment, harvest and lyse the cells in a suitable lysis buffer on ice.
-
Centrifugation: Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).
-
MDA Reaction: Use a commercial MDA assay kit according to the manufacturer's instructions. This typically involves reacting the lysate with thiobarbituric acid (TBA) at a high temperature to form a colored product.
-
Absorbance Measurement: Measure the absorbance of the product at the specified wavelength (usually around 532 nm). MDA levels are normalized to the protein concentration.
GPX4 Activity Assay
-
Enzyme Preparation: Use recombinant human GPX4 or cell lysates containing GPX4.
-
Reaction Mixture: Prepare a reaction mixture containing GPX4 assay buffer, glutathione reductase, NADPH, and glutathione.
-
Inhibitor/Activator Incubation: Add the test compound (this compound or ferrostatin-1 as a negative control) to the reaction mixture and pre-incubate.
-
Initiate Reaction: Start the reaction by adding a substrate, such as cumene (B47948) hydroperoxide.
-
Measure NADPH Consumption: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The rate of NADPH consumption is proportional to the GPX4 activity.
Concluding Remarks
Both this compound and ferrostatin-1 are invaluable tools for studying and inhibiting ferroptosis, albeit through distinct mechanisms. GPX4 activators represent a novel strategy that enhances the cell's endogenous defense system by boosting the activity of the key ferroptosis regulator. Ferrostatin-1, a well-established and potent inhibitor, acts by directly quenching the lipid peroxidation chain reaction.
The choice between these two compounds may depend on the specific research question and experimental context. For instance, the efficacy of each compound might vary depending on whether ferroptosis is induced by direct GPX4 inhibition or by upstream mechanisms like cystine deprivation. Future head-to-head comparative studies under identical experimental conditions are warranted to fully elucidate the relative potencies and therapeutic potential of these two classes of ferroptosis inhibitors.
References
- 1. Context-dependent regulation of ferroptosis sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PubMed [pubmed.ncbi.nlm.nih.gov]
Synergistic Potential of GPX4 Activators: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the synergistic effects observed when utilizing Glutathione Peroxidase 4 (GPX4) activators in combination with other chemical compounds. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to illustrate the enhanced therapeutic potential of GPX4 activation in different contexts. We will explore two primary examples: the anti-inflammatory synergy of a GPX4 activator with a 5-lipoxygenase (5-LOX) inhibitor, and the protective effects of a GPX4 activator when co-administered with a conventional chemotherapy agent.
Introduction to GPX4 Activation
Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that plays a central role in the defense against oxidative damage by specifically reducing lipid hydroperoxides within biological membranes.[1] Its activity is paramount in the prevention of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[2] Small molecule activators of GPX4, such as GPX4 activator 1 (also known as Compound A9), are allosteric modulators that enhance the enzyme's catalytic activity.[2] This guide explores the synergistic potential of enhancing GPX4 activity in concert with other therapeutic agents.
Case Study 1: Anti-Inflammatory Synergy of a GPX4 Activator with Zileuton
In this study, the GPX4 activator, compound 102, was investigated for its synergistic anti-inflammatory effects when combined with Zileuton, a known inhibitor of 5-lipoxygenase (5-LOX). The 5-LOX pathway is a key contributor to the production of pro-inflammatory leukotrienes from arachidonic acid (AA).[3] By activating GPX4, the metabolism of AA can be shunted towards alternative pathways, potentially reducing the production of inflammatory mediators.[3]
Quantitative Data: Modulation of Arachidonic Acid Metabolites
The co-administration of compound 102 and Zileuton in stimulated human polymorphonuclear (PMN) cells demonstrated a significant shift in the metabolic profile of arachidonic acid, indicating a synergistic anti-inflammatory effect.[3]
| Treatment Group | Arachidonic Acid (AA) Concentration (ng/10^7 cells) | Leukotriene B4 (LTB4) Concentration (ng/10^7 cells) | Eoxin C4 (EXC4) Concentration (ng/10^7 cells) | 12-HETE Concentration (ng/10^7 cells) | 15-HETE Concentration (ng/10^7 cells) |
| Stimulated Control | 1.8 ± 0.2 | 25.1 ± 2.5 | 3.2 ± 0.4 | 12.3 ± 1.5 | 8.9 ± 1.1 |
| Zileuton (1 µM) | 2.5 ± 0.3 | 5.2 ± 0.6 | 0.8 ± 0.1 | 13.1 ± 1.6 | 9.5 ± 1.2 |
| Compound 102 (125 µM) | 1.5 ± 0.2 | 18.5 ± 2.1 | 2.4 ± 0.3 | 18.9 ± 2.2 | 14.7 ± 1.8 |
| Compound 102 + Zileuton | 1.1 ± 0.1 | 4.1 ± 0.5 | 0.6 ± 0.1 | 20.1 ± 2.4 | 15.8 ± 1.9 |
Data adapted from a study on the anti-inflammatory effects of a GPX4 activator.[3] Values are represented as mean ± standard error of the mean (SEM).
Experimental Protocol: Human Polymorphonuclear (PMN) Cell Assay
-
Isolation of PMNs: Human PMNs were isolated from the peripheral blood of healthy donors using density gradient centrifugation.
-
Cell Culture and Stimulation: PMNs were resuspended in an appropriate buffer and stimulated with the calcium ionophore A23187 to induce the release of arachidonic acid and its subsequent metabolism.
-
Compound Treatment: Cells were pre-incubated with either vehicle (DMSO), Zileuton (1 µM), the GPX4 activator compound 102 (125 µM), or a combination of both for a specified period before stimulation.
-
Metabolite Extraction and Analysis: The reaction was stopped, and the lipid mediators were extracted from the supernatant. The concentrations of various eicosanoids, including LTB4, EXC4, 12-HETE, and 15-HETE, were quantified using liquid chromatography-mass spectrometry (LC-MS).[3]
Case Study 2: Cardioprotective Synergy of a GPX4 Activator with Doxorubicin (B1662922)
Doxorubicin is a potent and widely used chemotherapeutic agent, but its clinical application is often limited by dose-dependent cardiotoxicity, which is partly mediated by iron-dependent oxidative stress and the induction of ferroptosis. This case study examines the beneficial effects of the GPX4 activator, selenomethionine (B1662878) (SeMet), in mitigating doxorubicin-induced cardiotoxicity in H9C2 cardiomyoblasts.
Quantitative Data: Protection Against Doxorubicin-Induced Cytotoxicity
The co-treatment of H9C2 cells with selenomethionine and doxorubicin demonstrated a significant protective effect of the GPX4 activator against chemotherapy-induced cell death.
| Treatment Group | Cell Viability (% of Control) |
| Control | 100% |
| Doxorubicin (1 µM) | 55.2 ± 4.8% |
| Doxorubicin (2.5 µM) | 38.7 ± 3.5% |
| Doxorubicin (1 µM) + SeMet (0.1 µM) | 82.5 ± 6.1% |
| Doxorubicin (2.5 µM) + SeMet (0.1 µM) | 65.3 ± 5.2% |
Data are representative of studies investigating the protective effects of GPX4 activation against doxorubicin-induced cardiotoxicity.[4]
Experimental Protocol: H9C2 Cell Viability Assay
-
Cell Culture: H9C2 rat cardiomyoblast cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to adhere. Subsequently, they were treated with varying concentrations of doxorubicin, with or without pre-treatment with selenomethionine.
-
Cell Viability Assessment (MTT Assay): After the incubation period (typically 24 hours), the cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at a specific wavelength, which is proportional to the number of viable cells.[5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the central role of GPX4 in mitigating oxidative stress and the experimental workflow for assessing synergistic effects.
Caption: GPX4's central role in preventing ferroptosis and inflammation.
Caption: General workflow for assessing synergistic compound effects.
Conclusion
The activation of GPX4 presents a promising strategy for synergistic therapeutic interventions. As demonstrated, GPX4 activators can work in concert with anti-inflammatory agents to favorably modulate metabolic pathways and can also serve a protective role by mitigating the cytotoxic side effects of conventional cancer therapies. These findings underscore the potential of GPX4 activation as a versatile component in combination therapies for a range of diseases underpinned by oxidative stress and ferroptosis. Further research into the synergistic effects of specific GPX4 activators like Compound A9 is warranted to fully elucidate their therapeutic potential.
References
- 1. Anticlastogenic and antigenotoxic effects of selenomethionine on doxorubicin-induced damage in vitro in human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activation of GPX4 ameliorates doxorubicin-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Cellular Efficacy of GPX4 Activators: A Comparative Analysis
A new class of small-molecule Glutathione Peroxidase 4 (GPX4) activators is emerging as a promising strategy to combat ferroptosis, a form of iron-dependent programmed cell death implicated in various diseases. This guide provides a comparative analysis of the performance of a novel allosteric GPX4 activator, Compound A9, and other modulators of ferroptosis across different cell lines, supported by experimental data and detailed protocols.
Researchers and drug development professionals are increasingly focusing on the therapeutic potential of modulating GPX4, a key enzyme that protects cells from lipid peroxidation and subsequent ferroptotic death. While inhibitors of GPX4 have been widely studied for their pro-ferroptotic effects in cancer, activators of this enzyme offer a cytoprotective approach for conditions characterized by excessive ferroptosis.
Performance of GPX4 Activator 1 (Compound A9)
Recent studies have identified "this compound" (also known as Compound A9) as an allosteric activator of GPX4. This compound has been shown to effectively counteract ferroptosis induced by agents such as erastin (B1684096). Experimental data in the human fibrosarcoma cell line, HT-1080, demonstrates the ability of Compound A9 to reverse erastin-induced cell death with a half-maximal effective concentration (EC50) of 19.19 μM[1].
Comparative Efficacy of Ferroptosis Modulators
To provide a broader context for the activity of GPX4 activators, it is essential to compare their performance with well-established inhibitors of ferroptosis, such as Ferrostatin-1. Ferrostatin-1 is a potent radical-trapping antioxidant that prevents lipid peroxidation and is widely used as a benchmark for ferroptosis inhibition.
The following table summarizes the available quantitative data for this compound and the ferroptosis inhibitor Ferrostatin-1 in various cell lines. It is important to note that the direct comparative data for GPX4 activators across a wide range of cell lines is still emerging.
| Compound | Mechanism of Action | Cell Line | Cancer Type | EC50/IC50 | Notes |
| This compound (Compound A9) | Allosteric GPX4 Activator | HT-1080 | Fibrosarcoma | 19.19 µM | Reversal of erastin-induced cell death[1]. |
| Ferrostatin-1 | Radical-Trapping Antioxidant | HT-1080 | Fibrosarcoma | 60 nM | Inhibition of erastin-induced ferroptosis. |
| Ferrostatin-1 | Radical-Trapping Antioxidant | HT22 | Mouse Hippocampal | ~500 nM | Inhibition of RSL3-induced ferroptosis[2]. |
| RSL3 (Reference Inhibitor) | Direct GPX4 Inhibitor | A549 | Human Lung Cancer | ~150 nM | Induces ferroptosis[2]. |
Note: EC50 (half-maximal effective concentration) for activators/inhibitors represents the concentration required to elicit a half-maximal response (e.g., rescue from cell death). IC50 (half-maximal inhibitory concentration) for inducers represents the concentration required to inhibit a biological process by 50% (e.g., cell viability). The potency of these compounds can vary based on the specific ferroptosis inducer used and the experimental conditions[2].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental design for evaluating these compounds, the following diagrams illustrate the GPX4-mediated ferroptosis pathway and a typical experimental workflow.
Experimental Protocols
Cell Viability Assay (CCK-8 Method)
This protocol is used to determine the ability of a GPX4 activator to rescue cells from ferroptosis inducer-mediated cell death.
-
Cell Seeding: Seed cells (e.g., HT-1080) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Pre-incubation: The following day, treat the cells with various concentrations of the GPX4 activator (e.g., Compound A9) and incubate for 1 hour.
-
Ferroptosis Induction: Add a ferroptosis-inducing agent (e.g., erastin at a pre-determined lethal concentration) to the wells containing the GPX4 activator. Include control wells with the inducer alone and untreated cells.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the activator concentration and use non-linear regression to determine the EC50 value.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay quantifies the level of lipid reactive oxygen species (ROS), a key hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or glass-bottom dish) and treat with the ferroptosis inducer in the presence or absence of the GPX4 activator or Ferrostatin-1.
-
Staining: After the treatment period, incubate the cells with 2.5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging and Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. The probe fluoresces red in its reduced state and shifts to green upon oxidation by lipid peroxides. An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
Conclusion
The emergence of GPX4 activators like Compound A9 presents a novel therapeutic avenue for diseases characterized by excessive ferroptosis. While initial data in specific cell lines is promising, further comprehensive studies across a broader range of cell types are necessary to fully elucidate their efficacy and selectivity. Direct comparative analyses against established ferroptosis inhibitors such as Ferrostatin-1 will be crucial in defining the therapeutic potential of this new class of compounds. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of GPX4 activators in various cellular contexts.
References
Comparative Analysis of Commercially Available GPX4 Activators
For Researchers, Scientists, and Drug Development Professionals
Glutathione (B108866) Peroxidase 4 (GPX4) is a critical enzyme in cellular defense, playing a pivotal role in mitigating lipid peroxidation and inhibiting ferroptosis, a form of regulated cell death.[1][2] Its unique ability to reduce complex lipid hydroperoxides within biological membranes makes it a significant therapeutic target for a variety of diseases, including neurodegenerative disorders and cancer.[1][2] This guide provides a comparative analysis of commercially available GPX4 activators, summarizing their performance with supporting experimental data and detailed methodologies to aid researchers in selecting the appropriate tools for their studies.
Overview of GPX4 Activation
GPX4 is a selenoprotein that catalyzes the reduction of lipid hydroperoxides to their corresponding alcohols, using glutathione (GSH) as a cofactor.[2][3] The activation of GPX4 can be achieved through various mechanisms, including direct allosteric activation or indirect upregulation of its expression or the supply of its cofactor, GSH.[4][5] A number of synthetic and natural compounds have been identified that enhance GPX4 activity, offering potential therapeutic avenues for diseases associated with oxidative stress and ferroptosis.
Synthetic GPX4 Activators: A Quantitative Comparison
Several synthetic small molecules have been developed as direct allosteric activators of GPX4. These compounds have been characterized in various in vitro and in vivo models. The following table summarizes the available quantitative data for some of the most cited synthetic GPX4 activators.
| Compound Name | Alternate Names | Mechanism of Action | Kd (μM) | EC50 (μM) | Maximum Activation | Key Findings |
| Compound 1d4 | PKUMDL-LC-101-D04 | Allosteric Activator | Not Reported | Not Reported | 150% at 20 μM (cell-free) | Suppressed ferroptosis and inflammation.[4][6][7] |
| GPX4 activator 1 | Compound A9 | Allosteric Activator | 5.86 | 19.19 | Not Reported | Prevents accumulation of intracellular lipid peroxides.[8] |
| GPX4 activator 2 | Compound C3 | Allosteric Activator | 0.426 | 7.8 (Ferroptosis inhibition) | Not Reported | Exhibits cardioprotective effects.[9][10] |
| Compound 102 | Not Applicable | Allosteric Activator | Not Reported | Not Reported | >2-fold | Suppresses pro-inflammatory lipid mediators.[11] |
| RLS-1496 | Not Applicable | GPX4 Modulator | Not Reported | Not Reported | Not Reported | First GPX4 modulator to enter Phase 1 clinical trials.[12] |
Natural Compounds with GPX4 Activating Properties
A variety of natural compounds have been shown to enhance GPX4 activity, primarily through indirect mechanisms such as activating the Nrf2 pathway, which in turn upregulates GPX4 expression.[5]
| Compound Name | Source | Mechanism of Action | Key Findings |
| Tannic Acid (TA) | Polyphenol | Binds to activator site, enhances activity and cellular levels. | Mitigates amyloid-β induced ferroptosis.[13][14] |
| Gallic Acid (GA) | Various plants | Activates Nrf2/ARE signaling pathway to upregulate GPX4. | Improved the Xc-/GSH/GPX4 axis in an EAE mouse model.[5] |
| Sulforaphane (SFN) | Cruciferous vegetables | Nrf2 agonist, enhances GPX4 expression. | Inhibited lipid peroxidation and ferroptosis in an acute liver injury model.[5] |
| Selenomethionine (SeMet) | Organoselenium compound | Not fully elucidated, likely provides selenium for GPX4 synthesis. | Reduced levels of polyunsaturated fatty acids and oxidized lipids.[15] |
Signaling Pathways and Experimental Workflows
The activation of GPX4 is intricately linked to cellular redox homeostasis and ferroptosis inhibition. The following diagrams illustrate the central role of GPX4 and a general workflow for its activity assessment.
Caption: GPX4 Signaling Pathway.
Caption: GPX4 Activity Assay Workflow.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of findings. Below are representative methodologies for key experiments cited in the analysis of GPX4 activators.
Cell-Free GPX4 Activity Assay (Adapted from Li et al.)
This assay measures the direct effect of a compound on the enzymatic activity of purified GPX4.
Materials:
-
Purified recombinant human GPX4
-
Glutathione (GSH)
-
Glutathione reductase
-
NADPH
-
Phospholipid hydroperoxide substrate (e.g., phosphatidylcholine hydroperoxide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 1 mM EDTA)
-
Test compound (GPX4 activator)
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, GSH, glutathione reductase, and NADPH.
-
Add the test compound at various concentrations to the wells.
-
Initiate the reaction by adding the purified GPX4 enzyme.
-
Immediately after adding the enzyme, add the phospholipid hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over time using a microplate reader.
-
Calculate the rate of NADPH consumption to determine GPX4 activity. The activity in the presence of the test compound is compared to a vehicle control to determine the percent activation.
Cellular Ferroptosis Inhibition Assay (Adapted from Liu et al.)
This assay assesses the ability of a compound to protect cells from ferroptosis induced by a known agent like erastin (B1684096).
Materials:
-
HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum
-
Erastin (ferroptosis inducer)
-
Test compound (GPX4 activator)
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed HT-1080 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).
-
Induce ferroptosis by adding a final concentration of erastin (e.g., 10 µM).
-
Incubate the cells for a further 24-48 hours.
-
Measure cell viability using a cell viability reagent according to the manufacturer's instructions.
-
Calculate the EC50 value for ferroptosis inhibition by plotting cell viability against the concentration of the test compound.
Lipid Peroxidation Assay (Adapted from Liu et al.)
This assay measures the accumulation of lipid peroxides in cells, a key marker of ferroptosis.
Materials:
-
HT-1080 cells
-
Cell culture medium
-
Erastin
-
Test compound (GPX4 activator)
-
Lipid peroxidation sensor (e.g., C11-BODIPY™ 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with the test compound and erastin as described in the ferroptosis inhibition assay.
-
After the treatment period, incubate the cells with the C11-BODIPY™ 581/591 probe.
-
Wash the cells to remove excess probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy to quantify the level of lipid peroxidation. A shift in the fluorescence emission of the probe from red to green indicates lipid peroxidation.
-
Compare the fluorescence intensity in treated cells to that in control cells to determine the effect of the test compound on lipid peroxidation.
Conclusion
The landscape of GPX4 activators is expanding, offering promising tools for both basic research and therapeutic development. While direct comparisons between all available compounds are limited by the variability in experimental conditions across different studies, the data presented here provides a solid foundation for selecting and evaluating these molecules. For researchers aiming to modulate GPX4 activity, a careful consideration of the compound's mechanism of action, potency, and the specific experimental context is paramount. The provided protocols offer a starting point for the in-house validation and comparison of these valuable research agents.
References
- 1. benchchem.com [benchchem.com]
- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 12. First Patient Dosed with GPX4 Modulator Targeting Pathologic Senescent Cells - - ModernAesthetics [modernaesthetics.com]
- 13. A natural polyphenol activates and enhances GPX4 to mitigate amyloid-β induced ferroptosis in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms and Therapeutic Potential of GPX4 in Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Confirming GPX4 Activator Specificity: A Comparative Guide Using Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The targeted activation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis, presents a promising therapeutic strategy for diseases associated with lipid peroxidation-driven cell death. However, ensuring the on-target specificity of any novel GPX4 activator is paramount. This guide provides a framework for validating the specificity of putative GPX4 activators, with a central focus on the use of GPX4 knockout (KO) cells. We will compare this definitive genetic approach with the use of well-characterized GPX4 inhibitors and provide detailed experimental protocols and data presentation formats to support your research.
The Gold Standard: GPX4 Knockout Cells for Specificity Validation
The most rigorous method to confirm that a compound's activity is dependent on GPX4 is to test its effect in cells where the Gpx4 gene has been knocked out. The central hypothesis is straightforward: a direct GPX4 activator should have no effect, or a significantly diminished effect, in cells lacking its target protein.
Logical Framework for Specificity Testing
The experimental workflow for confirming the specificity of a GPX4 activator using knockout cells follows a clear logical progression. This can be visualized as a decision-making process based on the expected outcomes in wild-type (WT) versus GPX4 knockout (KO) cell lines.
Caption: Logical workflow for determining GPX4 activator specificity.
Comparative Analysis: GPX4 Activators vs. Inhibitors
While the direct validation of a specific "GPX4 activator 1" in knockout cells is not yet extensively published, we can infer the principles of specificity from the wealth of data on GPX4 inhibitors. Ferroptosis inducers like RSL3 (a direct GPX4 inhibitor) and erastin (B1684096) (an indirect inhibitor) have been thoroughly characterized using GPX4 knockout and knockdown models.[1][2]
A true GPX4 activator would be expected to show an opposing effect to these inhibitors and, crucially, this protective activity should be absent in GPX4 KO cells.
Quantitative Data Summary
The following tables summarize expected and reported quantitative data for GPX4 modulators in wild-type versus GPX4 knockout/knockdown cells.
Table 1: Comparative Efficacy of GPX4 Inhibitors in WT and GPX4 KO/KD Cells
| Compound | Target | Effect on WT Cells (IC50) | Effect on GPX4 KO/KD Cells | Reference |
| RSL3 | Direct GPX4 Inhibition | Potent cell death inducer (~150 nM in sensitive cells) | No significant additional effect; cells are already highly susceptible to ferroptosis | [3][4] |
| Erastin | Indirect GPX4 Inhibition (via GSH depletion) | Cell death inducer (~5-10 µM) | No significant additional effect; cells are already highly susceptible to ferroptosis | [2][3] |
Table 2: Expected Effects of a Specific GPX4 Activator
| Compound | Target | Expected Effect on WT Cells (e.g., EC50) | Expected Effect on GPX4 KO Cells |
| GPX4 Activator (e.g., Compound 1d4) | Direct GPX4 Activation | Increased cell viability, decreased lipid peroxidation | No protective effect |
Recent studies have identified novel allosteric activators of GPX4, such as compound 1 and its more potent derivative, 1d4.[5] Compound 1d4 was shown to increase GPX4 activity to 150% at 20 µM in a cell-free assay.[5] Another study identified compound A9 as a GPX4 activator with a Kd of 5.86 µM and an EC50 of 19.19 µM.[6][7] While these studies demonstrate protection against ferroptosis inducers in wild-type cells, the definitive knockout cell experiment remains a critical next step for validation.
Experimental Protocols
To facilitate the robust validation of GPX4 activators, we provide detailed protocols for essential assays.
Western Blot for Confirmation of GPX4 Knockout
Objective: To confirm the absence of GPX4 protein in the knockout cell line.
Protocol:
-
Sample Preparation:
-
Culture wild-type (WT) and GPX4 KO cells to ~80% confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against GPX4 (e.g., Abcam, cat. No. ab125066) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Cell Viability Assay (MTT Assay)
Objective: To quantify the effect of the GPX4 activator on cell viability in the presence of a ferroptosis inducer.
Protocol:
-
Cell Seeding:
-
Seed WT and GPX4 KO cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat cells with various concentrations of the putative GPX4 activator for 2-4 hours.
-
Introduce a ferroptosis inducer (e.g., RSL3 at a concentration around the IC50 for the WT cells).
-
Include controls: vehicle only, GPX4 activator only, and ferroptosis inducer only.
-
Incubate for 24-48 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
Protocol:
-
Cell Seeding and Treatment:
-
Seed WT and GPX4 KO cells in a 12-well plate or on glass coverslips.
-
Treat the cells as described in the cell viability assay.
-
-
C11-BODIPY Staining:
-
Analysis:
-
Wash the cells twice with PBS.
-
For fluorescence microscopy , mount the coverslips and visualize the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green.
-
For flow cytometry , trypsinize the cells, resuspend them in PBS, and analyze using a flow cytometer with excitation at 488 nm.[10] An increase in the green-to-red fluorescence ratio indicates an increase in lipid peroxidation.
-
Signaling Pathways and Experimental Workflow Diagrams
Understanding the signaling context is crucial for interpreting experimental results. Below are diagrams illustrating the central role of GPX4 in preventing ferroptosis and the experimental workflow for testing a GPX4 activator.
Caption: The central role of GPX4 in detoxifying lipid peroxides.
Caption: A typical experimental workflow for validating a GPX4 activator.
By employing GPX4 knockout cells in conjunction with the detailed experimental protocols and comparative data analysis outlined in this guide, researchers can rigorously and objectively confirm the on-target specificity of novel GPX4 activators, thereby advancing the development of new therapeutics for ferroptosis-related diseases.
References
- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]
- 5. Novel Allosteric Activators for Ferroptosis Regulator Glutathione Peroxidase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GPX4 allosteric activators inhibit ferroptosis and exert myocardial protection in doxorubicin-induced myocardial injury mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy [frontiersin.org]
- 9. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Independent Validation of Published GPX4 Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic activity of Glutathione (B108866) Peroxidase 4 (GPX4) is a critical cellular defense mechanism against ferroptosis, a form of iron-dependent programmed cell death characterized by lipid peroxidation. Consequently, small molecule activators of GPX4 are of significant interest as potential therapeutics for diseases associated with ferroptosis-driven pathology. This guide provides an objective comparison of publicly available data on two of the first-in-class, publicly disclosed GPX4 activators: GPX4 activator 1 (also known as 1d4 or PKUMDL-LC-101-D04) and PKUMDL-LC-102 . The focus is on the independent validation of their activity, supported by experimental data and detailed methodologies.
Comparative Performance of GPX4 Activators
The following table summarizes the quantitative data reported for the two primary GPX4 activators in peer-reviewed literature. The data is segregated by the originating discovery studies and any subsequent independent validation studies.
| Compound | Parameter | Reported Value | Experimental System | Publication (Study Type) |
| This compound (1d4) | % GPX4 Activity Increase | ~150% at 20 µM | Cell-free (recombinant hGPX4) | Li et al., 2019 (Discovery)[1][2] |
| % GPX4 Activity Increase | ~150% at 61 µM | Cell-based (MEF cell extracts) | Li et al., 2019 (Discovery)[1][2] | |
| pEC50 | 4.7 | Not Specified | Vendor Data (MCE)[3] | |
| PKUMDL-LC-102 | Max. GPX4 Activation | ~236% | Cell-free (recombinant hGPX4-C) | Li et al., 2018 (Discovery)[4] |
| ROS Reduction EC50 | 11.4 µM | Cell-based (HEK293T cells) | Li et al., 2018 (Discovery)[4] | |
| GPX4 Activity Increase | ~3-fold | Biochemical Assay | Liu et al., 2025 (Independent Use/Validation)[5] |
Note: MEF stands for Mouse Embryonic Fibroblast. hGPX4 refers to human GPX4. pEC50 is the negative logarithm of the EC50 value.
Signaling Pathway and Mechanism of Action
GPX4 activators function as allosteric modulators, binding to a site on the enzyme distinct from the active site to enhance its catalytic activity. This enhanced activity allows for more efficient reduction of lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation that ultimately leads to ferroptotic cell death.
Caption: Allosteric activation of GPX4 enhances the reduction of lipid hydroperoxides.
Experimental Protocols
Accurate validation of GPX4 activator performance relies on standardized and reproducible experimental protocols. Below are methodologies cited in the discovery and validation literature.
GPX4 Enzymatic Activity Assay (Cell-Free)
This assay measures the enzymatic activity of purified, recombinant GPX4 by a coupled reaction that monitors the consumption of NADPH.
-
Principle: GPX4 reduces a substrate (e.g., tert-butyl hydroperoxide), consuming reduced glutathione (GSH). Glutathione reductase (GR) then recycles the oxidized glutathione (GSSG) back to GSH, a process that consumes NADPH. The rate of NADPH depletion, measured by the decrease in absorbance at 340 nm, is proportional to GPX4 activity.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.1% v/v Triton X-100.
-
Purified recombinant GPX4.
-
NADPH (0.2 mM final concentration).
-
Reduced Glutathione (GSH) (3 mM final concentration).
-
Glutathione Reductase (GR) (1 unit/reaction).
-
GPX4 Activator (test compound) dissolved in DMSO.
-
Substrate: tert-butyl hydroperoxide (25 µM final concentration).
-
-
Procedure:
-
In a 96-well plate, combine the assay buffer, NADPH, GSH, and GR.
-
Add the purified GPX4 enzyme to the wells.
-
Add the test compound (GPX4 activator) or DMSO (vehicle control) and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the tert-butyl hydroperoxide substrate.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
Calculate the rate of NADPH consumption to determine GPX4 activity. The percentage increase in activity is calculated relative to the DMSO control.[4]
-
Cellular Ferroptosis Inhibition Assay (Lipid Peroxidation)
This assay assesses the ability of a GPX4 activator to inhibit ferroptosis by measuring the accumulation of lipid reactive oxygen species (ROS) in cells using the fluorescent probe C11-BODIPY 581/591.
-
Principle: The C11-BODIPY 581/591 probe incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~590 nm) to green (~510 nm). The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.
-
Reagents:
-
Cell line of interest (e.g., HT-1080, HEK293T).
-
Ferroptosis inducer (e.g., RSL3, Erastin).
-
GPX4 Activator (test compound).
-
C11-BODIPY 581/591 fluorescent probe.
-
Cell culture medium and supplements.
-
-
Procedure:
-
Seed cells in a suitable plate format (e.g., 96-well plate for microscopy or flow cytometry).
-
Pre-treat cells with the GPX4 activator or vehicle control for a specified period (e.g., 1-2 hours).
-
Induce ferroptosis by adding a known inducer like RSL3.
-
Incubate for a time sufficient to induce lipid peroxidation (e.g., 6-24 hours).
-
During the final 30-60 minutes of incubation, load the cells with the C11-BODIPY 581/591 probe (typically 1-2 µM).
-
Wash the cells with PBS to remove excess probe.
-
Analyze the cells using a fluorescence microscope or flow cytometer, measuring the fluorescence intensity in both the green (oxidized) and red (reduced) channels.
-
Calculate the ratio of green to red fluorescence intensity. A decrease in this ratio in the presence of the activator indicates inhibition of lipid peroxidation.
-
Validation Workflow
A logical workflow is essential for the systematic validation of a putative GPX4 activator. This process should progress from direct enzyme engagement to cellular and potentially in vivo models.
Caption: A stepwise approach to validate GPX4 activators from bench to in vivo.
Conclusion
The available data indicates that both this compound (1d4) and PKUMDL-LC-102 are bona fide allosteric activators of GPX4, with initial discovery data demonstrating their ability to enhance enzyme activity and protect cells from ferroptosis.[1][4] Crucially, the activity of PKUMDL-LC-102 has been independently validated in a peer-reviewed study investigating spinal cord injury, where it was shown to increase GPX4 enzymatic activity in a biochemical assay.[5] This independent confirmation lends significant support to its classification as a GPX4 activator. While this compound (1d4) is commercially available and widely cited, direct independent replication of its core enzymatic activation data in a peer-reviewed publication is less explicitly documented in the current search results. Researchers should consider the existing evidence and the specific context of their experiments when selecting a tool compound. The protocols and workflow provided herein offer a framework for the further independent validation and characterization of these and future GPX4 activators.
References
- 1. abpbio.com [abpbio.com]
- 2. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. 2.7 Lipid peroxidation analyses (BODIPY-C11) [bio-protocol.org]
- 4. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 5. A tangible method to assess native ferroptosis suppressor activity - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Translational Potential of GPX4 Activator 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the translational potential of GPX4 activator 1, a novel therapeutic candidate, by comparing its performance with alternative ferroptosis modulators. The content is supported by experimental data, detailed methodologies, and visualizations of key cellular pathways and workflows to aid in research and development decisions.
Introduction to GPX4 and Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Glutathione (B108866) peroxidase 4 (GPX4) is a central negative regulator of this process. It utilizes glutathione (GSH) to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby protecting cells from membrane damage and subsequent death. The system Xc-/glutathione/GPX4 axis is a pivotal pathway in the control of ferroptosis[1]. Given its critical role, modulation of GPX4 activity presents a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders, ischemia-reperfusion injury, and cancer.
This compound (Compound 102/PKUMDL-LC-102)
This compound, also identified as compound 102 and PKUMDL-LC-102, is an allosteric activator of GPX4[2]. It binds to a site on the enzyme distinct from the active site, inducing a conformational change that enhances its catalytic activity[2]. This activation helps to mitigate the lipid peroxidation that drives ferroptosis.
Mechanism of Action of this compound
The primary mechanism of this compound is the enhancement of GPX4's enzymatic function, which leads to the detoxification of lipid peroxides. This, in turn, suppresses ferroptotic cell death. Studies have shown that this compound can increase GPX4 activity by more than two-fold in cell-free assays[3].
Comparative Performance of this compound
A direct head-to-head quantitative comparison of this compound with other GPX4 activators in the same experimental setting is limited in the current literature. However, data from various studies allow for an indirect comparison of their efficacy.
In Vitro Efficacy
| Compound | Target/Mechanism | Key In Vitro Results | Reference(s) |
| This compound (Compound 102) | Allosteric GPX4 Activator | - Maximum activation of 236% in a cell-free assay. - EC50 of ~11.4 µM for reducing intracellular ROS. - Dose-dependently prevented erastin- and RSL3-induced ferroptosis. | [2] |
| PKUMDL-LC-101-D04 (1d4) | Allosteric GPX4 Activator | - Increased GPX4 activity to 150% at 20 µM in a cell-free assay. - pEC50 = 4.7. | [4] |
| Selenomethionine (SeMet) | GPX4 Activator (Selenium Donor) | - Significantly reduced polyunsaturated fatty acids and oxidized lipid levels. - Decreased doxorubicin-induced lipid peroxidation in H9C2 cells. | [5] |
| Ferrostatin-1 | Radical-Trapping Antioxidant | - Potent inhibitor of ferroptosis. - EC50 of 45 ± 5 nM in HT-1080 cells against erastin-induced ferroptosis. | [6] |
| Liproxstatin-1 (B1674854) | Radical-Trapping Antioxidant | - Potent inhibitor of ferroptosis. - EC50 of 38 ± 3 nM in HT-1080 cells against erastin-induced ferroptosis. | [6] |
In Vivo Efficacy
| Compound | Animal Model | Key In Vivo Results | Reference(s) |
| This compound (PKUMDL-LC-102) | Rat Spinal Cord Injury | - Promoted functional recovery. - Improved neuronal survival and reduced microgliosis. | [7] |
| Selenomethionine (SeMet) | Doxorubicin-Induced Cardiomyopathy (Mouse) | - Reduced mortality and serum markers of cardiac injury. - Protective effect was dependent on GPX4 expression. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess the function of GPX4 activators.
GPX4 Activity Assay (Indirect Coupled Enzyme Assay)
This assay measures GPX4 activity by coupling the oxidation of GSH to the reduction of NADPH by glutathione reductase (GR). The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5) with 2 mM EDTA and 150 mM NaCl
-
Bovine Serum Albumin (BSA)
-
Human GPX4 enzyme
-
Glutathione (GSH)
-
Human Glutathione Reductase (GR)
-
NADPH
-
Cumene hydroperoxide (CHP) or other suitable lipid hydroperoxide substrate
-
GPX4 activator compound
-
1536-well microplate
-
Microplate reader
Procedure:
-
Prepare a [1.67X] enzyme mix containing GPX4 and BSA in the Tris-HCl buffer.
-
Dispense 3 µL of the enzyme mix into the wells of a 1536-well plate.
-
Add the GPX4 activator compound at various concentrations.
-
Incubate for 30 minutes at room temperature.
-
Prepare a [5X] substrate A mix containing GSH, GR, and NADPH in the Tris-HCl buffer.
-
Prepare a [5X] substrate B mix containing CHP.
-
Add 1 µL of substrate A mix to each well.
-
Add 1 µL of substrate B mix to initiate the reaction.
-
Immediately measure the absorbance at 340 nm (t=0) and again after a defined period (e.g., 15-20 minutes) to determine the rate of NADPH consumption.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay utilizes the fluorescent probe C11-BODIPY 581/591 to detect lipid peroxidation in live cells. Upon oxidation, the fluorescence emission of the probe shifts from red (~590 nm) to green (~510 nm).
Materials:
-
Cells of interest
-
Cell culture medium
-
C11-BODIPY 581/591 stock solution (in DMSO)
-
Ferroptosis inducer (e.g., RSL3, erastin)
-
GPX4 activator compound
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture plate or dish.
-
Pre-treat the cells with the GPX4 activator compound for a designated time.
-
Induce ferroptosis by adding a ferroptosis-inducing agent.
-
At the end of the treatment period, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-2 µM.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or flow cytometer to measure the shift in fluorescence from red to green, which indicates the level of lipid peroxidation.
Translational Potential
The translational potential of this compound is being explored in various disease models.
Pharmacokinetics and Safety
In a study using a rat model of spinal cord injury, a single intraperitoneal administration of 15 mg/kg of PKUMDL-LC-102 showed rapid absorption, with plasma concentrations peaking within 5-10 minutes and returning to baseline after 120 minutes[7]. This suggests a relatively short half-life, which may require specific dosing strategies for sustained therapeutic effects. The safety profile of this compound is still under investigation, and more extensive toxicology studies are needed.
Clinical Development Landscape
While this compound (PKUMDL-LC-102) has shown promise in preclinical studies, there is no publicly available information on its progression into clinical trials.
It is important to distinguish between GPX4 activators and GPX4 modulators that may have different therapeutic goals. For instance, RLS-1496 is a GPX4 modulator that has entered Phase 1 clinical trials for psoriasis[8]. However, its mechanism involves sensitizing pathologic senescent cells to ferroptosis, thereby promoting their removal[5][9]. This contrasts with the protective effect of a GPX4 activator.
Alternative Strategies
Targeting ferroptosis is not limited to the activation of GPX4. Other approaches include:
-
Radical-Trapping Antioxidants: Compounds like ferrostatin-1 and liproxstatin-1 inhibit ferroptosis by scavenging lipid peroxyl radicals, thereby breaking the chain reaction of lipid peroxidation[6]. They are potent inhibitors but their mechanism is downstream of GPX4.
-
Iron Chelation: Deferoxamine and other iron chelators can inhibit ferroptosis by reducing the availability of iron, which is essential for the generation of lipid reactive oxygen species.
-
Inhibition of Ferroptosis Inducers: Targeting upstream components of the ferroptosis pathway, such as system Xc- or acyl-CoA synthetase long-chain family member 4 (ACSL4), can also prevent ferroptotic cell death.
Conclusion
This compound (compound 102/PKUMDL-LC-102) represents a promising therapeutic agent with a clear mechanism of action centered on the enhancement of the cell's natural defense against ferroptosis. Preclinical data in models of spinal cord injury and doxorubicin-induced cardiomyopathy demonstrate its potential for treating conditions associated with excessive lipid peroxidation.
However, for its successful translation to the clinic, further research is required to:
-
Conduct head-to-head comparisons with other GPX4 activators to establish a clear efficacy profile.
-
Perform comprehensive pharmacokinetic and toxicology studies to define its therapeutic window and safety profile.
-
Elucidate its efficacy in a broader range of disease models.
The development of GPX4 modulators with different therapeutic aims, such as RLS-1496, highlights the nuanced and context-dependent role of ferroptosis in disease. A thorough understanding of the specific pathological mechanisms will be crucial for the successful clinical application of GPX4-targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rubedo Life Sciences Announces First Patient Dosed with Lead Drug Candidate RLS-1496, the First GPX4 Modulator Targeting Pathologic Senescent Cells To Enter Phase 1 Clinical Trial - BioSpace [biospace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. GPX4 activator enhances neuroprotection and functional recovery in spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RLS-1496 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Rubedo Life Sciences Announces U.S. FDA Clearance of IND for Selective GPX4 Modulating Lead Drug Candidate RLS-1496 for Actinic Keratosis, Expands Clinical Advisory Board [businesswire.com]
Safety Operating Guide
Navigating the Safe Disposal of GPX4 Activator 1: A Comprehensive Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides detailed, step-by-step procedures for the proper disposal of GPX4 activator 1, a compound of interest in ferroptosis research.
While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), it is imperative to follow established laboratory protocols for chemical waste to ensure a safe working environment and environmental protection.[1] Adherence to these guidelines minimizes risks and promotes a culture of safety.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety goggles with side shields.
-
Hand Protection: Use chemical-resistant gloves.
-
Body Protection: A lab coat is essential to protect from potential splashes.
All handling and disposal procedures should be conducted in a well-ventilated area, such as a chemical fume hood. It is also crucial to have an accessible safety shower and eye wash station nearby.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, collection, and labeling.
-
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound powder, contaminated gloves, wipes, and other solid materials that have come into contact with the chemical. Place these items into a designated, sealed container for chemical waste.
-
Liquid Waste: All solutions containing this compound, including stock solutions, experimental media, and rinsates from cleaning contaminated glassware, should be collected. Pour this liquid waste into a dedicated, leak-proof hazardous waste container. To prevent environmental contamination, never dispose of this compound solutions down the drain.
-
-
Container Labeling and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols if required by your institution's policies. Even for non-hazardous substances, clear labeling prevents accidental misuse or improper disposal of the container's contents.[2]
-
Storage: Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area. Ensure it is stored away from incompatible materials.
-
-
Final Disposal:
Experimental Context and Waste Minimization
In research settings, this compound is often used at various concentrations to study its effects on ferroptosis. For instance, studies have shown its use at concentrations ranging from 20 µM to 200 µM in cell-based assays.[4] Understanding the scale of your experiments can aid in effective waste minimization.
Table 1: Experimental Data on this compound Usage
| Parameter | Value | Reference |
| EC50 in HT-1080 cells | 19.19 µM | [5][6] |
| Concentration for 150% GPX4 activity increase (cell-free) | 20 µM | [4] |
| Concentration for 150% GPX4 activity boost (MEF cell extracts) | 61 µM | [4] |
| Concentration to inhibit cholesterol peroxide-induced cell death | 200 µM | [4] |
To reduce the volume of waste generated, consider the following best practices:
-
Purchase only the necessary quantities of the chemical.
-
Optimize experimental scales to use the minimum amount of material required.
-
Share surplus chemicals with other research groups when possible.[7]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By following these procedures, laboratories can ensure the safe and responsible disposal of this compound, contributing to a secure research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for comprehensive safety and compliance.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling GPX4 Activator 1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GPX4 activator 1 (CAS No. 1030098-18-0). The following procedures are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment.[1] The following table summarizes the recommended personal protective equipment.
| Protection Type | Recommended PPE | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against accidental splashes of solutions containing the compound.[2][3] |
| Hand Protection | Disposable nitrile gloves | Prevents direct skin contact with the compound.[3][4] It is recommended to immediately remove and replace gloves after any contact with the chemical.[3] |
| Body Protection | Laboratory coat | Protects clothing and skin from potential spills.[4] |
| Respiratory Protection | Not generally required under normal handling conditions with adequate ventilation. | If creating aerosols or working with the powder outside of a ventilated enclosure, a respirator may be necessary.[2][4] |
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound, from initial receipt to final waste management.
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store the compound as recommended by the supplier. For this compound, this is typically at -20°C for the solid powder for up to three years, and in solvent at -80°C for up to six months.[5][6]
2. Preparation for Use:
-
Before handling, ensure you are wearing the appropriate personal protective equipment (PPE) as outlined in the table above.
-
If working with the solid form, weigh the desired amount in a chemical fume hood or other ventilated enclosure to avoid inhalation of the powder.
-
Prepare solutions in a well-ventilated area.
3. During Experimental Use:
-
Handle the compound and any solutions with care to avoid spills and aerosol formation.
-
Keep containers closed when not in use.
-
In case of accidental contact, follow the first aid measures outlined below.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area with plenty of water. Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound powder and any materials used for cleaning up spills (e.g., absorbent pads, contaminated gloves) in a designated, sealed container labeled as "Chemical Waste."
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
2. Labeling:
-
Clearly label all waste containers with the full chemical name ("this compound"), concentration (if in solution), and any other components of the waste mixture.
3. Final Disposal:
-
Dispose of all waste in accordance with your institution's environmental health and safety guidelines and any applicable local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. firstmolecule.com [firstmolecule.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
